Gibberellic acid potassium salt
Description
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Properties
Molecular Formula |
C19H22KO6 |
|---|---|
Molecular Weight |
385.5 g/mol |
InChI |
InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/t10-,11+,12-,13-,16-,17+,18+,19-;/m1./s1 |
InChI Key |
ABVAMUBQTNXOFZ-GLDAWBHVSA-N |
SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O.[K] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gibberellic Acid Potassium Salt in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Gibberellic acid (GA₃) is one of the most well-characterized and biologically active gibberellins. The potassium salt of gibberellic acid is frequently used in research and agricultural applications due to its enhanced solubility in water, which facilitates its application. The physiological and molecular effects of gibberellic acid potassium salt are identical to those of gibberellic acid, as the salt readily dissociates in solution, making the bioactive GA₃ molecule available to the plant. This guide provides a comprehensive overview of the molecular mechanism of action of gibberellic acid, focusing on the core signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: A Derepression Model
The currently accepted model for gibberellin signaling operates on the principle of derepression. In the absence of gibberellin, a family of nuclear proteins known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting growth. The binding of gibberellic acid to its receptor initiates a signaling cascade that leads to the degradation of these DELLA proteins, thus relieving the repression and allowing for the expression of genes that promote growth and development.
Perception of the Gibberellin Signal
The first step in the GA signaling pathway is the perception of the hormone by a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1). Bioactive GAs, such as GA₃ and GA₄, bind with high affinity to a pocket within the GID1 protein. This binding event induces a conformational change in GID1, exposing a surface that facilitates its interaction with DELLA proteins.
Formation of the GA-GID1-DELLA Complex
The GA-bound GID1 receptor now has a high affinity for the N-terminal region of DELLA proteins. This interaction leads to the formation of a stable ternary complex consisting of GA, GID1, and a DELLA protein. The formation of this complex is the central event in GA signaling, as it marks the DELLA protein for degradation.
Ubiquitination and Degradation of DELLA Proteins
The GA-GID1-DELLA complex is recognized by an F-box protein, which is a component of a larger E3 ubiquitin ligase complex known as SCF (SKP1-CULLIN-F-box). In Arabidopsis, the relevant F-box proteins are SLEEPY1 (SLY1) and SNEEZY (SNZ), while in rice, it is GIBBERELLIN INSENSITIVE DWARF2 (GID2). The SCF complex polyubiquitinates the DELLA protein, tagging it for degradation by the 26S proteasome.
Derepression of Transcription and Physiological Response
With the degradation of DELLA proteins, the repression of GA-responsive genes is lifted. DELLA proteins are known to interact with and inhibit various transcription factors that are essential for promoting growth. Once the DELLA proteins are removed, these transcription factors are free to bind to the promoters of their target genes and activate their transcription. This leads to the synthesis of proteins that are involved in processes such as cell elongation, cell division, and nutrient mobilization, ultimately resulting in the observed physiological responses to gibberellin application.
Quantitative Data
Table 1: Binding Affinities of Gibberellins to GID1 Receptors
| Gibberellin | Receptor | Plant Species | Method | Dissociation Constant (Kd) | Reference |
| GA₄ | AtGID1a | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |
| GA₄ | AtGID1b | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |
| GA₄ | AtGID1c | Arabidopsis thaliana | SPR | 3.0 x 10⁻⁸ M | [1] |
| GA₄ | OsGID1 | Oryza sativa (Rice) | ITC | 4.73 µM | [2] |
| GA₄ | OsGID1 (in presence of SLR1) | Oryza sativa (Rice) | SPR | 3.07 x 10⁻⁸ M | [3] |
| GA₁ | OsGID1 | Oryza sativa (Rice) | ITC | - | [4] |
| GA₃ | OsGID1 | Oryza sativa (Rice) | ITC | - | [4] |
| GA₉ (inactive) | OsGID1 | Oryza sativa (Rice) | SPR | Low Affinity | [3] |
| GA₃₄ (inactive) | OsGID1 | Oryza sativa (Rice) | SPR | Low Affinity | [3] |
Table 2: Degradation Kinetics of DELLA Proteins upon Gibberellin Treatment
| DELLA Protein | Plant Species | Treatment | Half-life (t½) | Method | Reference |
| RGA | Arabidopsis thaliana | 100 µM GA₃ | ~30-60 minutes | Immunoblot | [5] |
| GAI | Arabidopsis thaliana | 100 µM GA₃ | - | Immunoblot | [5] |
| SLR1 | Oryza sativa (Rice) | 10 µM GA₃ | ~30 minutes | Immunoblot | [6] |
| RGA | Arabidopsis thaliana | - | >6-fold longer with proteasome inhibitor | Cell-free degradation assay | [7] |
| GAI | Arabidopsis thaliana | - | >6-fold longer with proteasome inhibitor | Cell-free degradation assay | [7] |
Table 3: Fold Change in Expression of Gibberellin-Responsive Genes
| Gene | Gene Function | Plant Species | Treatment | Fold Change | Time Point | Reference |
| GA20ox | GA Biosynthesis | Pisum sativum (Pea) | Transfer to light (GA decrease) | +5 | 4 hours | [8] |
| GA3ox | GA Biosynthesis | Pisum sativum (Pea) | Transfer to light (GA decrease) | +5 | 4 hours | [8] |
| GA20ox2 | GA Biosynthesis | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |
| GA20ox3 | GA Biosynthesis | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |
| GA2ox1 | GA Catabolism | Vitis vinifera (Grape) | 5 mg·L⁻¹ GA₃ | Upregulated | - | [10] |
| GID1 | GA Receptor | Arabidopsis thaliana | GA₃ application | Downregulated | - | [9] |
| Various Genes | Multiple | Vitis vinifera (Grape) | GA₃ | >2 | 1, 3, 7 days | [11] |
| Various Genes | Multiple | Arabidopsis thaliana | GA₃ | >2 (1260 upregulated, 765 downregulated) | - | [12] |
Mandatory Visualization
Caption: The Gibberellin Signaling Pathway.
Caption: Experimental Workflow for Yeast Two-Hybrid (Y2H) Assay.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This protocol is used to demonstrate the GA-dependent interaction between the GID1 receptor and DELLA proteins.
a. Plasmid Construction:
-
Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the full-length coding sequence of a DELLA protein (e.g., RGA or GAI) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
b. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-GID1 and AD-DELLA plasmids using the lithium acetate/polyethylene glycol method.
c. Interaction Assay:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
To test for interaction, replica-plate the colonies onto a higher stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade). Prepare plates with and without various concentrations of GA₃ (e.g., 1 µM, 10 µM, 100 µM).
-
Incubate the plates at 30°C for 3-5 days.
d. Data Analysis:
-
Growth on the high-stringency medium only in the presence of GA₃ indicates a GA-dependent interaction between GID1 and the DELLA protein.
-
A quantitative β-galactosidase assay can also be performed using a colorimetric substrate (e.g., ONPG) to measure the strength of the interaction.
Cell-Free DELLA Protein Degradation Assay
This assay recapitulates the GA-induced degradation of DELLA proteins in vitro.
a. Preparation of Plant Extracts:
-
Grow Arabidopsis thaliana seedlings (wild-type or relevant mutants) for 7-10 days.
-
Harvest and freeze the seedlings in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% Triton X-100, and protease inhibitor cocktail).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the cell-free extract.
b. In Vitro Degradation Reaction:
-
Add recombinant, purified DELLA protein (e.g., His-tagged or GST-tagged RGA) to the cell-free extract.
-
To test for GA-induced degradation, add GA₃ to the reaction mixture (final concentration ~100 µM). Also, include a control reaction without GA₃.
-
To confirm proteasome-dependent degradation, include a reaction with the proteasome inhibitor MG132 (final concentration ~50 µM).
-
Incubate the reactions at room temperature and take aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes).
c. Analysis of Degradation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using an antibody specific to the DELLA protein or its tag.
-
The disappearance of the DELLA protein band over time in the GA-treated sample, but not in the control or MG132-treated samples, demonstrates GA-induced, proteasome-dependent degradation.[7]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the change in expression of GA-responsive genes.[4][13]
a. Plant Treatment and RNA Extraction:
-
Treat plants (e.g., seedlings) with GA₃ (e.g., 100 µM) or a mock solution.
-
Harvest tissue at desired time points after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing: cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR in a real-time PCR machine with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the GA-treated and mock-treated samples.
-
Calculate the relative fold change in gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene, and the expression in the GA-treated sample is compared to the mock-treated sample.[13]
Conclusion
The mechanism of action of this compound is a well-defined signaling cascade centered on the derepression of growth-inhibiting DELLA proteins. The binding of GA to its GID1 receptor triggers the formation of a GA-GID1-DELLA complex, which is then targeted for degradation by the 26S proteasome. This removal of DELLA repressors allows for the transcription of a suite of genes that drive plant growth and development. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate and manipulate this crucial phytohormone signaling pathway for applications in agriculture and drug development.
References
- 1. Evolution and diversification of the plant gibberellin receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering [frontiersin.org]
- 4. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Release of the Repressive Activity of Rice DELLA Protein SLR1 by Gibberellin Does Not Require SLR1 Degradation in the gid2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Gibberellic Acid Biosynthesis in Arabidopsis thaliana: A Technical Guide
Abstract
Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time. In the model organism Arabidopsis thaliana, the biosynthesis of the active form of gibberellic acid (GA) is a well-defined pathway involving a series of enzymatic reactions localized in different subcellular compartments. This technical guide provides an in-depth overview of the GA biosynthesis pathway in Arabidopsis thaliana, tailored for researchers, scientists, and drug development professionals. It includes a detailed description of the enzymatic steps, quantitative data on GA levels and gene expression, comprehensive experimental protocols for the analysis of GAs and related gene expression, and visual representations of the pathway and experimental workflows.
Introduction
The regulation of plant growth and development is intricately controlled by a network of phytohormones, among which gibberellins (GAs) are of paramount importance. The level of bioactive GAs is tightly regulated through a balance of biosynthesis, catabolism, and transport. Understanding the GA biosynthesis pathway is crucial for developing strategies to manipulate plant growth and for identifying potential targets for the development of plant growth regulators. Arabidopsis thaliana serves as an excellent model system for studying GA biosynthesis due to its well-characterized genome and the availability of a vast collection of mutants. This guide will delve into the core aspects of GA biosynthesis in Arabidopsis, providing the necessary technical details for researchers in the field.
The Gibberellic Acid Biosynthesis Pathway
The biosynthesis of gibberellic acid in Arabidopsis thaliana is a multi-step process that can be divided into three main stages based on the subcellular localization of the enzymes involved: the plastid, the endoplasmic reticulum, and the cytosol. The pathway starts with the synthesis of geranylgeranyl diphosphate (B83284) (GGDP) and culminates in the production of bioactive GAs, primarily GA₄ and, to a lesser extent, GA₁.
Stage 1: Plastid-Localized Reactions
The initial steps of GA biosynthesis occur in the plastids, where GGDP is converted to ent-kaurene (B36324).
-
Step 1: GGDP to ent-copalyl diphosphate (CDP) : This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , encoded by the GA1 gene.
-
Step 2: CDP to ent-kaurene : This step is catalyzed by ent-kaurene synthase (KS) , encoded by the GA2 gene.
Stage 2: Endoplasmic Reticulum-Localized Reactions
ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions.
-
Step 3: ent-kaurene to ent-kaurenoic acid : This two-step oxidation is catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) . KO converts ent-kaurene to ent-kaurenol (B36349) and then to ent-kaurenal, which is further oxidized by KAO to ent-kaurenoic acid.
Stage 3: Cytosol-Localized Reactions
The final steps of GA biosynthesis take place in the cytosol and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).
-
Step 4: ent-kaurenoic acid to GA₁₂ : ent-kaurenoic acid is hydroxylated to form GA₁₂-aldehyde, which is then oxidized to GA₁₂.
-
Step 5: GA₁₂ to Bioactive GAs : GA₁₂ is the precursor for all other GAs. In Arabidopsis, the main pathway leads to the production of GA₄. This involves the action of GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) . GA20ox enzymes catalyze the sequential removal of a carbon atom to produce C₁₉-GAs, such as GA₉. GA3ox enzymes then catalyze the final step of 3β-hydroxylation to produce bioactive GAs, such as the conversion of GA₉ to GA₄.
-
GA Deactivation : Bioactive GAs can be inactivated by GA 2-oxidases (GA2ox) , which catalyze 2β-hydroxylation.
Quantitative Data
The levels of different GA intermediates and the expression of biosynthesis genes vary depending on the tissue, developmental stage, and environmental conditions.
Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana
| Gibberellin | Tissue | Concentration (ng/g FW) | Reference |
| GA₄ | Seedlings | 0.1 - 0.5 | [1] |
| GA₁ | Seedlings | 0.01 - 0.05 | [1] |
| GA₉ | Seedlings | 0.2 - 1.0 | [1] |
| GA₁₂ | Seedlings | 0.5 - 2.0 | [1] |
| GA₄ | Flowers | 1.0 - 5.0 | [2] |
Table 2: Relative Expression of GA Biosynthesis Genes in Different Tissues
| Gene | Tissue | Relative Expression Level | Reference |
| GA1 (CPS) | Rosette Leaves | +++ | [3] |
| GA2 (KS) | Rosette Leaves | +++ | [3] |
| GA20ox1 | Stems | ++++ | [2] |
| GA20ox2 | Siliques | +++ | [2] |
| GA3ox1 | Apical Meristem | +++++ | [4] |
| GA2ox2 | Roots | ++ | [4] |
| (Note: + indicates relative expression level) |
Experimental Protocols
Quantification of Gibberellins by GC-MS
This protocol describes the extraction, purification, and quantification of endogenous GAs from Arabidopsis thaliana tissues using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Arabidopsis thaliana tissue (e.g., seedlings, leaves, flowers)
-
Liquid nitrogen
-
80% (v/v) methanol (B129727)
-
Deuterated internal standards ([²H₂]GAs)
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (C18 and DEAE-Sephadex)
-
Diazomethane for methylation
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Homogenize the powdered tissue in pre-chilled 80% methanol.
-
-
Extraction:
-
Add a known amount of deuterated internal standards to the homogenate for accurate quantification.
-
Incubate the mixture at 4°C overnight with gentle shaking.
-
Centrifuge the extract and collect the supernatant.
-
-
Purification:
-
Partition the aqueous methanol extract against ethyl acetate to remove non-polar compounds.
-
Further purify the GAs using SPE. Pass the extract through a C18 cartridge to remove lipids and pigments, followed by a DEAE-Sephadex column for anion exchange chromatography.
-
-
Derivatization:
-
Methylate the carboxyl groups of GAs using diazomethane.
-
Silylate the hydroxyl groups using BSTFA with 1% TMCS. This increases the volatility of the GAs for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the GA derivatives on a suitable capillary column.
-
Detect and quantify the GAs using selected ion monitoring (SIM) mode, comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards.[1]
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of GA biosynthesis genes in Arabidopsis thaliana using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Arabidopsis thaliana tissue
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for the target GA biosynthesis genes and a reference gene (e.g., ACTIN2)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[4]
-
Regulation of Gibberellic Acid Biosynthesis
The biosynthesis of GAs is tightly regulated at multiple levels to ensure that the appropriate concentration of bioactive GAs is maintained for normal growth and development.
-
Feedback Regulation : High levels of bioactive GAs can downregulate the expression of GA biosynthesis genes, particularly GA20ox and GA3ox, and upregulate the expression of the catabolic gene GA2ox. This feedback mechanism helps to maintain GA homeostasis.
-
Hormonal Crosstalk : Other phytohormones, such as auxin, can influence GA biosynthesis. Auxin has been shown to upregulate the expression of certain GA20ox genes.[5]
-
Environmental Control : Environmental signals, such as light and temperature, also play a role in regulating GA biosynthesis. For example, light can promote the expression of GA3ox genes.
Conclusion
The gibberellic acid biosynthesis pathway in Arabidopsis thaliana is a complex and highly regulated process that is essential for normal plant development. This technical guide has provided a comprehensive overview of the pathway, including quantitative data and detailed experimental protocols that are critical for researchers in the field. A thorough understanding of this pathway will continue to be instrumental in the development of new strategies for crop improvement and the design of novel plant growth regulators.
References
- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental regulation of the gibberellin biosynthetic gene GA1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of gibberellic acid potassium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of gibberellic acid potassium salt. It includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support research and development efforts.
Chemical Structure and Properties
Gibberellic acid (GA3) is a pentacyclic diterpenoid plant hormone that plays a crucial role in regulating various aspects of plant growth and development.[1][2] Its chemical formula is C19H22O6.[2] The potassium salt of gibberellic acid is formed by the reaction of gibberellic acid with a potassium base. The molecular formula for this compound is C19H21KO6, and its molecular weight is approximately 384.46 g/mol .[3][4]
Structure of Gibberellic Acid:
Image Credit: Wikimedia Commons
The key difference between gibberellic acid and its potassium salt lies in their solubility. Gibberellic acid is sparingly soluble in water but soluble in alcohols like ethanol (B145695), while the potassium salt is readily soluble in water.[5]
Physicochemical Properties of Gibberellic Acid and its Potassium Salt:
| Property | Gibberellic Acid (GA3) | This compound | References |
| Molecular Formula | C19H22O6 | C19H21KO6 | [2],[3][4] |
| Molar Mass | 346.379 g/mol | 384.46 g/mol | [2],[3][4] |
| Appearance | White to pale-yellow solid | White crystalline powder | [2],[6] |
| Melting Point | 233 to 235 °C (decomposes) | Not explicitly stated, but GA3 melts at 223-225°C | [2],[7] |
| Solubility in Water | 5 g/L (20 °C) | Soluble | [2],[5] |
| Solubility in other solvents | Soluble in ethanol and acetone | Soluble in alcohol and acetone | [7],[6] |
| Stability | Dry form is stable at room temperature; slowly hydrolyzes in aqueous solutions. | More stable in aqueous solution than the acid form. | [1][8],[9] |
Mechanism of Action: The Gibberellin Signaling Pathway
Gibberellins exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the GA receptor GID1, DELLA proteins which are transcriptional regulators that repress growth, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[10][11]
In the absence of gibberellic acid, DELLA proteins bind to and inactivate transcription factors, thereby repressing growth-related gene expression.[12][13] When GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins.[10][11] This GID1-GA-DELLA complex is then recognized by an F-box protein (SLY1 or GID2), which leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[13][14] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that promote processes like seed germination, stem elongation, and flowering.[10][12][13]
References
- 1. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 3. Potassium gibberellate | C19H21KO6 | CID 71299661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 6. This compound - CD Formulation [formulationbio.com]
- 7. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 8. cipac.org [cipac.org]
- 9. US3004845A - Stable formulations of plant growth stimulant - Google Patents [patents.google.com]
- 10. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shedding light on gibberellic acid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
The Influence of Gibberellic Acid Potassium Salt on Floral Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted role of gibberellic acid (GA) potassium salt in the regulation of floral development in plants. Gibberellic acid, a tetracyclic diterpenoid plant hormone, is a critical regulator of various aspects of plant growth, including the transition from vegetative to reproductive growth. This document synthesizes current research to provide a comprehensive overview of GA's mechanism of action, its interaction with other hormonal pathways, and its quantitative effects on flowering, supported by detailed experimental protocols and visual representations of key biological processes.
Core Mechanism: The Gibberellin Signaling Pathway
Gibberellic acid's influence on floral development is primarily mediated through a derepressible signaling pathway. In the absence of GA, DELLA proteins, a class of nuclear growth repressors, are stable and inhibit the transcription of GA-responsive genes, thereby suppressing growth and development, including flowering.[1][2] The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the receptor.[1][3] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation via the 26S proteasome.[1][2] The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of genes that promote flowering.[2]
Key downstream targets of the GA pathway that are crucial for floral initiation include floral pathway integrators like LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1).[4][5] GA promotes the expression of these genes in the shoot apex, thereby driving the transition to flowering.[3][5] In some species, GA also influences the expression of FLOWERING LOCUS T (FT), a key florigenic signal, in the leaves.[5]
Quantitative Effects of Gibberellic Acid on Floral Development
The application of exogenous gibberellic acid can have significant and varied effects on floral development, depending on the plant species, concentration, and timing of application. These effects can range from promoting flowering in some species to inhibiting it in others.
| Plant Species | Gibberellic Acid Treatment | Observed Effect on Floral Development | Reference |
| Chrysanthemum | Exogenous GA application | Earlier flowering under both short-day (SD) and long-day (LD) conditions in a mutant line. | [4][6] |
| Barley (Hordeum vulgare) | Application of GA inhibitor (trinexapac-ethyl) | Delayed flowering time by up to 200-degree days. | [7] |
| Sweet Cherry ('Bing') | 50 and 100 mg·L⁻¹ GA₃ (double application) | Reduced bloom density and yield, but increased soluble solids, firmness, and fruit weight. | [8][9] |
| Sweet Cherry ('Bing') | 200 mg·L⁻¹ GA₃ | Nearly eliminated return flowering (93% reduction). | [9] |
| Apple ('Fuji' and 'Jonagold') | 200 ppm GA at 30 days after full bloom | Lower average flower bud rate. | [10] |
| Calla Lily | 100 mg L⁻¹ GA₃ (two applications) | Significantly lower days to flower (169.8 days) and increased number of flowers. | [11] |
| Momordica charantia (Bitter Gourd) | 10 ppm, 25 ppm, and 50 ppm GA₃ | Increased number of staminate (male) flowers and higher fruit yield. | |
| Lemna gibba G3 (Long-day plant) | 1 mg/l and higher GA₃ | Inhibited flowering on long days. | [12] |
| Tuberose (Polianthes tuberosa) | Higher GA₃ concentration | Decreased flowering speed. | [13] |
Interaction with Other Phytohormones
The regulation of floral development is a complex process involving intricate crosstalk between different phytohormone signaling pathways. Gibberellic acid does not act in isolation but rather interacts with other hormones to fine-tune the timing and progression of flowering.[14]
-
Abscisic Acid (ABA): GA and ABA often have antagonistic roles. While GA generally promotes flowering, ABA can inhibit it.[14][15] The balance between these two hormones is crucial for the transition from vegetative to reproductive growth.
-
Auxin: There is evidence of interaction between GA and auxin pathways. For instance, in pea, auxin has been shown to regulate components of the GA biosynthesis pathway.[7]
-
Ethylene (B1197577): The interaction between GA and ethylene can be synergistic or antagonistic depending on the developmental context. Ethylene can promote the activity of DELLA proteins, thereby inhibiting GA signaling and delaying flowering.[7]
-
Cytokinins (CK): GA and cytokinins can have antagonistic effects on various developmental processes. In some cases, cytokinin can inhibit GA production and promote its deactivation, while GA can inhibit cytokinin responses.[14]
-
Brassinosteroids (BRs): BRs and GAs can act cooperatively to promote processes like cell elongation. However, at high concentrations, BRs can inhibit GA biosynthesis.[16]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of experimental protocols for the application of gibberellic acid in studies of floral development.
Preparation of Gibberellic Acid Solution
A common method for preparing a GA solution for experimental use involves the following steps:
-
Dissolving in Alcohol: Weigh the desired amount of GA₃ powder and transfer it to a beaker. Add a small volume of ethanol (B145695) or isopropanol (B130326) to completely dissolve the powder, as GA₃ has poor solubility in water.[17]
-
Dilution with Water: Transfer the dissolved GA solution to a volumetric flask.[17]
-
Bringing to Volume: Add distilled water to the volumetric flask to reach the final desired volume and concentration.[17]
-
Mixing: Stopper the flask and mix the solution thoroughly. A magnetic stirrer can be used to ensure homogeneity.[17]
-
Addition of Surfactant: For foliar applications, a surfactant (e.g., 0.05% v/v) is often added to the solution to ensure even spreading on the leaf surface.[17]
Application Methods
The method of GA application can vary depending on the research objective and the plant species.
-
Foliar Spray: This is a common method for treating whole plants. The GA solution is sprayed onto the foliage until runoff, ensuring even coverage of both upper and lower leaf surfaces.[17] Applications are typically made in the morning or evening to prevent rapid evaporation.[17]
-
Direct Application to Floral Organs: For targeted studies, a small volume (e.g., 10 µL) of the GA solution can be directly applied to specific floral organs, such as the ovaries.[17] A control group should be treated with the solvent alone.[17]
-
Seed Soaking: In some studies, seeds are soaked in a GA solution before planting to observe its effects on germination and subsequent development, including flowering.[7]
Experimental Workflow for a Typical GA Application Study
Gene Expression Modulation by Gibberellic Acid
Gibberellic acid's influence on floral development is fundamentally a result of its ability to modulate the expression of key regulatory genes.
In a study on apple trees, the application of GA was found to significantly downregulate the expression of MdAP1, a flowering determinant gene, at 35 days after full bloom.[10] Conversely, the expression of MdTFL1-2, a flowering suppressor gene, was significantly higher in GA-treated trees at later time points.[10]
In chrysanthemums, GA signaling pathway-related genes such as Gibberellin 20-oxidase (GA20ox) and the gibberellin receptor GID1 were upregulated in a mutant that flowered under long days.[4][6] This was accompanied by the downregulation of catabolic genes like Gibberellin 2-oxidase (GA2ox) and the repressor GA-INSENSITIVE (GAI), leading to the induced transcription of SOC1 and LFY.[4][6]
These findings highlight that GA's role in floral development is intricately linked to its ability to alter the transcriptional landscape of genes that either promote or repress the transition to flowering.
Conclusion
Gibberellic acid potassium salt is a potent regulator of floral development, acting through a well-defined signaling pathway that involves the degradation of DELLA repressors. Its effects are highly context-dependent, varying with species, concentration, and application timing, and are modulated by complex interactions with other phytohormone signaling pathways. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for the effective manipulation of flowering time and reproductive development in plants, which has significant implications for agriculture and horticulture. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and application in this field.
References
- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Gibberellic Acid Signaling Is Required to Induce Flowering of Chrysanthemums Grown under Both Short and Long Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Manipulation of Barley Development and Flowering Time by Exogenous Application of Plant Growth Regulators [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
- 10. Gibberellic acid modulates the expression of flowering-related genes and the flower bud rate in apple (Malus domestica) | International Society for Horticultural Science [ishs.org]
- 11. Exogenous applications of gibberellic acid modulate the growth, flowering and longevity of calla lily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gibberellin and CCC Effects on Flowering and Growth in the Long-day Plant Lemna gibba G3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Analyses of Interactions among Gibberellin, Abscisic Acid, and Brassinosteroids in the Control of Flowering Time in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Cellular uptake and transport of gibberellic acid potassium salt in roots
An In-depth Technical Guide to the Cellular Uptake and Transport of Gibberellic Acid in Plant Roots
Executive Summary
Gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones, are critical regulators of plant growth and development, particularly in processes such as root elongation.[1][2] Gibberellic acid (GA₃), often applied as its potassium salt for enhanced solubility, must be efficiently taken up by root cells and transported to target tissues to exert its physiological effects. Understanding the mechanisms of GA uptake and transport is crucial for developing novel agrochemicals and plant growth modulators. This guide provides a comprehensive overview of the cellular and molecular processes governing the journey of gibberellic acid from the soil environment into and throughout plant roots, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological pathways.
Note on Gibberellic Acid Potassium Salt: Research literature primarily focuses on gibberellic acid (GA) itself. It is widely assumed that the potassium salt dissociates in aqueous environments, and the biologically active component that is absorbed and transported by the plant is the gibberellate anion. This guide will, therefore, refer to the active molecule as gibberellin or GA.
Cellular Uptake and Transport Mechanisms in Roots
The movement of gibberellins from the external environment into the root symplast is a multi-step process involving both passive diffusion and active, carrier-mediated transport. Once inside a cell, GAs are transported cell-to-cell and over long distances through the plant's vascular tissues.
Cellular Uptake: Passive and Active Transport
Gibberellic acid is a weak acid. This property is central to its ability to cross cell membranes.
-
Passive Diffusion (Ion-Trap Mechanism): In the acidic environment of the apoplast (the cell wall space, pH ~5.5), a fraction of GA molecules is protonated (GA-H), rendering them uncharged and more lipid-soluble. This allows them to diffuse passively across the plasma membrane into the more alkaline cytoplasm (pH ~7.5). Inside the cell, the higher pH causes the GA-H to deprotonate into its anionic form (GA⁻). This charged form is membrane-impermeable and becomes "trapped" within the cell, facilitating accumulation against a concentration gradient.[3]
-
Active Transport (Carrier-Mediated): The uptake of GAs is significantly enhanced by active transport systems.[3][4] Several families of protein transporters have been identified as GA importers:
-
NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF): Several members of the NPF family have been shown to transport GAs. These proteins act as proton-coupled symporters, using the electrochemical gradient across the plasma membrane to drive GA uptake.[4][5]
-
SWEET Transporters: Originally identified as sugar transporters, members of the SWEET family have also been demonstrated to facilitate GA import into the cell.[4]
-
Intercellular and Long-Distance Transport
Once inside a cell, GA can move to adjacent cells and throughout the root via two primary pathways:
-
Symplastic Transport: Movement from cell to cell occurs through plasmodesmata, small channels that connect the cytoplasm of neighboring cells. This allows for localized distribution and communication within tissues.
-
Apoplastic Transport: GA can also move through the apoplast, the continuous network of cell walls, until it reaches a barrier like the Casparian strip in the endodermis. To cross this barrier and enter the vascular cylinder, GA must be actively imported into an endodermal cell.
Bioactive GAs specifically accumulate in the endodermal cells of the root's elongation zone, a process that is highly regulated and crucial for controlling root growth.[1][6][7][8] From the endodermis, GAs enter the vascular tissues (xylem and phloem) for long-distance transport to other parts of the plant.[9][10] The GA precursor, GA₁₂, has been identified as a key form for long-distance signaling, moving from root to shoot via the xylem and from shoot to root via the phloem.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Light Sheet Fluorescence Microscopy of Plant Roots Growing on the Surface of a Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping sites of gibberellin biosynthesis in the Arabidopsis root tip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols [xenbase.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Gibberellic Acid Potassium Salt on Meristematic Tissue Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellic acid (GA), a tetracyclic diterpenoid phytohormone, is a critical regulator of plant growth and development. Its application, often in the form of its water-soluble potassium salt, has profound effects on meristematic tissues, the sites of new cell generation. This technical guide synthesizes current research on the multifaceted role of gibberellic acid in modulating the development of both shoot and root apical meristems. We delve into the core signaling pathways, present quantitative data on its effects on cell proliferation and organ growth, and provide detailed experimental protocols for studying these phenomena. The interplay between GA and other phytohormones, particularly cytokinin, is also explored, highlighting the complex regulatory networks governing meristem function.
Introduction
Meristems, reservoirs of undifferentiated stem cells, are fundamental to plant architecture, driving the formation of all plant organs.[1] The activity of these tissues is tightly controlled by a network of signaling molecules, among which gibberellic acid plays a pivotal role.[2][3] GA is known to influence a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[3][4] Its influence on meristematic tissue is primarily characterized by its promotion of cell division and expansion, which are essential for organogenesis and overall plant growth.[2][5] This guide will focus on the mechanisms by which gibberellic acid potassium salt, a commonly used form of GA, impacts meristematic development.
The Gibberellic Acid Signaling Pathway in Meristematic Tissues
The canonical gibberellin signaling pathway operates through a mechanism of derepression.[6] In the absence of GA, a family of nuclear proteins known as DELLA proteins act as transcriptional regulators that repress GA-responsive genes, thereby inhibiting growth.[3][7] The five DELLA proteins in Arabidopsis thaliana are GAI, RGA, RGL1, RGL2, and RGL3, which have both overlapping and distinct functions.[8]
The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the GID1 protein.[3][4] This GA-GID1 complex can then bind to the DELLA proteins.[9] This interaction leads to the recruitment of an F-box protein (SLY1 in Arabidopsis) which is part of an SCF E3 ubiquitin ligase complex.[4] The SCF-SLY1 complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[3][4] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for the transcription of genes involved in cell division and elongation, thus promoting growth.[4]
Caption: The Gibberellic Acid Signaling Pathway.
Quantitative Effects of Gibberellic Acid on Meristematic Tissues
Exogenous application of gibberellic acid has been shown to produce significant, quantifiable changes in plant growth parameters related to meristematic activity.
| Parameter | Plant Species | Treatment | Observed Effect | Citation |
| Shoot Growth | ||||
| Plant Height | Radish | GA spray | 21 cm (vs. 11 cm control) | [10] |
| Radish | GA + Fertilizer spray | 26 cm (vs. 19 cm fertilizer only) | [10] | |
| Leaf Length | Radish | GA spray | 15 cm (vs. 10 cm control) | [10] |
| Radish | GA + Fertilizer spray | 17 cm (vs. 15 cm fertilizer only) | [10] | |
| Leaf Width | Radish | GA spray | 6 cm (vs. 4.5 cm control) | [10] |
| Radish | GA + Fertilizer spray | 8 cm (vs. 5 cm fertilizer only) | [10] | |
| Plant Weight | Radish | GA spray | 22 g (vs. 7.7 g control) | [10] |
| Radish | GA + Fertilizer spray | 38 g (vs. 36 g fertilizer only) | [10] | |
| Root Growth | ||||
| Root Meristem Size | Arabidopsis thaliana | GA biosynthetic mutants | Unable to increase meristem size after germination | [11] |
| Cell Proliferation | Arabidopsis thaliana | GA treatment | Increases cell cycle events in the root meristem | [1][7] |
| Germination (as an indicator of initial meristem activity) | ||||
| Germination Rate | Oat | 150 ppm GA₃ under 100 mM NaCl | Alleviated salt-stress-induced suppression of germination | [12] |
| Arabidopsis thaliana | 1 µM GA₃ | Promotes seed germination | [13] |
Interaction with Other Phytohormones: The GA-Cytokinin Crosstalk
The development of meristematic tissues is not governed by a single hormone but rather by a complex interplay of signaling molecules. A critical interaction exists between gibberellins (B7789140) and cytokinins.[14] In the shoot apical meristem (SAM), these two hormones often act antagonistically.[15]
Cytokinins are generally considered to promote cell division and maintain the population of stem cells in the SAM.[14] Conversely, high levels of GA in the SAM can promote the differentiation of cells and the elongation of stems and leaves.[2] Evidence suggests that KNOX transcription factors, which are crucial for maintaining the undifferentiated state of meristematic cells, directly regulate the balance between cytokinin and GA.[15] They achieve this by enhancing cytokinin formation and simultaneously promoting the expression of GA-deactivating enzymes (GA2ox), thereby reducing the levels of bioactive GA in the SAM.[3][15] This antagonistic relationship is crucial for the proper patterning and development of the shoot.[14]
Experimental Protocols
Preparation of this compound Stock Solution
For most applications, a stock solution of gibberellic acid is prepared and then diluted to the desired working concentration. While the literature often refers to GA₃, its potassium salt is readily water-soluble.[16]
-
Materials:
-
This compound (K-GA₃)
-
Sterile distilled water
-
Sterile container (e.g., 1.5 mL microcentrifuge tubes or a dark glass jar)
-
0.22 µm syringe filter (optional, for sterilization)
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.84 mg of K-GA₃ in 1 mL of sterile distilled water. Note: The molecular weight of K-GA₃ is approximately 384.4 g/mol . Adjust the mass based on the purity of the compound.
-
Vortex until the salt is completely dissolved.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[6]
-
Store the stock solution in small aliquots at -20°C, protected from light.[6]
-
Arabidopsis thaliana Seed Germination Assay with Gibberellic Acid
This protocol is adapted from established methods to assess the effect of GA on seed germination, a process reliant on the activation of meristematic tissue.[6][13]
-
Materials:
-
Arabidopsis thaliana seeds
-
1/2 strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar
-
GA stock solution (e.g., 10 mM)
-
Sterile Petri dishes
-
1% sodium hypochlorite (B82951) solution with 0.05% Tween-20
-
Sterile distilled water
-
Growth chamber
-
-
Procedure:
-
Media Preparation: Prepare the MS medium, autoclave it, and let it cool to about 50-60°C.[6]
-
Add the GA stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). For the control, add an equivalent volume of the solvent used for the stock solution (sterile water).[6]
-
Pour the medium into sterile Petri dishes and allow them to solidify.[13]
-
Seed Sterilization:
-
Plating and Stratification:
-
Resuspend the sterilized seeds in a small volume of sterile water.
-
Pipette the seeds onto the surface of the prepared MS plates.
-
Seal the plates and wrap them in aluminum foil for stratification at 4°C for 2-4 days to break dormancy.[6]
-
-
Incubation and Data Collection:
-
Transfer the plates to a growth chamber set at 22-23°C with a 16-hour light/8-hour dark photoperiod.[6]
-
Record germination rates at regular intervals (e.g., every 12 or 24 hours) by observing radicle emergence under a stereomicroscope.
-
-
Caption: Workflow for an Arabidopsis Seed Germination Assay with GA.
Conclusion
This compound is a potent modulator of meristematic tissue development. Through a well-defined signaling pathway that involves the degradation of DELLA growth repressors, GA promotes cell division and elongation, driving organ growth. Its quantitative effects are evident in increased plant height, leaf size, and biomass. The intricate balance between GA and other phytohormones, such as cytokinin, is essential for the precise regulation of meristem maintenance and differentiation. The experimental protocols provided herein offer a framework for further investigation into the nuanced roles of this critical plant hormone in shaping plant architecture. A thorough understanding of these mechanisms is vital for researchers in plant biology and holds significant potential for applications in agriculture and the development of plant growth regulators.
References
- 1. Frontiers | It’s Time for a Change: The Role of Gibberellin in Root Meristem Development [frontiersin.org]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. It’s Time for a Change: The Role of Gibberellin in Root Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 14. Cross Talk between Gibberellin and Cytokinin: The Arabidopsis GA Response Inhibitor SPINDLY Plays a Positive Role in Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uaf.edu [uaf.edu]
Unraveling the Genetic Control of Gibberellin Production: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Gibberellins (GAs) are a critical class of diterpenoid phytohormones that orchestrate a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and the transition to flowering. The precise spatial and temporal regulation of bioactive GA levels is paramount for normal plant growth and is achieved through a complex interplay of genetic and environmental factors. This in-depth technical guide provides a comprehensive overview of the genetic regulatory network governing gibberellin biosynthesis, offering detailed experimental protocols and quantitative data to facilitate further research and the development of novel plant growth regulators.
Core Regulatory Network: The GA Synthesis and Signaling Nexus
The biosynthesis of bioactive GAs, such as GA1 and GA4, is a multi-step process that occurs in various cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The later stages of this pathway, which are key regulatory points, are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs.[1][2][3]
The expression of these crucial biosynthetic and catabolic genes is tightly controlled by a negative feedback loop that is central to GA homeostasis. This regulatory circuit is mediated by the core components of the GA signaling pathway: the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a family of transcriptional regulators known as DELLA proteins.[4][5] In the absence of GA, DELLA proteins accumulate and repress GA-responsive genes by interacting with and sequestering various transcription factors.[6][7] When bioactive GA levels rise, GA binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[2] The degradation of DELLA proteins liberates transcription factors, allowing for the expression of GA-responsive genes.[6]
Crucially, this signaling pathway directly impacts GA biosynthesis. When GA levels are low, the accumulation of DELLA proteins leads to an upregulation of GA20ox and GA3ox gene expression, thereby promoting the synthesis of more bioactive GAs. Conversely, high levels of bioactive GA lead to the degradation of DELLA proteins, which in turn results in the downregulation of GA20ox and GA3ox expression and the upregulation of GA2ox expression, thus reducing the pool of active GAs.[5][8] This feedback mechanism ensures that GA levels are maintained within an optimal range for proper plant development.
Furthermore, the GA biosynthesis pathway is a point of crosstalk with other hormonal signaling pathways, most notably auxin. Auxin has been demonstrated to upregulate the expression of several GA20ox and GA3ox genes, thereby promoting GA biosynthesis and coordinating developmental processes such as shoot elongation.[9]
Quantitative Data on Gibberellin Regulation
The following tables summarize key quantitative data related to the genetic regulation of gibberellin synthesis, providing a comparative overview of gene expression changes and hormone concentrations under various conditions.
Table 1: Fold Change in Expression of GA Metabolism Genes in Response to GA and Auxin Treatment in Arabidopsis thaliana
| Gene | Treatment | Fold Change | Reference |
| AtGA20ox1 | 100 µM GA₃ (1h) | ~0.2 | [10] |
| AtGA20ox2 | 100 µM GA₃ (1h) | ~0.2 | [10] |
| AtGA3ox1 | 100 µM GA₃ (1h) | ~0.8 | [10] |
| AtGA2ox2 | 100 µM GA₃ (1h) | ~1.2 | [10] |
| AtGA20ox1 | 50 µM NAA (24h) | ~3.5 | [11] |
| AtGA20ox2 | 50 µM NAA (24h) | ~2.0 | [11] |
| AtGA2ox1 | 50 µM NAA (24h) | ~4.0 | [11] |
| AtGA2ox2 | 50 µM NAA (24h) | ~6.0 | [11] |
Table 2: Endogenous Gibberellin Concentrations in Pea (Pisum sativum) Mutants
| Genotype | Tissue | GA₁ Level (ng/g fresh weight) | Reference |
| Wild Type | Root Tip | ~1.5 | [12] |
| na (GA deficient) | Root Tip | ~0.3 | [12] |
| lh-2 (GA deficient) | Root Tip | ~0.8 | [12] |
| ls-1 (GA deficient) | Root Tip | ~0.7 | [12] |
| Wild Type | Shoot | ~2.5 | [4] |
| le-1 (GA3ox mutant) | Shoot | <0.25 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of gibberellin synthesis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying the transcript levels of GA biosynthesis genes in Arabidopsis thaliana.
1.1. RNA Extraction and cDNA Synthesis:
-
Harvest approximately 100 mg of plant tissue (e.g., seedlings, leaves, or roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers or random hexamers according to the manufacturer's protocol.
1.2. Primer Design:
-
Obtain the CDS sequences for the target genes (e.g., AtGA20ox1, AtGA3ox1, AtGA2ox1) and a reference gene (e.g., Actin-2) from a genomic database like TAIR.
-
Use primer design software (e.g., Primer3Plus) to design gene-specific primers.
-
Primer Design Parameters:
-
Primer length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 58-62°C (with a difference of < 2°C between forward and reverse primers)
-
Amplicon size: 100-200 bp
-
Avoid secondary structures, primer-dimers, and runs of identical nucleotides.
-
Design primers to span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
-
Verify the specificity of the designed primers using a BLAST search against the relevant genome database.
1.3. qRT-PCR Reaction and Data Analysis:
-
Prepare the qRT-PCR reaction mixture in a 96-well plate on ice. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA template
-
6 µL nuclease-free water
-
-
Run the qRT-PCR program on a real-time PCR machine with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
In Vitro Gibberellin Oxidase Enzyme Assay
This protocol describes the expression and activity measurement of GA 20-oxidase or GA 3-oxidase.
2.1. Recombinant Enzyme Expression:
-
Clone the full-length coding sequence of the target GA oxidase gene (e.g., AtGA20ox1 or AtGA3ox1) into a bacterial expression vector with an affinity tag (e.g., MBP or GST).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a liquid culture of the transformed bacteria to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble recombinant protein.
-
Purify the recombinant protein using affinity chromatography according to the vector system used.
2.2. Enzyme Activity Assay:
-
Prepare the reaction mixture containing:
-
Purified recombinant enzyme
-
Substrate (e.g., [14C]GA12 for GA20ox, or [14C]GA9 for GA3ox)
-
Cofactors: 2-oxoglutarate, FeSO₄, and ascorbate
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solvent like ethyl acetate.
-
Extract the products with ethyl acetate, dry the organic phase, and redissolve the residue in a small volume of methanol.
-
Separate the substrate and products using reverse-phase HPLC.
-
Quantify the amount of radioactive product formed using a radioactivity detector to determine the enzyme activity.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol outlines the screening for proteins that interact with a DELLA protein.
3.1. Bait and Prey Plasmid Construction:
-
Clone the full-length coding sequence of the DELLA protein (e.g., RGA from Arabidopsis) into a "bait" vector (e.g., pGBKT7), which fuses the DELLA protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
-
Prepare a "prey" library by cloning a cDNA library from the plant tissue of interest into a "prey" vector (e.g., pGADT7), which fuses the cDNA-encoded proteins to the activation domain (AD) of the transcription factor.
3.2. Yeast Transformation and Screening:
-
Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Confirm that the bait protein itself does not auto-activate the reporter genes by plating the transformed yeast on selective media lacking the appropriate nutrients and containing X-α-Gal.
-
Transform the prey cDNA library into the yeast strain already containing the bait plasmid.
-
Plate the transformed yeast on highly selective media (e.g., SD/-Ade/-His/-Leu/-Trp) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.
-
Incubate the plates at 30°C for 3-7 days and monitor for colony growth.
3.3. Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts of the prey plasmids to identify the interacting proteins.
-
Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid into the yeast reporter strain and performing a one-on-one interaction assay.
Transient Expression Assay in Protoplasts
This protocol is for analyzing the effect of transcription factors on the promoters of GA biosynthesis genes.
4.1. Protoplast Isolation:
-
Use healthy, fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.
-
Slice the leaves into thin strips and incubate them in an enzyme solution containing cellulase (B1617823) and macerozyme in a mannitol-based buffer.[1]
-
Gently agitate the leaf strips to release the protoplasts.
-
Filter the protoplast suspension through a nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by gentle centrifugation and wash them with a washing buffer (W5 solution).
-
Resuspend the protoplasts in a suitable buffer (MMg solution) and determine their concentration using a hemocytometer.
4.2. Plasmid Construction:
-
Reporter construct: Clone the promoter region of a GA biosynthesis gene (e.g., AtGA20ox1) upstream of a reporter gene such as luciferase (LUC) or β-glucuronidase (GUS).
-
Effector construct: Clone the coding sequence of a transcription factor of interest under the control of a strong constitutive promoter (e.g., CaMV 35S).
4.3. Protoplast Transfection and Reporter Assay:
-
Co-transform the Arabidopsis protoplasts with the reporter and effector plasmids using a PEG-calcium mediated method.
-
Incubate the transfected protoplasts in the dark for 12-16 hours to allow for gene expression.
-
Lyse the protoplasts and measure the activity of the reporter enzyme (luciferase or GUS) using a luminometer or spectrophotometer, respectively.
-
Normalize the reporter activity to a co-transfected internal control (e.g., a plasmid expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Compare the reporter activity in the presence and absence of the effector plasmid to determine the regulatory effect of the transcription factor on the target promoter.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Simplified gibberellin biosynthesis pathway in higher plants.
Caption: The core gibberellin signaling pathway and its feedback regulation.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide identification and expression analysis of GA20ox and GA3ox genes during pod development in peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Characterization of the gibberellic oxidase gene SdGA20ox1 in Sophora davidii (Franch.) skeels and interaction protein screening [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 10. Analysis of a Transcription Factor Using Transient Assay in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]
- 11. Primer design protocol for qPCR primers when testing the natural variation in expression [protocols.io]
- 12. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
The Dawn of a Phytohormone: A Technical Guide to the Historical Discovery and Isolation of Gibberellic Acid from Gibberella fujikuroi
A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal moments and methodologies that unveiled the potent plant growth regulator, gibberellic acid.
Introduction
The discovery of gibberellic acid, a tetracyclic diterpenoid compound, marks a significant milestone in plant biology and agriculture.[1] Its journey from a mysterious rice disease to a globally utilized plant growth regulator is a testament to meticulous scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery and the foundational experimental protocols used for the isolation of gibberellic acid from the fungus Gibberella fujikuroi.
Historical Chronology and Key Researchers
The story of gibberellic acid begins in the rice paddies of Japan with the observation of "bakanae," or "foolish seedling" disease, which caused rice plants to grow abnormally tall and spindly.[2][3][4]
-
1898: The Japanese plant pathologist Shotaro Hori first attributed the symptoms of bakanae disease to a fungal infection.[1]
-
1926: Eiichi Kurosawa, a Japanese scientist, made a groundbreaking discovery by demonstrating that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi, could induce the symptoms of bakanae disease in healthy rice seedlings.[1][2][5] This was the first evidence that a secreted substance from the fungus was responsible for the abnormal growth.
-
1935: Teijiro Yabuta, from the University of Tokyo, successfully isolated a crystalline substance with high biological activity from the fungal culture filtrate and named it "gibberellin."[6]
-
1938: Yabuta and his associate Yusuke Sumiki crystallized two related substances, which they named gibberellin A and gibberellin B.[6][7] However, these were later found to be impure mixtures.[6]
-
1950s: Research in the United States and the United Kingdom, spurred by the earlier Japanese work, led to the isolation and structural determination of the primary active compound. A research group at Imperial Chemical Industries (ICI) in Britain isolated a substance they called gibberellic acid.[7] Concurrently, a team led by Frank H. Stodola at the USDA's Northern Regional Research Laboratory in Peoria, Illinois, isolated a compound they named gibberellin-X.[6][7]
-
1955: Stodola and his colleagues published their findings on gibberellin-X.[6] It was soon confirmed that gibberellic acid and gibberellin-X were the same compound, which was also identical to the Japanese gibberellin A3.[6]
Experimental Protocols
The following sections detail the methodologies derived from the historical context of gibberellic acid isolation.
Fungal Culture and Fermentation
The production of gibberellic acid relies on the submerged fermentation of Gibberella fujikuroi. Early studies utilized various semi-synthetic media, with Czapek-Dox broth being a common choice.
Culture Medium: Czapek-Dox Broth
A typical composition for Czapek-Dox broth is as follows:
| Component | Concentration (g/L) |
| Sucrose | 30.0 |
| Sodium Nitrate | 3.0 |
| Dipotassium Phosphate | 1.0 |
| Magnesium Sulfate | 0.5 |
| Potassium Chloride | 0.5 |
| Ferrous Sulfate | 0.01 |
The final pH of the medium is typically adjusted to 7.3 ± 0.2 before sterilization.[6]
Fermentation Parameters:
-
Inoculation: The fermentation is initiated by inoculating the sterile medium with a culture of Gibberella fujikuroi.
-
Temperature: The optimal temperature for fungal growth and gibberellic acid production is generally maintained between 25-30°C.[2]
-
Aeration: Adequate aeration is crucial for the aerobic fungus. This is typically achieved through shaking in flask cultures or sparging in fermenters.
-
pH: The pH of the culture medium tends to decrease during fermentation due to the production of organic acids. The initial pH is often set around 5.0 to 5.5.[8]
-
Incubation Time: The fermentation is carried out for several days, with gibberellic acid production often peaking after the initial phase of rapid mycelial growth.
Extraction and Purification of Gibberellic Acid
The following protocol outlines the general steps for extracting and purifying gibberellic acid from the fermentation broth.
1. Separation of Mycelium:
- The fungal biomass is removed from the culture broth by filtration or centrifugation.
2. Acidification and Solvent Extraction:
- The pH of the cell-free broth is adjusted to approximately 2.5-3.0 with an acid, such as hydrochloric acid (HCl). This converts the gibberellate salts to the less polar gibberellic acid.
- The acidified broth is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297).[1][9] The gibberellic acid partitions into the organic phase. This step is often repeated multiple times to maximize the yield.
3. Back Extraction:
- The ethyl acetate extract is then washed with a basic solution, such as sodium bicarbonate (NaHCO₃), to convert the gibberellic acid back into its salt form, which is soluble in the aqueous phase.[9] This step helps to remove neutral and basic impurities.
4. Re-acidification and Final Extraction:
- The aqueous phase from the back extraction is re-acidified to pH 2.5-3.0.
- The gibberellic acid is then re-extracted into an organic solvent, typically ethyl acetate.
5. Crystallization:
- The organic solvent is evaporated under reduced pressure to yield a crude crystalline product of gibberellic acid.
Quantitative Data
The yield of gibberellic acid can vary significantly depending on the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes representative yields from various studies.
| Fungal Strain | Fermentation Type | Substrate(s) | Yield | Reference |
| Fusarium moniliforme | Submerged | Sucrose | 15 g/L | [1] |
| Gibberella fujikuroi NRRL 2278 | Solid-State | Rice bran, Malt residue, Glucose | 1442.85 mg/kg/day | [1][10] |
| Fusarium moniliforme LPB03 | Solid-State | Citric pulp | 1468 mg/kg/day | [1] |
| Gibberella fujikuroi Sawada (CDBB H-984) | Submerged (immobilized cells) | Glucose, Rice flour | 487.50 mg/L/day | [1][10] |
| Gibberella fujikuroi | Submerged | Not specified | up to 1000 mg/L | [11] |
Visualizations
Experimental Workflow for Gibberellic Acid Isolation
Caption: Workflow for the isolation of gibberellic acid.
Simplified Gibberellin Signaling Pathway
Caption: Simplified model of gibberellin signaling pathway.
Conclusion
The discovery and isolation of gibberellic acid from Gibberella fujikuroi represent a classic example of scientific advancement, originating from an agricultural problem and culminating in the identification of a potent class of phytohormones. The early experimental protocols, though refined over time, laid the essential groundwork for the large-scale production and application of gibberellins (B7789140) in modern agriculture and biotechnology. This guide provides a foundational understanding of this historical and technical journey for today's researchers and scientists.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. ias.ac.in [ias.ac.in]
- 5. Gibberellic Acid Production by Different Fermentation Systems Using Citric Pulp as Substrate/Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ausamics.com.au [ausamics.com.au]
- 7. micromasterlab.com [micromasterlab.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Bioprocess of Gibberellic Acid by Fusarium fujikuroi: The Challenge of Regulation, Raw Materials, and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2906671A - Process of producing gibberellic acid by cultivation of gibberella fujikuroi - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Preparation of Gibberellic Acid Potassium Salt Stock Solution
Introduction
Gibberellic acid (GA3) is a potent plant hormone that plays a crucial role in various physiological processes, including seed germination, stem elongation, flowering, and fruit development.[1][2] Due to its low solubility in water, the potassium salt of gibberellic acid is frequently utilized in research and development as it readily dissolves in aqueous solutions.[3] This document provides a detailed protocol for the preparation, sterilization, and storage of gibberellic acid potassium salt stock solutions, intended for use by researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes key quantitative data for the preparation and handling of this compound solutions.
| Parameter | Value | Notes | Source(s) |
| Molecular Weight | 384.46 g/mol | - | [4] |
| Solubility in Water | 5 g/L (5 mg/mL) at 20°C | The potassium salt is significantly more water-soluble than the free acid form. | [1] |
| Purity of Commercial Preparations | Varies (e.g., 10% GA3, ~95% with ≥50% total GA3) | It is critical to know the purity of the specific product being used for accurate concentration calculations. | [3][5] |
| Typical Stock Solution Concentration | 1 mg/mL (1000 ppm) | This concentration is convenient for subsequent dilutions to working concentrations. | [6] |
| Typical Working Concentration | 0.01 - 10.0 mg/L | The optimal concentration is application-dependent and should be determined empirically. | [1] |
| Storage of Powder | 2-8°C, in a dry, dark place | The powder is hygroscopic and should be stored in a tightly sealed container. | [6][7] |
| Storage of Stock Solution | Prepare fresh for immediate use (within 2-3 days). For longer-term storage, aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months), protected from light. | Aqueous solutions are prone to degradation. Avoid repeated freeze-thaw cycles. | [3][7] |
| Sterilization Method | Filter sterilization (0.22 µm filter) is recommended. | Autoclaving may cause some degradation, which can be compensated for by increasing the initial concentration. | [6] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the preparation of a 1 mg/mL (1000 ppm) stock solution of this compound.
Materials and Equipment
-
This compound powder (of known purity)
-
Sterile, purified water (e.g., distilled, deionized, or molecular biology grade)
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile graduated cylinder or pipette
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage vials (e.g., cryovials or centrifuge tubes)
Procedure
1. Calculation of Required Mass (Adjusting for Purity):
It is imperative to account for the purity of the this compound powder to achieve an accurate final concentration. The purity can vary significantly between suppliers and batches.[3][5]
-
Formula: Mass to weigh (mg) = (Desired Concentration (mg/mL) x Final Volume (mL)) / (Purity of GA3 potassium salt)
-
Example Calculation (for a 100 mL stock solution using a 90% pure powder):
-
Desired Concentration = 1 mg/mL
-
Final Volume = 100 mL
-
Purity = 0.90
-
Mass to weigh = (1 mg/mL * 100 mL) / 0.90 = 111.11 mg
-
2. Dissolution:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of the sterile, purified water (approximately 70-80% of the final volume) to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. The potassium salt should readily dissolve in water.[3]
3. Volume Adjustment:
-
Once the powder is fully dissolved, add sterile, purified water to bring the solution to the final desired volume, as indicated by the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
4. Sterilization:
-
Draw the prepared stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile container (e.g., a sterile media bottle or flask). This method is preferred over autoclaving to prevent potential heat-induced degradation of the hormone.[6]
5. Aliquoting and Storage:
-
For optimal stability, it is recommended to aliquot the sterilized stock solution into smaller, single-use volumes in sterile storage vials.[7]
-
Label each vial clearly with the name of the solution (this compound Stock Solution), concentration (1 mg/mL), and the date of preparation.
-
For short-term storage (up to 3 days), the solution can be stored at 2-8°C.[3]
-
For long-term storage, store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Protect the solution from light during storage.
Experimental Workflow Diagram
Caption: Workflow for preparing a sterile this compound stock solution.
Signaling Pathway and Logical Relationships
While gibberellic acid is involved in complex signaling pathways within plants, a detailed diagram of these pathways is beyond the scope of this preparation protocol. The primary logical relationship in this protocol is the workflow for accurate and sterile preparation of the stock solution, as depicted in the diagram above. The key steps are calculation, dissolution, sterilization, and storage, which are essential for the reproducible and effective application of gibberellic acid in experimental settings.
References
- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. thomassci.com [thomassci.com]
- 6. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Optimal concentration of gibberellic acid potassium salt for wheat seed germination
Application Notes and Protocols for Optimal Gibberellic Acid Potassium Salt Concentration in Wheat Seed Germination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA), a potent phytohormone, plays a crucial role in various plant developmental processes, including the breaking of seed dormancy and the promotion of germination.[1] In wheat (Triticum aestivum L.), the application of exogenous gibberellic acid, commonly in the form of its water-soluble potassium salt (K-GA3), can significantly enhance germination rates, improve seedling vigor, and ensure a more uniform stand establishment, particularly under suboptimal environmental conditions. These application notes provide a comprehensive overview of the optimal concentrations of this compound for wheat seed germination, detailed experimental protocols, and an illustrative representation of the underlying signaling pathway.
Summary of Quantitative Data
The optimal concentration of gibberellic acid for wheat seed germination is influenced by various factors, including the specific wheat cultivar, seed quality, and environmental conditions. However, research indicates that low doses of GA3 are generally effective. The following table summarizes the effects of different GA3 concentrations on key wheat seed germination parameters as reported in scientific literature.
| GA3 Concentration (ppm) | Germination Rate (%) | Mean Germination Time (days) | Germination Index | Seedling Vigor Index | Reference |
| 0 (Control) | 96.7 | - | 8.87 | 1485.1 | [2][3] |
| 10 | - | - | - | - | [4] |
| 100 | Statistically similar to control | Statistically similar to control | Statistically similar to control | Statistically similar to control | [2][3] |
| 200 | 58.3 (Lowest) | 3.53 (Highest) | 2.87 (Lowest) | - | [2][3] |
| 250 | Effective in overcoming delayed growth | - | - | - | [5] |
| 500 | - | - | - | - | [5] |
| 1000 | Effective in overcoming delayed growth | - | - | - | [5] |
Note: The efficacy of different concentrations can vary based on experimental conditions such as drought or salt stress.
Gibberellic Acid Signaling Pathway in Seed Germination
Gibberellic acid initiates a signaling cascade that overcomes seed dormancy and promotes germination. The key components of this pathway include the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which act as repressors of germination. In the presence of GA, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins.[6] This interaction targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their inhibitory effect, allowing for the expression of genes required for germination, such as those encoding for hydrolytic enzymes that weaken the seed coat and mobilize stored food reserves.[1][7]
Caption: Gibberellic Acid Signaling Pathway in Seed Germination.
Experimental Protocols
This section outlines a detailed protocol for treating wheat seeds with this compound to assess its effect on germination.
Materials
-
Wheat seeds (specific cultivar)
-
This compound (K-GA3)
-
Distilled water
-
Ethanol (B145695) (70%, for dissolving GA3 if not in salt form)[4]
-
Beakers or flasks
-
Petri dishes (9 cm)
-
Filter paper (Whatman No. 1 or equivalent)
-
Incubator or growth chamber with controlled temperature and light
-
Forceps
-
Graduated cylinders and pipettes
-
Analytical balance
Preparation of Gibberellic Acid Solutions
-
Stock Solution (e.g., 1000 ppm): To prepare a 1000 ppm (parts per million) stock solution, dissolve 100 mg of this compound in 100 mL of distilled water.[8] If using pure gibberellic acid, first dissolve it in a small amount of 70% ethanol before adding distilled water to the final volume.[4]
-
Working Solutions: Prepare a series of working solutions (e.g., 10, 100, 200, 500 ppm) by diluting the stock solution with distilled water. For example, to make 100 mL of a 100 ppm solution, take 10 mL of the 1000 ppm stock solution and add 90 mL of distilled water.
-
Control Solution: Use distilled water as the control treatment (0 ppm GA3).[4]
Seed Treatment and Germination Assay
-
Seed Selection: Select healthy, uniform-sized wheat seeds for the experiment.
-
Surface Sterilization (Optional but Recommended): To prevent fungal contamination, surface sterilize the seeds by rinsing them with a 1-2% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by several rinses with sterile distilled water.
-
Soaking: Place a predetermined number of seeds (e.g., 50 or 100) in a beaker and add the prepared GA3 working solution, ensuring the seeds are fully submerged.[9]
-
Soaking Duration: Soak the seeds for a specific period, typically ranging from 6 to 24 hours, at room temperature.[9]
-
Plating: After soaking, remove the seeds from the solution and place them on filter paper moistened with distilled water in Petri dishes. Ensure even spacing between the seeds.
-
Incubation: Place the Petri dishes in an incubator or growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).
-
Data Collection:
-
Germination Count: Record the number of germinated seeds daily for a specified period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.
-
Germination Rate (%): (Total number of germinated seeds / Total number of seeds) x 100.
-
Mean Germination Time (MGT): Calculated using the formula: MGT = Σ(n * d) / Σn, where 'n' is the number of seeds germinated on day 'd'.
-
Germination Index (GI): Calculated by summing the number of germinated seeds each day divided by the day number.
-
Seedling Vigor Index (SVI): SVI = (Seedling length (cm) x Germination percentage).
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Wheat Seed Germination Assay.
Conclusion
The application of this compound can be a valuable tool to enhance wheat seed germination. While a concentration of around 100 ppm appears to be effective without negative impacts, the optimal concentration can be cultivar-specific and influenced by environmental stressors.[2][3] It is recommended that researchers conduct preliminary dose-response experiments to determine the most effective concentration for their specific wheat variety and conditions. The provided protocols and diagrams serve as a foundational guide for designing and executing such studies.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Effect of Gibberellic Acid on Growing-Point Development of Non-Vernalized Wheat Plants under Long-Day Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellic Acid Promotes Early Growth of Winter Wheat and Rye [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Gibberellic Acid [jlhudsonseeds.net]
- 9. uaf.edu [uaf.edu]
Application Notes and Protocols: Gibberellic Acid Potassium Salt in Plant Tissue Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA), a potent phytohormone, plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The potassium salt of gibberellic acid (GA3 potassium salt) is a commonly used form in plant tissue culture media due to its high solubility and biological activity. These application notes provide a comprehensive overview of the use of gibberellic acid potassium salt in plant tissue culture, including its mechanism of action, applications with supporting data, and detailed experimental protocols.
Mechanism of Action: The Gibberellin Signaling Pathway
Gibberellic acid exerts its effects by modulating gene expression through a well-defined signaling pathway. The key components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, DELLA repressor proteins, and an F-box protein (SLY1 in Arabidopsis). In the absence of GA, DELLA proteins are localized in the nucleus and repress the transcription of GA-responsive genes, thereby inhibiting growth.
When GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the formation of a GA-GID1-DELLA complex. This complex formation targets the DELLA protein for ubiquitination by an SCFSLY1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth and development.
Applications in Plant Tissue Culture
This compound is utilized in various stages of plant tissue culture to achieve specific developmental outcomes. The optimal concentration can vary significantly depending on the plant species, explant type, and desired response.
Seed Germination and Dormancy Breaking
Gibberellic acid is widely used to overcome seed dormancy and promote uniform germination, particularly in species with hard seed coats or those requiring specific environmental cues like cold stratification or light.
Table 1: Effect of Gibberellic Acid (GA3) on Seed Germination of Oat Cultivars under Salinity Stress [1][2]
| Oat Cultivar | NaCl Concentration (mM) | GA3 Concentration (ppm) | Germination (%) |
| NDO-2 (Tolerant) | 100 | 0 | 63.98 |
| NDO-2 (Tolerant) | 100 | 100 | 75.21 |
| NDO-2 (Tolerant) | 100 | 150 | 82.14 |
| UPO-94 (Sensitive) | 100 | 0 | 43.64 |
| UPO-94 (Sensitive) | 100 | 100 | 52.38 |
| UPO-94 (Sensitive) | 100 | 150 | 58.91 |
Shoot Proliferation and Elongation
In combination with cytokinins, gibberellic acid can enhance shoot proliferation and is particularly effective in promoting the elongation of newly formed shoots, which is crucial for successful rooting and acclimatization.
Table 2: Effect of Benzyladenine (BA) and Gibberellic Acid (GA3) on Shoot Proliferation of Rosa hybrida L. [3]
| BA Concentration (µM) | GA3 Concentration (µM) | Average No. of Shoots Proliferated/Culture | Average Shoot Length (cm) |
| 5.0 | 0.0 | 8.5 | 2.8 |
| 5.0 | 0.1 | 10.2 | 3.5 |
| 5.0 | 0.5 | 11.8 | 4.2 |
| 10.0 | 0.0 | 10.1 | 2.5 |
| 10.0 | 0.1 | 12.5 | 3.8 |
| 10.0 | 0.5 | 14.2 | 4.8 |
Callus Induction and Growth
While auxins are the primary hormones for callus induction, gibberellic acid can influence callus morphology and subsequent organogenesis. Its effects are highly species-dependent and often observed when used in combination with other growth regulators. In a study on potato variety 'Desiree', a medium containing 2.00 mg/L GA3 resulted in a callus formation percentage of 83.12%.[4]
In Vitro Rooting
The role of gibberellic acid in in vitro rooting is complex and often inhibitory, as it can antagonize the effects of auxins which are the primary promoters of root formation. However, in some specific cases and at very low concentrations, it may have a synergistic effect. For instance, in Lotus corniculatus, while auxins were the primary drivers for rooting, GA3 was noted to be involved in lateral branching which could indirectly influence the overall root system architecture.[5] Generally, for rooting, a medium with auxins like IBA or NAA is preferred, and GA3 is often excluded or used at minimal concentrations.
Somatic Embryogenesis
Gibberellic acid can play a significant role in the maturation and germination of somatic embryos. It can help in breaking the dormancy of somatic embryos and promoting their conversion into plantlets. In olive (Olea europaea L.), the highest rate of somatic embryo conversion (45%) was achieved on a medium supplemented with 0.1 mg/L GA3 and 0.1 mg/L NAA.[6] Similarly, in Catharanthus roseus, somatic embryos were successfully germinated into plantlets on a medium containing 0.5 mg/l BAP following a treatment with 1.0 mg/l gibberellic acid for maturation.[7]
Experimental Protocols
The following are detailed protocols for common applications of this compound in plant tissue culture.
Protocol 1: In Vitro Seed Germination of Woody Plants
This protocol is a general guideline and may need optimization for specific species.
1. Materials:
- Mature seeds of the target woody plant species
- This compound (GA3-K)
- Murashige and Skoog (MS) basal medium, including vitamins
- Sucrose
- Agar or other gelling agent
- Distilled water
- 70% (v/v) Ethanol
- 10% (v/v) Commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20
- Sterile culture vessels (e.g., Petri dishes, test tubes, or jars)
- Laminar flow hood
- Autoclave
- pH meter
2. Methodology:
Protocol 2: Micropropagation of Gerbera jamesonii (Gerbera Daisy)
This protocol is adapted from several sources and focuses on the shoot proliferation and elongation stages where gibberellic acid can be beneficial.[8][9][10]
1. Materials:
- In vitro established shoot cultures of Gerbera jamesonii
- MS basal medium with vitamins
- Sucrose
- Benzyladenine (BA)
- Naphthalene acetic acid (NAA)
- This compound (GA3-K)
- Indole-3-butyric acid (IBA)
- Agar
- Standard tissue culture laboratory equipment
2. Methodology:
Conclusion
This compound is a versatile plant growth regulator with significant applications in plant tissue culture. Its primary roles include promoting seed germination, shoot elongation, and somatic embryo germination. While its effects on callus induction and rooting are more complex and often species-dependent, its inclusion in tissue culture media, at appropriate concentrations and developmental stages, can significantly enhance the efficiency of in vitro plant propagation and regeneration systems. The provided protocols offer a starting point for researchers, and optimization will be necessary to achieve the desired outcomes for specific plant species and experimental objectives.
References
- 1. GA3 stimulates the formation and germination of somatic embryos and the expression of a KNOTTED-like homeobox gene of Cocos nucifera (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Maturation and Conversion of Somatic Embryos Derived from Seeds of Olive (Olea europaea L.) cv. Dahbia: Occurrence of Secondary Embryogenesis and Adventitious Bud Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. open.clemson.edu [open.clemson.edu]
Application Notes and Protocols for Foliar Spray of Gibberellic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidance on the preparation and foliar application of gibberellic acid (GA), specifically as its potassium salt (a common water-soluble formulation), for research and developmental purposes. Gibberellic acid is a naturally occurring plant hormone that regulates various growth processes, including stem elongation, germination, and flowering.[1][2][3]
Application Notes
Overview of Gibberellic Acid (GA₃)
Gibberellic acid (GA₃) is a potent diterpenoid phytohormone that influences a wide array of developmental processes in plants.[1][4] Its primary mode of action involves promoting the degradation of DELLA proteins, which are nuclear repressors of plant growth.[2][5][6] By overcoming the growth-restraining effects of DELLA proteins, GA₃ stimulates cell division and elongation, leading to observable effects such as increased plant height, larger leaves, and induction of flowering.[2][3] Foliar spray is a common and effective method for exogenous application, allowing for rapid absorption through the leaves and stems.[3][7][8]
Solution Preparation (Gibberellic Acid Potassium Salt)
This compound is typically available as a water-soluble powder.
-
Solvent: Use distilled or deionized water for preparing solutions to avoid unwanted interactions with minerals or contaminants in tap water.
-
Stock Solution: It is advisable to prepare a concentrated stock solution (e.g., 1000 ppm or mg/L) and then perform serial dilutions to obtain the desired final concentrations for experiments.
-
Example Preparation (100 ppm solution): To prepare 1 liter of a 100 ppm GA₃ solution, dissolve 100 mg of this compound powder in a small amount of water, then bring the total volume up to 1 liter.[9] For a 20% concentrate product, you would use 500 mg of the product to get 100 mg of active ingredient.[10]
-
pH Adjustment: The pH of the spray solution can influence GA uptake. For some applications, such as on citrus, adjusting the spray tank solution to a pH of 4.0-4.5 is recommended for optimal results.[11]
-
Adjuvants: The addition of a non-ionic surfactant (wetter) is often recommended to improve the spreading and adherence of the solution on the leaf surface, ensuring uniform coverage.[11]
Foliar Spray Application Technique
Proper application technique is critical for achieving consistent and reproducible results.
-
Equipment: Use a calibrated sprayer that produces a fine, consistent mist. Ensure equipment is clean and free of residues from other chemicals.[8][12]
-
Coverage: Spray should be applied to ensure thorough, uniform coverage of the plant foliage (both upper and lower leaf surfaces) until the point of runoff, unless otherwise specified by the protocol.[8][13] The standard recommended volume is often 2 quarts of solution per 100 square feet of application area.[12][14]
-
Timing and Environmental Conditions:
Safety Precautions
-
Always follow the safety guidelines provided on the product label.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder and preparing solutions.[3][13]
-
Store gibberellic acid powder in a cool, dry, dark place away from children and pets.[3][13]
Quantitative Data Summary
The following tables summarize the results from various studies on the foliar application of gibberellic acid, often in combination with potassium nitrate.
Table 1: Effects of GA₃ and Potassium on Cucumber (Cucumis sativus)
| Treatment (Foliar Spray) | Key Findings | Reference |
| G1: 0.005 g/L GA₃ + K1: 1.0 g/L KNO₃ | Increased growth parameters over control. | [15] |
| G2: 0.010 g/L GA₃ + K2: 2.5 g/L KNO₃ | Maximum effect: Highest absolute and relative growth rates, biomass duration, vine length, fresh/dry weight, number of branches/leaves, total yield, and fruit quality.[15][16][17] | [15][16][17] |
| G3: 0.015 g/L GA₃ + K3: 5.0 g/L KNO₃ | Beneficial effects over control, but less pronounced than G2K2. Maximum leaf and fruit potassium content.[15][16] | [15][16] |
| Control (Water Spray) | Lowest values for all measured growth and yield parameters. | [15][16][17] |
Table 2: Effects of GA₃ and Potassium on Tomato (Lycopersicon esculentum)
| Treatment (Foliar Spray) | Key Findings | Reference |
| 10⁻⁸ M GA₃ | Increased fruit lycopene, total soluble solids (TSS), and vitamin C. | [18] |
| 8 mM KNO₃ | Increased chlorophyll (B73375) content, leaf NPK content, and fruit quality parameters. | [18] |
| 10⁻⁸ M GA₃ + 8 mM KNO₃ | Maximum effect: Significantly increased the number of flowers per cluster (from 18.7 to 36.14). Highest fruit lycopene, TSS (from 4 to 6.8 °Brix), and vitamin C.[18] | [18] |
| Control (Water Spray) | Baseline values for all measured parameters. | [18] |
Table 3: General Concentration Ranges for Foliar Application
| Plant Type | Concentration Range (GA₃) | Purpose | Reference |
| Grapes (Sultana) | 10 mL/100 L (10 ppm) | Berry thinning | [11] |
| Grapes (Flame Seedless) | 30 mL/100 L (30 ppm) | Increase berry size | [11] |
| Citrus (Oranges, Mandarins) | 10-20 mL/100 L (10-20 ppm) | Delay rind aging, reduce creasing | [11] |
| Pasture (Ryegrass, Cocksfoot) | 40-80 mL/100 L (40-80 ppm) | Stimulate winter growth | [11] |
| Anthurium | 100 - 200 ppm | Increase plant height | [19] |
| Sunflower | 100 ppm | Enhance salinity tolerance | [20] |
Experimental Protocols
Protocol 1: General Foliar Spray Application for Growth Promotion
This protocol outlines a general method for evaluating the effect of this compound on plant vegetative growth.
1. Materials:
- This compound (water-soluble powder)
- Distilled water
- Calibrated scale (0.001 g accuracy)
- Volumetric flasks and beakers
- Magnetic stirrer and stir bar
- pH meter
- Non-ionic surfactant
- Handheld or backpack sprayer
- Personal Protective Equipment (gloves, safety glasses)
2. Solution Preparation: a. Prepare 1000 ppm Stock Solution: Weigh 1.0 g of this compound and dissolve it in approximately 800 mL of distilled water in a 1 L volumetric flask. b. Mix using a magnetic stirrer until fully dissolved. c. Add distilled water to bring the final volume to exactly 1 L. This is your 1000 ppm (1 g/L) stock solution. d. Prepare Working Solutions: Perform serial dilutions to create the desired experimental concentrations (e.g., 10 ppm, 50 ppm, 100 ppm). For a 100 ppm solution, mix 100 mL of the stock solution with 900 mL of distilled water. e. Add Surfactant: Just before application, add a non-ionic surfactant to the final working solution according to the manufacturer's recommendation (typically 0.05% to 0.1% v/v).
3. Application Procedure: a. Grow plants under controlled environmental conditions (greenhouse or growth chamber) to a uniform developmental stage. b. Randomly assign plants to different treatment groups, including a control group (water + surfactant only). c. Calibrate the sprayer to ensure a consistent output volume. d. Apply the respective solutions as a fine foliar spray in the late afternoon.[11] e. Spray the entire plant, ensuring complete coverage of all aerial parts until the solution begins to drip from the leaves. f. Apply treatments at the desired frequency (e.g., once, or repeated every 2-3 weeks).[3]
4. Data Collection and Analysis: a. Measure relevant parameters at set time points post-application (e.g., plant height, stem diameter, leaf area, chlorophyll content, time to flowering). b. At the end of the experiment, harvest biomass to determine fresh and dry weights. c. Analyze data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Visualizations
Gibberellic Acid Signaling Pathway
Caption: Gibberellic Acid (GA) signaling cascade.
Experimental Workflow for Foliar Application Studies
Caption: General workflow for a GA₃ foliar spray experiment.
Logical Relationships in Foliar Spray Application
Caption: Key variables and their influence on plant responses.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. juagrisciences.com [juagrisciences.com]
- 4. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 5. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 7. Foliar Spray Treatment for Exogenous Application of Hormones in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greenhouse-management.com [greenhouse-management.com]
- 9. Optimizing gibberellic acid concentration and exposure time for effective dormancy breaking and sprouting enhancement in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 11. genfarm.com.au [genfarm.com.au]
- 12. e-gro.org [e-gro.org]
- 13. How to use Gibberellic Acid for best results? Lyphar Provide Top Quality [biolyphar.com]
- 14. youtube.com [youtube.com]
- 15. eeb.lu.lv [eeb.lu.lv]
- 16. researchgate.net [researchgate.net]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. uludag.edu.tr [uludag.edu.tr]
- 19. horizonepublishing.com [horizonepublishing.com]
- 20. idosi.org [idosi.org]
Application Notes and Protocols for Inducing Parthenocarpy in Tomatoes with Gibberellic Acid Potassium Salt
Introduction
Parthenocarpy is the development of fruit without prior fertilization, leading to the production of seedless fruits. In tomatoes (Solanum lycopersicum), this process can be induced by the exogenous application of plant growth regulators. Gibberellic acid (GA), a naturally occurring plant hormone, plays a crucial role in regulating fruit development, including fruit set and growth.[1] The application of gibberellic acid, often in the form of its potassium salt for improved solubility and uptake, can stimulate the ovary to develop into a fruit even in the absence of pollination and fertilization. This is particularly valuable for ensuring fruit production under environmental conditions that are unfavorable for pollination, such as extreme temperatures.[2][3]
The induction of parthenocarpy through gibberellic acid offers several advantages for tomato production, including overcoming pollination failure, ensuring consistent fruit yield, and producing seedless fruits, which are desirable for both fresh consumption and processing. While gibberellic acid alone can induce parthenocarpy, its combination with other hormones, such as auxins, may produce fruits that are more comparable in size and quality to those from natural pollination.[4][5]
Gibberellin Signaling Pathway in Tomato Fruit Set
The initiation of fruit set in tomatoes is a complex process regulated by a hormonal interplay, primarily between gibberellins (B7789140) and auxins.[2][6] After successful pollination and fertilization, the levels of both hormones increase, triggering a signaling cascade that leads to cell division, cell expansion, and ultimately, fruit growth.[2]
In the absence of pollination, the application of gibberellic acid can artificially initiate this cascade. The core of the GA signaling pathway involves the following components:
-
DELLA Proteins: These are nuclear proteins that act as repressors of GA-responsive genes.[4] In unpollinated ovaries with low GA levels, DELLA proteins are stable and bind to transcription factors, preventing the expression of genes required for fruit growth.[7]
-
GID1 (Gibberellin Insensitive Dwarf1): This is the soluble receptor for gibberellin. When GA levels rise (either naturally or through external application), GA binds to the GID1 receptor.
-
SCF Complex: The GA-GID1 complex then interacts with the DELLA protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.
-
Transcription Factors (e.g., ARFs): The degradation of DELLA proteins releases transcription factors, such as Auxin Response Factors (ARFs), allowing them to activate the expression of downstream genes responsible for cell division and expansion, thus initiating fruit development.[7]
Auxin acts upstream of gibberellin in the natural fruit set process, with increased auxin levels after pollination stimulating GA biosynthesis.[2][7]
Caption: Gibberellin signaling pathway leading to tomato fruit set.
Application Notes
1. Concentration of Gibberellic Acid Potassium Salt (GA3)
The optimal concentration of GA3 can vary depending on the tomato cultivar, environmental conditions, and application method. However, based on available literature, a general range can be recommended.
-
Effective Range: Concentrations ranging from 10 ppm to 40 ppm have been shown to be effective in reducing seed number and inducing parthenocarpy.[8]
-
Starting Concentration: A concentration of 20 ppm is often a good starting point for trials.[8]
-
High Concentrations: While higher concentrations (e.g., 30-40 ppm) may further reduce seed number, they can sometimes have negative effects on fruit size and hardness.[8] The use of very high concentrations (e.g., 2000 mg/L or 2000 ppm) in combination with auxins has also been reported to produce fruits of normal size and shape.[4]
2. Timing and Frequency of Application
The timing of application is critical for successful induction of parthenocarpy.
-
Optimal Stage: Application should be targeted at the flower bud stage, just before or at anthesis (when the flower opens).
-
Frequency: Multiple applications may be more effective than a single application. For instance, spraying flower buds six times with a lapse of 3 days between applications has been documented.[8]
3. Application Method
-
Foliar Spray: Spraying the entire plant or specifically targeting the flower clusters is a common method. Ensure thorough coverage of the flowers.
-
Direct Flower Application: For more precise application and to minimize wastage, a small hand sprayer can be used to spray individual flowers or flower clusters directly.[8]
4. Combination with Other Plant Growth Regulators
While GA3 alone can induce parthenocarpy, the resulting fruits may sometimes be smaller or have altered morphology compared to seeded fruits.[4][5]
-
GA3 and Auxin: The simultaneous application of GA3 and an auxin (like 2,4-D) can produce parthenocarpic fruits that are more similar in size and internal structure to pollinated fruits.[5][9] This suggests that both hormone types are involved in normal fruit development.[5][9]
-
GA3 and Cytokinin: A combination of gibberellin and cytokinin has also been shown to produce normal-sized fruits with increased weight.[4]
5. Cultivar and Environmental Considerations
-
Cultivar Response: Different tomato cultivars may respond differently to GA3 application. It is advisable to conduct small-scale trials to determine the optimal concentration and timing for a specific cultivar.
-
Environmental Factors: Temperature and light conditions can influence the efficacy of GA3. The primary advantage of inducing parthenocarpy is to overcome poor fruit set in unfavorable environmental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound (GA3) Solution
Materials:
-
This compound (GA3) powder
-
Distilled water
-
Analytical balance
-
Volumetric flask (e.g., 1000 mL)
-
Magnetic stirrer and stir bar (optional)
-
Small amount of potassium hydroxide (B78521) (KOH) or ethanol (B145695) (if using pure Gibberellic Acid, which has low water solubility). Note: The potassium salt is generally water-soluble.
Procedure:
-
Calculate the required mass of GA3: To prepare a solution of a specific concentration (in ppm), use the formula: Mass (mg) = Desired Concentration (ppm) x Volume (L)
-
Example: For 1 liter (1000 mL) of a 20 ppm GA3 solution, you will need 20 mg of GA3 potassium salt.
-
-
Weigh the GA3: Accurately weigh the calculated amount of GA3 potassium salt using an analytical balance.
-
Dissolve the GA3: a. Add approximately half the final volume of distilled water to the volumetric flask. b. Transfer the weighed GA3 powder into the flask. c. If using a magnetic stirrer, add the stir bar and place the flask on the stirrer until the powder is completely dissolved. If not, swirl the flask gently. d. Note: If using pure gibberellic acid, it may be necessary to first dissolve it in a small amount of ethanol or a weak potassium hydroxide solution before adding it to the water.
-
Adjust to Final Volume: Once the GA3 is fully dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared solution in a cool, dark place. For best results, use the solution fresh.
Protocol 2: Experimental Workflow for Inducing Parthenocarpy in Tomato
1. Plant Material and Growth Conditions:
-
Select a suitable tomato cultivar (e.g., 'Micro-Tom' is often used in research due to its compact size).[5][9]
-
Grow plants under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).
-
Ensure plants are healthy and well-watered.
2. Flower Selection and Emasculation:
-
Identify flower buds at the pre-anthesis stage (1-2 days before opening).
-
To prevent self-pollination, carefully emasculate the flowers by removing the anther cone using fine-tipped forceps. This step is crucial to ensure that any resulting fruit development is due to the hormone treatment and not natural pollination.
3. Hormone Application:
-
Prepare the desired concentrations of GA3 potassium salt solution (e.g., 0, 10, 20, 30, 40 ppm).[8] The 0 ppm solution (control) will be distilled water.
-
Apply the solution to the stigma and ovary of the emasculated flowers. A fine spray or a micropipette can be used for precise application.
-
Tag the treated flowers with labels indicating the treatment applied and the date.
4. Data Collection and Analysis:
-
Fruit Set Percentage: After a set period (e.g., 10-14 days), count the number of flowers that have developed into fruits for each treatment group and calculate the fruit set percentage.
-
Fruit Growth Monitoring: Measure the diameter of the developing fruits at regular intervals to track their growth rate.
-
Mature Fruit Analysis: Once the fruits are mature, harvest them and measure the following parameters:
-
Fruit weight (g)
-
Fruit dimensions (diameter and length)
-
Number of seeds per fruit
-
Total Soluble Solids (TSS) using a refractometer
-
Fruit firmness using a penetrometer
-
5. Statistical Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to analyze the collected data and determine the significance of the differences between treatment groups.
Caption: Experimental workflow for inducing parthenocarpy in tomatoes.
Data Presentation
Table 1: Effect of Different GA3 Concentrations on Parthenocarpic Fruit Development in Tomato
| GA3 Concentration (ppm) | Effect on Seed Number | Observations on Fruit Characteristics | Reference |
| 0 (Control) | Normal seed development (if pollinated) | No fruit set in unpollinated flowers | [8] |
| 10 | Significant reduction in seed number | Effective in inducing parthenocarpy | [8] |
| 20 | Further reduction in seed number | Effective in inducing parthenocarpy | [8] |
| 30 | High reduction in seed number | May slightly decrease fruit size and hardness | [8] |
| 40 | Lowest number of seeds | May slightly decrease fruit size and hardness | [8] |
Table 2: Comparison of GA3, Auxin, and Combined Application for Parthenocarpy Induction
| Hormone Treatment | Fruit Size | Internal Morphology | Reference |
| GA3 alone | Often smaller than pollinated fruits | Poor development of locular tissue | [4][5][9] |
| Auxin (e.g., 2,4-D) alone | Can be similar to pollinated fruits | Thicker pericarp, development of pseudoembryos | [5][9] |
| GA3 + Auxin | Similar to pollinated fruits | Normal internal structure without seeds | [4][5][9] |
| GA3 + Cytokinin | Normal size, increased weight | - | [4] |
References
- 1. Gibberellin Signaling and Parthenocarpic Fruit Development in Tomato - DUKE UNIVERSITY [portal.nifa.usda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Gene pat-2, Which Induces Natural Parthenocarpy, Alters the Gibberellin Content in Unpollinated Tomato Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The hormone regulatory mechanism underlying parthenocarpic fruit formation in tomato [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of auxin and gibberellin in tomato fruit set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Gibberellin and Auxin on Parthenocarpic Fruit Growth Induction in the cv Micro-Tom of Tomato | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Gibberellic Acid Potassium Salt Treatment for Improving Fruit Set in Grapes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of gibberellic acid (GA₃) potassium salt in viticulture to enhance fruit set, berry size, and overall cluster quality. The information is curated for research and development purposes, focusing on experimental design and data interpretation.
Gibberellic acid, a naturally occurring plant hormone, plays a pivotal role in various developmental processes in grapes, including the regulation of flowering and fruit development.[1][2] Its exogenous application is a standard practice in the table grape industry to improve commercially desirable traits.[3][4] The potassium salt of gibberellic acid is a common formulation used for its solubility and ease of application.
Mechanism of Action and Signaling Pathway
Gibberellic acid influences fruit development by modulating gene expression related to cell division and elongation.[2] The GA₃ signaling pathway is initiated by the binding of GA₃ to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5][6] This binding event leads to a conformational change, promoting the interaction between GID1 and DELLA proteins, which are negative regulators of gibberellin responses.[5][6] The formation of the GA₃-GID1-DELLA complex targets DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][6] The degradation of DELLA proteins relieves the repression of transcription factors that activate GA-responsive genes, ultimately leading to cell elongation and division, which contributes to increased berry size.[4]
Caption: Gibberellin signaling pathway in grapes.
Data on the Effects of Gibberellic Acid Potassium Salt
The application of this compound has been shown to have significant effects on various parameters of grape production. The following tables summarize quantitative data from several studies.
Table 1: Effect of GA₃ Application Timing and Concentration on 'Crimson Seedless' Grapes
| Treatment Timing (% Bloom) | GA₃ Concentration (g·ha⁻¹) | Fruit Set (%) | Berry Weight (g) |
| Control | 0 | 65 | 4.5 |
| 1-5% | 2 | 45 | 5.2 |
| 20-30% | 2 | 42 | 5.5 |
| 50-60% | 2 | 38 | 5.8 |
Source: Adapted from studies on 'Crimson Seedless' table grapes. Excessive fruit set can lead to compact clusters and smaller berries.[7]
Table 2: Effect of GA₃ Concentration on 'Emperatriz' Seedless Grapes
| GA₃ Concentration (mg L⁻¹) | Berry Fresh Weight (g) |
| 0 (Control) | 3.3 |
| 40 | 4.1 |
| 80 | 4.8 |
| 160 | 5.8 |
| 240 | 4.4 |
| 400 | 4.0 |
Source: Data from a study on 'Emperatriz' seedless grapes, where GA₃ was applied at the onset of the cell enlargement stage.[8]
Table 3: Interaction of GA₃ and Potassium Nitrate (B79036) (KNO₃) on 'Siah-e-Samarghandi' Grapes under Open Pollination
| Treatment | Fruit Set (%) | Berry Weight (g) |
| Control | 16.75 | 3.09 |
| 30 mg/L GA₃ | 27.26 | - |
| 1.5% KNO₃ | - | - |
| 30 mg/L GA₃ + 1.5% KNO₃ | - | - |
Source: A study investigating the interaction of GA₃ and KNO₃.[9][10] Note: Some data points in the original source were not presented in a directly comparable format for this table.
Experimental Protocols
The following are detailed protocols for the application of this compound to grapevines for research purposes.
Preparation of this compound Solution
Materials:
-
This compound (GA₃-K)
-
Distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Wetting agent/surfactant (e.g., Tween 20)
Procedure:
-
Calculate the required amount of GA₃-K based on the desired final concentration and volume.
-
Weigh the calculated amount of GA₃-K powder accurately.
-
Fill a volumetric flask with approximately half the final volume of distilled water.
-
Add the weighed GA₃-K powder to the volumetric flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.
-
Add a wetting agent to the solution at a concentration of 0.05-0.1% (v/v) to ensure even coverage on the plant tissue.
-
Add distilled water to the volumetric flask to reach the final desired volume.
-
Continue stirring for a few more minutes to ensure a homogenous solution.
Field Application Protocol
Materials:
-
Prepared GA₃-K solution
-
Handheld or backpack sprayer
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Flagging tape for marking treated vines
Procedure:
-
Timing of Application: The timing of application is critical and depends on the desired outcome.
-
Application Method:
-
Calibrate the sprayer to ensure a consistent and known application volume.
-
Spray the grape clusters and surrounding foliage to the point of runoff, ensuring thorough coverage.
-
For targeted experiments, apply the solution directly to individual clusters.
-
-
Control Group: Treat a control group of vines with a solution containing only water and the wetting agent.
-
Replication and Randomization: For robust statistical analysis, design the experiment with multiple replications of each treatment in a randomized complete block design.
-
Data Collection: At harvest, collect data on parameters such as fruit set percentage, number of berries per cluster, berry weight, berry diameter, cluster weight, and total soluble solids (°Brix).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellic Acid Induces Unique Molecular Responses in ‘Thompson Seedless’ Grapes as Revealed by Non-targeted Metabolomics | Semantic Scholar [semanticscholar.org]
- 4. ucanr.edu [ucanr.edu]
- 5. Frontiers | Abnormal Endogenous Repression of GA Signaling in a Seedless Table Grape Cultivar with High Berry Growth Response to GA Application [frontiersin.org]
- 6. Abnormal Endogenous Repression of GA Signaling in a Seedless Table Grape Cultivar with High Berry Growth Response to GA Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellic Acid Applied at Bloom Reduces Fruit Set and Improves Size of 'Crimson Seedless' Table Grapes [ouci.dntb.gov.ua]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Interaction of gibberellic acid, potassium nitrate and role of pollen sources on physicobiochemical traits of grape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grapes.extension.org [grapes.extension.org]
- 12. curresweb.com [curresweb.com]
Application Notes and Protocols for Gibberellic Acid Potassium Salt in Hydroponic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gibberellic acid potassium salt (GA₃-K) to promote plant growth in hydroponic systems. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from scientific studies.
Introduction
Gibberellic acid (GA) is a naturally occurring plant hormone that plays a crucial role in various physiological processes, including stem elongation, seed germination, and flowering.[1][2][3][4][5][6] In hydroponic cultivation, the exogenous application of gibberellic acid, typically in its more soluble potassium salt form, can be a potent tool to enhance plant growth and yield.[7][8] However, the effects are highly dependent on the concentration and the plant species.
Mechanism of Action: The Gibberellin Signaling Pathway
Gibberellic acid acts by promoting the degradation of DELLA proteins, which are nuclear repressors of plant growth.[1][4] In the absence of GA, DELLA proteins inhibit transcription factors responsible for growth-related gene expression. The binding of GA to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), triggers a conformational change that allows the GID1-GA complex to interact with DELLA proteins.[1][2][4] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing growth.[1][9]
Caption: Gibberellin Signaling Pathway
Application Protocols for Hydroponic Systems
The following protocols are based on studies conducted on leafy greens in a floating hydroponic system. Researchers should optimize these protocols for their specific plant species and environmental conditions.
Preparation of this compound Stock Solution
-
Materials:
-
This compound (GA₃-K) powder (e.g., 90% purity)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
-
-
Procedure for a 1000 ppm (mg/L) Stock Solution:
-
Weigh out 111 mg of 90% purity GA₃-K powder to get 100 mg of active GA₃.
-
Dissolve the powder in a small amount of distilled water in a beaker.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with distilled water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with distilled water.
-
Mix thoroughly using a magnetic stirrer until fully dissolved.
-
Store the stock solution in a cool, dark place.
-
Application to Hydroponic Nutrient Solution
-
Experimental Setup:
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Control group with no GA₃-K added to the nutrient solution.
-
Treatment groups with varying concentrations of GA₃-K.
-
-
Procedure:
-
Prepare the base hydroponic nutrient solution according to the requirements of the target plant species.
-
From the stock solution, pipette the calculated volume to achieve the desired final concentration in the nutrient solution tanks. For example, to achieve a 10⁻⁶ M GA₃ concentration (approximately 0.346 mg/L) in a 100 L tank, you would add 34.6 mg of GA₃.
-
Ensure thorough mixing of the GA₃-K into the nutrient solution.
-
Monitor and maintain the pH and electrical conductivity (EC) of the nutrient solution regularly.
-
Caption: Experimental Workflow for GA₃-K Application in Hydroponics
Quantitative Data and Expected Outcomes
The application of GA₃-K can significantly impact various growth parameters. The following tables summarize findings from a study on leaf lettuce (Lactuca sativa) and rocket (Eruca sativa) grown in a floating hydroponic system.[7][8][10][11]
Effects on Leaf Lettuce
| GA₃ Concentration (M) | Fresh Weight ( g/plant ) | Dry Weight ( g/plant ) | Leaf Area (cm²/plant) | Number of Leaves/plant |
| 0 (Control) | 18.75 | - | 548.3 | 8.0 |
| 10⁻⁸ | - | - | - | - |
| 10⁻⁶ | - | - | 60.5 (per leaf) | 9.1 |
| 10⁻⁴ | Marketability lost | Marketability lost | Marketability lost | Marketability lost |
Note: Some data points were not explicitly provided in the summarized sources but trends were described. A concentration of 10⁻⁶ M GA₃ was found to be optimal for stimulating growth in lettuce.[7][8] A separate study using foliar application on lettuce showed that 30 mg/L (approximately 8.6 x 10⁻⁵ M) GA₃ resulted in the highest fresh weight.[12]
Effects on Rocket
| GA₃ Concentration (M) | Yield ( kg/m ²) | Number of Leaves/plant |
| 0 (Control) | 2.8 | 9.5 |
| 10⁻⁸ | - | - |
| 10⁻⁶ | - | 10.7 |
| 10⁻⁴ | 4.0 | - |
Note: The yield of rocket plants increased with the addition of GA₃, with the highest yield observed at 10⁻⁴ M.[8]
General Physiological Effects
Supplementation with GA₃ has been shown to enhance various morphological and physiological traits including:
It is crucial to note that excessive concentrations of gibberellic acid can have detrimental effects. For instance, a concentration of 10⁻⁴ M GA₃ led to a loss of marketability in lettuce due to excessive elongation and other undesirable characteristics.[7][8]
Caption: Concentration-Dependent Effects of GA₃-K
Conclusion
This compound can be an effective plant growth regulator in hydroponic systems when applied at optimal concentrations. It is imperative for researchers to conduct dose-response experiments to determine the ideal concentration for their specific crop and cultivation system to maximize growth promotion and avoid adverse effects. The protocols and data presented here provide a solid foundation for such investigations.
References
- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellins in Hydroponics: How Hormones Shape Growth, Flowering & Yield - Eutrema [eutrema.co.uk]
- 6. How to Improve Plant Development with Gibberellic Acid [powergrown.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effect of Gibberellic Acid on Growth, Yield, and Quality of Leaf Lettuce and Rocket Grown in a Floating System | MDPI [mdpi.com]
- 9. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Effect of Gibberellic Acid on Growth, Yield, and Quality of Leaf Lettuce and Rocket Grown in a Floating System (2019) | Alessandro Miceli | 111 Citations [scispace.com]
- 12. thejaps.org.pk [thejaps.org.pk]
Standard Operating Procedure for Gibberellic Acid Potassium Salt Bioassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Gibberellic acid (GA), and its potassium salt, are widely used in research and agriculture to manipulate these processes. A bioassay is a fundamental tool to determine the biological activity and effective concentrations of gibberellic acid potassium salt. This document provides detailed application notes and standardized protocols for conducting bioassays using different plant systems.
Data Presentation
The following table summarizes the dose-dependent effects of gibberellic acid (GA₃) potassium salt on various plant bioassay systems. This data is compiled from multiple studies to provide a comparative overview of expected responses.
| Bioassay System | Plant Species | Measured Parameter | GA₃ Potassium Salt Concentration | Observed Effect |
| Dwarf Pea Stem Elongation | Pisum sativum | Stem Length (cm) | 0 µM (Control) | ~ 5 cm |
| 0.1 µM | ~ 8 cm | |||
| 1.0 µM | ~ 15 cm | |||
| 10 µM | ~ 25 cm | |||
| 100 µM | ~ 28 cm | |||
| Barley Endosperm α-Amylase Production | Hordeum vulgare | α-Amylase Activity (OD units) | 0 µM (Control) | ~ 0.1 OD |
| 0.01 µM | ~ 0.4 OD | |||
| 0.1 µM | ~ 0.8 OD | |||
| 1.0 µM | ~ 1.2 OD | |||
| 10 µM | ~ 1.3 OD | |||
| Dwarf Maize Leaf Sheath Elongation | Zea mays (dwarf mutant) | Leaf Sheath Length (cm) | 0 µM (Control) | ~ 2 cm |
| 1 µM | ~ 4 cm | |||
| 10 µM | ~ 7 cm | |||
| 100 µM | ~ 9 cm | |||
| Lettuce Hypocotyl Elongation | Lactuca sativa | Hypocotyl Length (mm) | 0 µM (Control) | ~ 3 mm |
| 1 µM | ~ 7 mm | |||
| 10 µM | ~ 12 mm | |||
| 100 µM | ~ 15 mm |
Experimental Protocols
Dwarf Pea (Pisum sativum) Epicotyl Elongation Bioassay
This bioassay is a classic method to determine the biological activity of gibberellins by measuring the elongation of epicotyls in dwarf pea seedlings.
Materials:
-
Dwarf pea seeds (e.g., 'Little Marvel' or 'Progress No. 9')
-
This compound (GA₃-K)
-
Distilled water
-
Ethanol (B145695) (for sterilizing seeds)
-
Petri dishes
-
Filter paper
-
Vermiculite (B1170534) or perlite
-
Planting pots or trays
-
Growth chamber or controlled environment room
-
Ruler or calipers
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize the pea seeds by rinsing them in 70% ethanol for 1-2 minutes, followed by a 10-minute soak in a 10% bleach solution.
-
Rinse the seeds thoroughly with sterile distilled water (3-4 times).
-
Place the sterilized seeds on moist filter paper in petri dishes and incubate them in the dark at 22-25°C for 2-3 days until the radicle emerges.
-
-
Seedling Preparation:
-
Fill pots or trays with moist vermiculite or perlite.
-
Plant the germinated seeds about 2-3 cm deep.
-
Grow the seedlings in a controlled environment with a 16-hour light/8-hour dark cycle at 22-25°C for 7-10 days, or until the second internode is visible.
-
-
Preparation of GA₃-K Solutions:
-
Prepare a stock solution of 1 mM GA₃-K in distilled water.
-
From the stock solution, prepare a series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) and a control solution (distilled water).
-
-
Application of GA₃-K:
-
Apply a small, fixed volume (e.g., 10 µL) of each test solution to the apical bud of the pea seedlings.
-
Ensure each treatment group has a sufficient number of replicates (e.g., 10-15 seedlings).
-
-
Incubation and Measurement:
-
Return the treated seedlings to the growth chamber.
-
After 5-7 days, measure the length of the third internode (the region between the second and third nodes) using a ruler or calipers.
-
-
Data Analysis:
-
Calculate the average internode length for each treatment group.
-
Plot a dose-response curve with GA₃-K concentration on the x-axis and the average internode length on the y-axis.
-
Barley (Hordeum vulgare) Endosperm α-Amylase Bioassay
This bioassay measures the induction of α-amylase synthesis in the aleurone layer of barley endosperm in response to gibberellic acid.
Materials:
-
Barley seeds (e.g., 'Himalaya')
-
This compound (GA₃-K)
-
Sodium hypochlorite (B82951) solution (1%)
-
Sterile distilled water
-
Calcium chloride (CaCl₂)
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Starch solution
-
Iodine-potassium iodide (I₂-KI) solution
-
Spectrophotometer
Procedure:
-
Seed Preparation:
-
Cut barley seeds transversely, discarding the embryo-containing half.
-
Surface sterilize the embryoless half-seeds in 1% sodium hypochlorite solution for 20 minutes.
-
Rinse thoroughly with sterile distilled water.
-
-
Incubation:
-
Place 3-5 sterilized half-seeds in a sterile vial containing 1 ml of a solution with 1 µM GA₃-K (or other concentrations to be tested) and 20 mM CaCl₂ in sodium acetate buffer.
-
Include a control group with no GA₃-K.
-
Incubate the vials at 25°C for 24 hours.
-
-
Enzyme Assay:
-
After incubation, remove the half-seeds. The surrounding solution now contains the secreted α-amylase.
-
Prepare a reaction mixture containing a known volume of the α-amylase solution and a starch solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Stop the reaction by adding the I₂-KI solution. The iodine will stain the remaining starch blue.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The lower the absorbance, the higher the α-amylase activity.
-
-
Data Analysis:
-
Calculate α-amylase activity, which is inversely proportional to the absorbance.
-
Create a standard curve using known concentrations of α-amylase.
-
Plot a dose-response curve of GA₃-K concentration versus α-amylase activity.
-
Mandatory Visualizations
Gibberellic Acid Signaling Pathway
Caption: Gibberellic Acid Signaling Pathway.
Experimental Workflow for Gibberellic Acid Bioassay
Caption: General Experimental Workflow.
Application of Gibberellic Acid Potassium Salt (K-GA3) in Mitigating Salinity Stress in Maize
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of gibberellic acid potassium salt (K-GA3) to alleviate the detrimental effects of salinity stress on maize (Zea mays L.). The information presented is collated from recent scientific studies and is intended to guide researchers in designing and conducting experiments to explore the potential of K-GA3 as a plant stress mitigator.
Introduction
Soil salinity is a major abiotic stress that severely limits crop productivity worldwide, including that of maize, a staple food and feed crop.[1][2][3] Salinity stress disrupts physiological and biochemical processes in plants, leading to reduced growth, development, and yield.[4][5] Gibberellic acid (GA3), a naturally occurring plant hormone, plays a crucial role in regulating various aspects of plant growth and development.[1][6] Exogenous application of GA3 has been shown to be an effective strategy to counteract the adverse effects of salinity stress in maize.[1][4][5] It enhances growth by promoting cell division and elongation, modulates ion homeostasis, and improves the plant's antioxidant defense system.[1][4][6]
Mechanism of Action
Under salinity stress, the application of gibberellic acid (GA3) has been demonstrated to alleviate salt-induced damage in maize.[6] One of the primary mechanisms is the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), that accumulate under salt stress.[6] GA3 treatment also helps in restoring ionic balance by lowering the concentration of sodium ions (Na+) and increasing the concentration of potassium (K+) and calcium (Ca2+) ions within plant tissues.[4][6][7] Furthermore, GA3 upregulates the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which are involved in detoxifying ROS.[6]
The GA signaling pathway plays a central role in mediating responses to abiotic stress.[8][9][10] Key components of this pathway include DELLA proteins, which act as negative regulators of GA responses.[11] In the presence of GA, DELLA proteins are targeted for degradation, allowing for the expression of GA-responsive genes that promote growth.[11] GA signaling also interacts with other hormone signaling pathways, such as those of abscisic acid (ABA) and jasmonic acid, to coordinate the plant's response to stress.[8][9][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of K-GA3 application on various growth and physiological parameters of maize under different salinity stress levels, as reported in scientific literature.
Table 1: Effect of Different GA3 Application Methods on Maize Growth Parameters under Salinity Stress
| Salinity Level | GA3 Treatment | Shoot Length (% increase) | Root Length (% increase) | Shoot Fresh Weight (% increase) | Shoot Dry Weight (% increase) |
| Moderate (6 dS m⁻¹) | GA3P + GA3FS | 19-37% | 19-37% | 31-47% | 31-47% |
| Severe (12 dS m⁻¹) | GA3P + GA3FS | 19-37% | 19-37% | 31-47% | 31-47% |
GA3P + GA3FS: Seed priming with 100 mg L⁻¹ GA3 and foliar spray with 100 ppm GA3.[5]
Table 2: Effect of GA3 on Photosynthetic Pigments in Maize under Salinity Stress
| Salinity Level | GA3 Treatment | Chlorophyll (B73375) Content (% increase) |
| Moderate (6 dS m⁻¹) | GA3P + GA3FS | 21-70% |
| Severe (12 dS m⁻¹) | GA3P + GA3FS | 21-70% |
GA3P + GA3FS: Seed priming with 100 mg L⁻¹ GA3 and foliar spray with 100 ppm GA3.[5]
Table 3: Effect of GA3 on Ion Concentration in Maize under Salinity Stress
| Salinity Level | GA3 Treatment | Na+ Concentration | K+ Concentration (% increase) | Ca2+ Concentration |
| Severe (12 dS m⁻¹) | GA3P + GA3FS | Decreased | 13-23% | Increased |
GA3P + GA3FS: Seed priming with 100 mg L⁻¹ GA3 and foliar spray with 100 ppm GA3.[4][5][7]
Table 4: Effect of GA3 on Antioxidant Enzyme Activities in Maize under Salinity Stress
| Salinity Level | GA3 Treatment | Antioxidant Enzyme Activities (% increase) |
| Moderate (6 dS m⁻¹) | GA3P + GA3FS | 73.03-150.74% |
| Severe (12 dS m⁻¹) | GA3P + GA3FS | 73.03-150.74% |
GA3P + GA3FS: Seed priming with 100 mg L⁻¹ GA3 and foliar spray with 100 ppm GA3.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of K-GA3 in mitigating salinity stress in maize.
Seed Priming with K-GA3
-
Preparation of Priming Solution: Dissolve K-GA3 in distilled water to achieve the desired concentration (e.g., 100 mg L⁻¹).[4][5]
-
Seed Sterilization: Surface sterilize maize seeds with a suitable disinfectant (e.g., 70% ethanol (B145695) for 1 minute followed by 5% sodium hypochlorite (B82951) solution for 10 minutes) and rinse thoroughly with sterile distilled water.
-
Priming: Immerse the sterilized seeds in the K-GA3 solution for a specified duration (e.g., 12 hours) in the dark at a constant temperature (e.g., 25°C). Use an equal volume of distilled water for hydro-priming control.
-
Drying: After priming, rinse the seeds with distilled water and dry them back to their original moisture content at room temperature in a shaded area.
Application of Salinity Stress
-
Potting Medium: Use a suitable potting medium, such as a mixture of soil, sand, and compost.
-
Sowing: Sow the primed and non-primed seeds in pots.
-
Salinity Induction: After a certain period of germination and initial growth (e.g., 15 days), start the salinity stress treatment by irrigating the pots with saline water of desired electrical conductivity (e.g., 6 dS m⁻¹ for moderate stress and 12 dS m⁻¹ for severe stress).[4][5] Prepare the saline solution by dissolving NaCl in tap water. The control group should be irrigated with non-saline water.
-
Maintenance: Maintain the salinity levels throughout the experimental period by regular irrigation.
Foliar Application of K-GA3
-
Preparation of Foliar Spray: Dissolve K-GA3 in distilled water containing a surfactant (e.g., 0.1% Tween-20) to prepare the desired concentration (e.g., 100 ppm).[4][5]
-
Application: At a specific growth stage (e.g., 30 days after sowing), spray the maize leaves with the K-GA3 solution until the foliage is thoroughly wet. The control plants should be sprayed with distilled water containing the surfactant. Repeat the application as per the experimental design (e.g., at 45 days after sowing).
Measurement of Morpho-physiological and Biochemical Parameters
-
Growth Parameters: At the end of the experiment, carefully uproot the plants and measure parameters like shoot and root length, and fresh and dry weight (after oven-drying at 70°C for 72 hours).
-
Chlorophyll Content: Extract chlorophyll from fresh leaf samples using 80% acetone (B3395972) and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Ion Analysis (Na+, K+, Ca2+): Digest the dried plant material in a di-acid mixture (HNO3:HClO4, 3:1 v/v). Analyze the digest for Na+, K+, and Ca2+ concentrations using a flame photometer or an atomic absorption spectrophotometer.[7]
-
Antioxidant Enzyme Assays:
-
Enzyme Extraction: Homogenize fresh leaf tissue in a suitable extraction buffer (e.g., potassium phosphate (B84403) buffer) at 4°C. Centrifuge the homogenate and use the supernatant for enzyme assays.
-
Superoxide Dismutase (SOD): Assay SOD activity by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Peroxidase (POD) and Catalase (CAT): Determine POD and CAT activities by measuring the rate of H2O2 decomposition spectrophotometrically.
-
Visualizations
Signaling Pathway
Caption: K-GA3 signaling pathway in mitigating salinity stress in maize.
Experimental Workflow
Caption: Experimental workflow for evaluating K-GA3 effects on maize under salinity.
Logical Relationship
References
- 1. sabraojournal.org [sabraojournal.org]
- 2. UTILIZATION OF GIBBERELLIC ACID (GA3) AND MEPIQUAT CHLORIDE (M.C) AS GROWTH REGULATORS ON MAIZE TO ALLEVIATE SALINITY STRESS - SABRAO Journal of Breeding and Genetics [sabraojournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Exogenously Applied Gibberellic Acid Enhances Growth and Salinity Stress Tolerance of Maize through Modulating the Morpho-Physiological, Biochemical and Molecular Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenously Applied Gibberellic Acid Enhances Growth and Salinity Stress Tolerance of Maize through Modulating the Morpho-Physiological, Biochemical and Molecular Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in deciphering the mechanisms of salt tolerance in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. [PDF] The role of gibberellin signalling in plant responses to abiotic stress | Semantic Scholar [semanticscholar.org]
- 10. The role of gibberellin signalling in plant responses to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Protocol for using gibberellic acid potassium salt to synchronize flowering in research crops
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA), a potent phytohormone, plays a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and the transition from vegetative to reproductive growth.[1] One of the most well-studied and commercially utilized gibberellins (B7789140) is GA3. Its potassium salt form is often used in research and agricultural applications due to its solubility in water. Proper application of gibberellic acid potassium salt can effectively synchronize flowering in research crops. This synchronization is invaluable for controlled pollination, uniform fruit and seed development, and scheduling harvests, which are critical for experimental reproducibility and efficiency in drug development programs where plant-derived compounds are of interest.
Gibberellins influence flowering by activating the expression of floral integrator genes.[2] In many plant species, applying gibberellins can induce earlier flowering, extend the flowering period, or even trigger flowering in plants that would otherwise remain in a vegetative state.[3] This hormonal intervention allows researchers to manipulate flowering time to meet specific experimental or production deadlines.
Data Presentation: Recommended Concentrations and Application Timing
The optimal concentration and application timing of this compound can vary significantly depending on the plant species, environmental conditions, and the desired outcome. The following table summarizes quantitative data from various studies on the application of gibberellic acid for flowering synchronization.
| Crop Species | GA3 Concentration (ppm) | Application Timing & Method | Observed Effect |
| Coffee (Coffea arabica) | 50, 75, 100 | Single spray application to runoff at the end of August. | Stimulated early and cumulative flowering. 100 ppm showed the highest flowering percentage.[4] |
| Coffee (Coffea arabica) | 100 | Applied to flower buds > 4 mm but not yet at the "candle stage". | Reached anthesis 20 days earlier than controls.[5] |
| Sunflower (Helianthus annuus) | 50 | Seed hydration treatment before sowing and foliar spray of urea (B33335) (1%) at the button formation stage, repeated three times on alternate days. | Bridged a one-week flowering gap between parental lines for successful hybrid seed production.[6] |
| Orchid (Brassocattleya Marcella Koss) | 250 | Four consecutive weekly leaf applications. | Induced flowering in approximately 83% of plants when combined with decreased irrigation.[7] |
| Tomato (Solanum lycopersicum) | 20 | Sprayed when the seventh spike is set and fruit is bean-sized. | Promotes growth and can prevent fruit cracking. Not recommended during the flowering period.[8] |
| Onion (Allium cepa) | 250 | Seed treatment before sowing. | Increased seed germination rate under saline conditions.[9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (GA3-K) powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks (various sizes)
-
Analytical balance
-
0.1 M Potassium Hydroxide (KOH) solution (optional, for pH adjustment)
-
pH meter
Protocol:
-
Calculate the required mass of GA3-K salt. To prepare a stock solution of a specific concentration (e.g., 1000 ppm), use the formula: Mass (mg) = Desired Concentration (ppm or mg/L) x Volume of Solution (L)
-
Weigh the GA3-K salt. Accurately weigh the calculated amount of GA3-K powder using an analytical balance.
-
Dissolve the salt. Add the weighed GA3-K powder to a beaker containing approximately 80% of the final desired volume of distilled water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved. This compound is generally water-soluble, but gentle heating may be required for higher concentrations.
-
Adjust the volume. Once dissolved, transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
-
Check and adjust pH (optional but recommended). The pH of the solution can influence its stability and efficacy. If necessary, adjust the pH to a range of 4.0-7.0 using a dilute KOH solution.
-
Store the stock solution. Store the stock solution in a refrigerator at 4°C in a labeled, light-proof container. The solution should be used within a few days to a week to ensure its potency.
Application Protocol for Foliar Spray
Materials:
-
Prepared this compound solution of the desired concentration.
-
Spray bottle or research-grade sprayer.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
Wetting agent/surfactant (e.g., Tween 20) - optional but recommended.
Protocol:
-
Prepare the final spray solution. Dilute the stock solution with distilled water to achieve the desired final concentration for application. If using a wetting agent, add it to the final solution according to the manufacturer's instructions (a common concentration is 0.05-0.1% v/v). A wetting agent helps the solution to spread and adhere more effectively to the leaf surface.
-
Timing of application. The timing of the application is crucial for success. This should be determined based on the specific crop and the developmental stage at which flowering is to be induced. For many species, application just before the natural flowering period or at a specific stage of vegetative growth is optimal.[5][6]
-
Application procedure.
-
Wear appropriate PPE.
-
Apply the solution as a fine mist to the foliage of the plants, ensuring thorough coverage of both the upper and lower leaf surfaces.
-
For some species, direct application to the apical meristem or developing flower buds may be more effective.[5]
-
Apply the solution during the cooler parts of the day, such as early morning or late evening, to minimize evaporation and enhance absorption.
-
-
Control group. Always include a control group of plants that are sprayed with a solution containing only water and the wetting agent (if used) to accurately assess the effect of the gibberellic acid treatment.
-
Post-application monitoring. Observe the treated and control plants regularly for signs of floral induction, such as the appearance of flower buds. Record the date of first flowering, the percentage of plants flowering, and any other relevant morphological changes.
Mandatory Visualizations
Gibberellin Signaling Pathway Leading to Flowering
Caption: Gibberellin signaling pathway leading to the induction of flowering.
Experimental Workflow for Flowering Synchronization
Caption: Experimental workflow for synchronizing flowering using gibberellic acid.
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. Gibberellin signaling modulates flowering via the DELLA–BRAHMA–NF-YC module in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Gibberellins Enhance Plant Growth and Development - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. THE EFFECT OF GA3 AND ETHEPHON ON SYNCHRONIZATION OF COFFEE (COFFEA ARABICA L.) FLOWERING AND BERRY RIPENING | International Society for Horticultural Science [ishs.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Gibberellic acid GA3 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. ukm.my [ukm.my]
Troubleshooting & Optimization
How to dissolve gibberellic acid potassium salt completely in water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the complete dissolution of gibberellic acid potassium salt in water for experimental use.
Frequently Asked Questions (FAQs)
Q1: Is this compound readily soluble in water?
A1: Yes, this compound is generally considered to be soluble in water.[1] However, the dissolution rate and completeness can be affected by factors such as the purity of the salt, water quality, temperature, and the presence of inert ingredients in the formulation. Some commercial preparations may contain a low percentage of the active compound, which can influence its dissolution characteristics.[1]
Q2: What is the recommended solvent for this compound?
A2: Water is the primary recommended solvent for the potassium salt of gibberellic acid.[1] Unlike the free acid form of gibberellic acid, which has limited water solubility and often requires a small amount of organic solvent like ethanol (B145695) or a weak base for initial dissolution, the potassium salt is designed for direct aqueous solubility.[2][3]
Q3: How should I store the powdered this compound and its aqueous solution?
A3: The powdered form should be stored in a cool, dry place, protected from light. Aqueous solutions of gibberellic acid are not stable and should be prepared fresh, ideally for same-day use or within 2-3 days when stored at 2-8°C in the dark.[1] Degradation in aqueous solutions can lead to a loss of biological activity.[4]
Q4: What are the typical working concentrations for this compound solutions?
A4: The optimal concentration is application-dependent. For plant science applications, typical working concentrations can range from 0.01 to 100 parts per million (ppm). It is advisable to consult specific protocols or conduct a dose-response experiment to determine the optimal concentration for your particular experimental setup.
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Powder is not dissolving or forming clumps. | 1. Low water temperature: Dissolution may be slow in cold water. 2. Poor water quality: Presence of certain ions in tap water can hinder dissolution. 3. Inert ingredients: Some commercial formulations contain insoluble carriers.[1] | 1. Use warm (not hot) distilled or deionized water to aid dissolution.[1] 2. Always use high-purity water (e.g., distilled, deionized, or molecular biology grade). 3. Vigorously stir or vortex the solution. If a fine precipitate remains, it may be inert material; consider centrifuging the solution and using the supernatant. |
| Solution appears cloudy or hazy. | 1. High concentration: The amount of salt may exceed its solubility limit at the current temperature. 2. Precipitation of impurities: Impurities in the salt or water may be precipitating. | 1. Gently warm the solution while stirring. If cloudiness persists, dilute the solution to a lower concentration. 2. Use a higher purity grade of this compound and high-purity water. Filtration of the solution through a 0.22 µm filter may be necessary for sterile applications. |
| Inconsistent experimental results. | 1. Degradation of the stock solution: Gibberellic acid is unstable in aqueous solutions over time.[1][4] 2. Inaccurate concentration: Improper dissolution or calculation errors. | 1. Always prepare fresh solutions before each experiment.[1] 2. Ensure the powder is completely dissolved. Double-check all calculations, accounting for the purity of the this compound. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Soluble[1][5] | The term "soluble" is qualitative. Practical experience suggests concentrations up to 1000 ppm are achievable. |
| Gibberellic Acid | Water | Slightly soluble[1] | Solubility is approximately 5 g/L.[6] |
| Gibberellic Acid | Ethanol, DMSO, DMF | Soluble | Solubility is ~5 mg/mL in ethanol, ~15 mg/mL in DMSO.[7] |
| Gibberellic Acid | 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[7] | This demonstrates the limited solubility in aqueous buffers even with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
Sterile volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter unit (0.22 µm) if sterile solution is required
Methodology:
-
Accurately weigh 100 mg of this compound. Note: If the purity is less than 100%, adjust the weight accordingly (e.g., for 90% purity, use 100 mg / 0.90 = 111.1 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (to around 40-50°C) can be applied to expedite dissolution. Do not boil.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Bring the final volume to 100 mL with distilled water.
-
If a sterile solution is needed, pass it through a 0.22 µm sterile filter.
-
Store the solution in a sterile, light-protected container at 2-8°C and use within 2-3 days.
Protocol 2: Seed Germination Assay using this compound
Materials:
-
Seeds of the plant species of interest
-
Prepared stock solution of this compound
-
Sterile petri dishes with filter paper
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature
Methodology:
-
Prepare working solutions of desired concentrations (e.g., 10, 50, 100 ppm) by diluting the 1000 ppm stock solution with sterile water. A control group with only sterile water should be included.
-
Surface sterilize the seeds according to a standard protocol for the species to prevent fungal and bacterial contamination.
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette enough of the respective gibberellic acid solution or sterile water (for control) to saturate the filter paper.
-
Evenly place a predetermined number of sterilized seeds onto the filter paper in each dish.
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber under appropriate light and temperature conditions for the species.
-
Monitor the seeds daily and record the germination rate (e.g., radicle emergence) over a set period.
Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway leading to growth responses.
Experimental Workflow: Seed Germination Assay
Caption: Workflow for a gibberellic acid-mediated seed germination assay.
References
- 1. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 4. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. CN102246756A - Method for purifying gibberellin GA3 and preparing water-soluble pulvis of gibberellin GA3 - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results in gibberellic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during gibberellic acid (GA3) experiments, helping researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in GA3 experiments can stem from a variety of factors, from solution preparation to environmental conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: Why am I seeing inconsistent or no biological activity in my experiments?
Answer: This is a common issue that can often be traced back to the stability and preparation of the GA3 solution, or the experimental conditions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| GA3 Degradation | GA3 in aqueous solutions can degrade due to improper storage conditions like exposure to high temperatures, alkaline pH, or light.[1] It is highly recommended to prepare fresh solutions before each experiment. If storage is necessary, store the solution at 2-8°C in the dark and in a slightly acidic to neutral pH buffer. Stored solutions should ideally be used within a few days.[1] |
| Improper Solution Preparation | GA3 powder may not have fully dissolved, leading to a lower effective concentration. GA3 is only slightly soluble in water.[2] To aid dissolution, a small amount of a weak base like sodium hydroxide (B78521) can be added dropwise to the water before adding the GA3 powder.[1] Alternatively, dissolve GA3 in a small volume of an organic solvent like ethanol (B145695) or DMSO before bringing it to the final volume with high-purity water (distilled or deionized).[1][3] |
| Incorrect Concentration | The optimal GA3 concentration is species- and application-dependent.[4][5] A concentration that is too low may not elicit a response, while an excessively high concentration can be inhibitory or cause abnormal growth, such as etiolation (long, weak stems).[6][7] Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific system. |
| Environmental Factors | Temperature, light, and humidity can all influence a plant's response to GA3.[8] Ensure that environmental conditions are consistent across all experimental replicates and control groups. For example, foliar applications should be done during cooler parts of the day to minimize evaporation.[6] |
| Seed Viability/Dormancy | The seeds themselves may be old, non-viable, or in a state of deep dormancy that GA3 alone cannot break.[6] It's advisable to perform a germination test on untreated seeds to confirm their viability.[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in GA3 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gibberellic Acid Potassium Salt Aqueous Solution Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of gibberellic acid potassium salt in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store aqueous solutions of this compound?
A1: this compound is readily soluble in water[1][2]. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, solutions should be kept in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C in a tightly sealed container to prevent microbial contamination and degradation[3][4]. Dry gibberellic acid is stable at room temperature[5].
Q2: What factors influence the stability of this compound in aqueous solutions?
A2: The primary factors affecting the stability of gibberellic acid (GA3) in aqueous solutions are pH, temperature, and light. GA3 slowly undergoes hydrolysis in aqueous solutions[5]. The rate of degradation is significantly influenced by the pH of the solution, with increased degradation observed in alkaline conditions[5][6]. Higher temperatures can also accelerate the degradation process[7].
Q3: What are the degradation products of gibberellic acid in an aqueous solution?
A3: In aqueous solutions, gibberellic acid can degrade into less biologically active or inactive compounds. The main transformation products are isomerized gibberellic acid (iso-GA3) and gibberellenic acid (GEA)[8][9][10]. Under certain conditions, other degradation products like hydroxy gibberellic acid (OH-GA3) may also be formed in smaller amounts[8][9].
Q4: At what pH is a gibberellic acid solution most stable?
A4: Gibberellic acid solutions are most stable in acidic to neutral pH ranges. One study found the longest half-life at a pH of 3.3[8][9]. As the pH becomes more alkaline, the rate of hydrolysis and rearrangement to less active compounds increases[5][6].
Q5: Can I mix this compound solutions with other chemicals?
A5: Caution should be exercised when mixing gibberellic acid solutions with other chemicals, especially strong oxidizing agents, as this can lead to incompatibility and degradation[3][11][12]. When mixing with urea (B33335) solutions, which can increase the pH, studies have shown that gibberellic acid can remain stable for up to 24 hours at ambient temperatures across a range of pH values (4.5 to 9)[13]. However, it is always recommended to check for compatibility and potential pH shifts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity of the solution over time. | Degradation of gibberellic acid into less active isomers (iso-GA3) and other products.[10] | Prepare fresh solutions for each experiment. If storing, keep at 2-8°C and use as quickly as possible. Verify the pH of the solution; adjust to a slightly acidic pH if compatible with your experimental setup. |
| Inconsistent experimental results. | Inconsistent concentration of the active gibberellic acid due to degradation. | Standardize solution preparation and storage procedures. Use a validated analytical method like HPLC to confirm the concentration of GA3 before use, especially for long-term or critical studies. |
| Precipitate formation in the solution. | Potential contamination or reaction with other components in the solution. | Ensure the use of high-purity water and sterile techniques for solution preparation. Avoid mixing with incompatible substances. |
Quantitative Data Summary
The stability of gibberellic acid in aqueous solutions is highly dependent on the pH of the medium. The following table summarizes the half-life of GA3 at different pH values.
Table 1: Half-life of Gibberellic Acid (GA3) in Aqueous Solution at Different pH Values
| pH | Half-life (days) | Reference |
| 2.0 - 8.0 | 16.1 - 24.6 | [8][9] |
| 3.3 | ~24.6 (Highest) | [8][9] |
| 8.0 | ~16.1 (Lowest) | [8][9] |
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to quantify the degradation of this compound in an aqueous solution over time.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Buffers of desired pH (e.g., phosphate (B84403) or citrate (B86180) buffers)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (B52724) (HPLC grade)
- Phosphoric acid or other suitable acid for mobile phase adjustment
2. Solution Preparation:
- Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in high-purity water.
- Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).
- Dilute the stock solution with each buffered solution to obtain the desired final concentration for the stability study.
3. Incubation:
- Aliquot the prepared solutions into sealed vials.
- Store the vials under controlled conditions (e.g., specific temperature and light conditions).
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and acidified water).
- Inject a known volume of the sample onto the HPLC column.
- Detect the gibberellic acid peak using a UV detector at an appropriate wavelength (e.g., 254 nm)[10][14].
- Quantify the concentration of gibberellic acid by comparing the peak area with a standard curve prepared from freshly prepared solutions of known concentrations.
5. Data Analysis:
- Plot the concentration of gibberellic acid as a function of time for each condition (pH, temperature).
- Determine the degradation kinetics (e.g., first-order) and calculate the half-life of gibberellic acid under each condition.
Visualizations
Caption: Degradation pathway of Gibberellic Acid (GA3) in aqueous solution.
Caption: Experimental workflow for stability testing of Gibberellic Acid.
References
- 1. uaf.edu [uaf.edu]
- 2. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Insights into pH-dependent transformation of gibberellic acid in aqueous solution: Transformation pathway, mechanism and toxicity estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.finalsite.net [resources.finalsite.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. flrc.massey.ac.nz [flrc.massey.ac.nz]
- 14. Frontiers | Integrated biocontrol strategies using indigenous fungal endophytes Aspergillus fumigatus and Curvularia lunata against wheat stripe rust [frontiersin.org]
Why are my plants showing a stunted phenotype after gibberellic acid application?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a stunted plant phenotype after the application of gibberellic acid (GA).
Frequently Asked Questions (FAQs)
Q1: Why are my plants showing a stunted or dwarf phenotype after applying gibberellic acid (GA₃)?
A stunted phenotype following GA₃ application is counterintuitive, as gibberellins (B7789140) are well-known promoters of stem elongation.[1] However, this adverse effect can arise from several factors, primarily related to concentration, hormonal balance, and plant-specific sensitivity.
Possible Causes:
-
Overdose/Toxicity: Excessively high concentrations of GA₃ can be inhibitory to plant growth.[2] This can lead to physiological and developmental disruptions, resulting in a stunted appearance.[3] Symptoms of overdose can include brittle stems, abnormal leaf development, and reduced root growth.[3][4]
-
Hormonal Imbalance: The interplay between different plant hormones is crucial for proper development. Exogenous GA₃ application can disrupt the natural hormonal balance, particularly with abscisic acid (ABA) and ethylene (B1197577), which often have antagonistic effects to GA.[5][6]
-
Abscisic Acid (ABA): ABA is a key inhibitor of plant growth and its effects can counteract those of GA. Certain stress conditions can elevate endogenous ABA levels, and the application of GA might not be sufficient to overcome its inhibitory effects, or in some cases, high GA concentrations can trigger stress responses that increase ABA.[7]
-
Ethylene: Ethylene can also inhibit elongation, and its interaction with GA is complex. In some tissues, ethylene's inhibitory effects on cell division and elongation cannot be reversed by GA application.[8]
-
-
Species and Cultivar Sensitivity: Plants exhibit significant variation in their sensitivity to GA₃.[4] A concentration that promotes growth in one species may be toxic to another. Even within a species, different cultivars can have varied responses.
-
GA-Insensitive Mutants: If you are working with a mutant line, it may be insensitive to gibberellin. GA-insensitive mutants have defects in the GA signaling pathway, such as in the GID1 receptor or DELLA proteins, and will not respond to exogenous GA application with increased growth.[9][10][11]
-
Incorrect Application Timing: The developmental stage of the plant can influence its response to GA₃. Application at a non-receptive stage may lead to a lack of response or an adverse one.
Q2: What are the typical visual symptoms of a GA₃ overdose?
Identifying the visual cues of GA₃ toxicity is the first step in troubleshooting. While symptoms can vary between species, some common signs include:
-
Stunted, Brittle Stems: Paradoxically, an overdose can lead to a lack of elongation and stems that are fragile.[3]
-
Altered Leaf Morphology: Leaves may appear smaller, broader, or more spatulate than those of untreated plants.[4]
-
Chlorosis: A yellowing of the leaves can occur due to nutrient uptake disruption.[3]
-
Reduced Root Growth: Rapid and prolonged stem elongation (at optimal or near-optimal concentrations) can be associated with reduced root growth. At toxic concentrations, overall stunting will also affect the root system.[4]
-
Aberrant Flowering and Fruit Development: In some cases, an overdose can lead to distorted flower and fruit shapes.[3]
Q3: How can I determine the optimal concentration of GA₃ for my experiments?
The optimal concentration of GA₃ is highly dependent on the plant species, the intended effect (e.g., seed germination, stem elongation, flowering), and the application method. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
General Concentration Ranges from Literature:
| Plant Species | Application Method | Concentration Range (ppm) | Observed Effect |
| Arabidopsis thaliana | Growth Media Infusion | 50-100 mg/L | Increased root and shoot growth |
| Oryza sativa (Rice) | Seed Treatment | 50-150 ppm | Enhanced germination |
| Oryza sativa (Rice) | Seed Treatment | >200 ppm | Inhibition of germination |
| Solanum lycopersicum (Tomato) | Foliar Spray | 50 ppm | Increased plant height and fruit yield |
| Hordeum vulgare (Barley) | - | >10⁻⁶ M (>0.35 ppm) | Saturation of elongation response |
| Calla Lily | Foliar Spray | 100 mg/L | Increased growth parameters |
| Calla Lily | Foliar Spray | 200 mg/L | Decline in growth parameters |
Note: 1 ppm is approximately equal to 1 mg/L.
Q4: Is it possible to reverse the stunting effect of a GA₃ overdose?
Reversing the effects of a GA₃ overdose is challenging, and in severe cases, may not be possible. However, for mild to moderate cases, the following strategies may help:
-
Cease Further GA₃ Application: Immediately stop any further treatment with gibberellic acid.
-
Promote Growth Through Optimal Conditions: Provide ideal growing conditions to help the plant metabolize the excess GA₃ and recover. This includes:
-
Optimal Light: Ensure the plant is receiving the appropriate amount and quality of light for photosynthesis.
-
Adequate Nutrition: Maintain a proper fertilization regime to support new growth.
-
Sufficient Watering: Keep the soil moist but not waterlogged to avoid additional stress.
-
-
Application of Growth Inhibitors (Use with Caution): In some cases, the application of a plant growth retardant that inhibits GA biosynthesis (e.g., paclobutrazol, uniconazole) could theoretically counteract the effects of a GA overdose. However, this approach is complex and carries a high risk of further damaging the plant. It should only be attempted after careful consideration and small-scale trials. It is more common to use GA to reverse the effects of an overdose of these inhibitors.[12][13][14]
Troubleshooting Guide
If your plants are exhibiting a stunted phenotype after GA₃ application, follow this step-by-step guide to diagnose and address the issue.
Step 1: Assess the Visual Symptoms
Carefully observe your plants and compare them to untreated controls. Look for the classic signs of GA₃ overdose as described in Q2 . Document these symptoms with photographs and quantitative measurements.
Step 2: Review Your Experimental Protocol
-
Concentration Calculation: Double-check all calculations used to prepare your GA₃ solutions. A simple decimal error can lead to a 10-fold or 100-fold overdose.
-
Application Method: Were you using a foliar spray, soil drench, or seed soak?[15][16][17] Ensure the method is appropriate for your plant species and experimental goals. For example, a soil drench may lead to a more sustained and potentially overwhelming uptake compared to a foliar spray.
-
Application Timing: Was the GA₃ applied at the correct developmental stage for your intended outcome? Consult the literature for the most responsive stages for your plant species.
Step 3: Consider Hormonal Crosstalk
Evaluate your experimental conditions for factors that might elevate endogenous ABA or ethylene levels.
-
Stress Factors: Are your plants under any form of abiotic stress (e.g., drought, salinity, extreme temperatures)? These conditions can increase ABA levels, which will antagonize GA action.[7]
-
Ethylene Production: High densities of plants in a sealed environment can lead to the accumulation of ethylene, which can inhibit elongation.
Step 4: Perform a Dose-Response Analysis
If you have not already done so, it is critical to perform a dose-response experiment. This will allow you to identify the optimal concentration for growth promotion and the threshold at which inhibitory effects occur. A typical dose-response curve will show increasing growth with concentration up to a certain point, after which growth plateaus or declines.[2][10]
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing the cause of a stunted phenotype after gibberellic acid application.
Experimental Protocols
Protocol 1: Gibberellic Acid Application and Growth Measurement
This protocol provides a general framework for applying GA₃ to plants and measuring the resulting growth parameters.
Materials:
-
Gibberellic acid (GA₃) powder
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Spray bottle (for foliar application)
-
Pots, soil, and plant seeds/seedlings
-
Ruler or calipers
-
Balance
Procedure:
-
Preparation of GA₃ Stock Solution (e.g., 1000 ppm):
-
Weigh 100 mg of GA₃ powder.
-
Dissolve the powder in a small amount of ethanol or isopropanol (e.g., 2-3 mL).
-
Transfer the dissolved GA₃ to a 100 mL volumetric flask.
-
Add distilled water to bring the total volume to 100 mL. Mix thoroughly. Store the stock solution at 4°C in the dark.
-
-
Preparation of Working Solutions:
-
Create a dilution series from the stock solution to achieve the desired final concentrations for your dose-response experiment (e.g., 1, 10, 50, 100, 200 ppm).
-
Always prepare a mock control solution containing the same concentration of ethanol/isopropanol as your highest GA₃ concentration.
-
-
Plant Growth and Treatment:
-
Sow seeds or transplant seedlings into pots with a standardized soil mix.
-
Grow plants under controlled environmental conditions (light, temperature, humidity).
-
At a predetermined developmental stage, apply the GA₃ solutions and the mock control.
-
Foliar Spray: Spray the leaves and stems until runoff. Ensure even coverage.
-
Soil Drench: Apply a specific volume of the solution to the soil of each pot.
-
Seed Treatment: Soak seeds in the GA₃ solution for a specified period (e.g., 24 hours) before sowing.
-
-
-
Data Collection and Analysis:
-
At regular intervals after treatment, measure various growth parameters:
-
Plant Height: Measure from the soil surface to the apical meristem.
-
Stem Diameter: Use calipers to measure the diameter of the main stem.
-
Leaf Area: Can be measured using image analysis software or a leaf area meter.
-
Fresh and Dry Weight: Harvest whole plants or specific organs, record the fresh weight, then dry in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Western Blot Analysis of DELLA Proteins
This protocol outlines the key steps for detecting the accumulation of DELLA proteins, which are negative regulators of GA signaling, in plant tissues. Increased DELLA protein levels can lead to a stunted phenotype.
Materials:
-
Plant tissue (treated with GA₃ and controls)
-
Liquid nitrogen
-
Mortar and pestle
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Electroblotting system and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against your specific DELLA protein (e.g., anti-RGA, anti-GAI)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add protein extraction buffer and continue to homogenize.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against your DELLA protein of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to the DELLA protein will indicate its relative abundance in each sample.
-
Signaling Pathways
Gibberellic Acid Signaling Pathway
The canonical GA signaling pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress growth.
Caption: The gibberellic acid signaling pathway, leading to the degradation of DELLA repressors and the promotion of growth.
Hormonal Crosstalk Leading to Stunted Growth
High levels of abscisic acid (ABA) or ethylene can interfere with the GA signaling pathway, leading to the stabilization of DELLA proteins and a stunted phenotype.
Caption: Hormonal crosstalk where abscisic acid and ethylene can stabilize DELLA proteins, leading to growth repression despite the presence of gibberellic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. What are the common side effects of overapplying Gibberellic Acid on crops? - JIANGYIN TRUST [trust-inc.com]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hormonal cross-talk in plant development and stress responses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Abscisic acid, ethylene and gibberellic acid act at different developmental stages to instruct the adaptation of young leaves to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of gibberellin-insensitive mutants selected from among dwarf mutants of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivative Alleles of the Arabidopsis Gibberellin-Insensitive (gai) Mutation Confer a Wild-Type Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umass.edu [umass.edu]
- 13. scispace.com [scispace.com]
- 14. canr.msu.edu [canr.msu.edu]
- 15. How to use Gibberellic Acid for best results? Lyphar Provide Top Quality [biolyphar.com]
- 16. juagrisciences.com [juagrisciences.com]
- 17. nbinno.com [nbinno.com]
Combating Fungal Contamination in Gibberellic Acid Potassium Salt Stock Solutions: A Technical Guide
Sharnbrook, Bedford – December 21, 2025 – Researchers and drug development professionals frequently encounter challenges with fungal contamination in gibberellic acid potassium salt stock solutions, a critical component in many biological experiments. To address this pervasive issue, this technical support center provides troubleshooting guidance and detailed protocols to ensure the integrity and longevity of these essential solutions.
Fungal contamination can compromise experimental results by depleting active compounds, altering pH, and introducing unwanted metabolites. Gibberellic acid, a heat-sensitive plant hormone, cannot be sterilized by autoclaving, making it particularly susceptible to microbial growth.[1][2] This guide outlines effective strategies for prevention and control, focusing on sterile preparation techniques and the judicious use of antifungal agents.
Troubleshooting Guide: Identifying and Resolving Fungal Contamination
Immediate identification and response are crucial when contamination is suspected. The following table outlines common observational cues and corresponding remedial actions.
| Observed Problem | Potential Cause | Recommended Solution |
| Visible fungal growth (e.g., mold, yeast) | Spore contamination from air, non-sterile equipment, or poor aseptic technique. | Discard the contaminated solution. Prepare a fresh solution using strict aseptic techniques. Review and reinforce sterile work practices in the laboratory. |
| Cloudy or turbid solution | Bacterial or yeast contamination. | Discard the solution. Review sterile filtration and aseptic handling procedures. Consider using a smaller pore size filter (0.22 µm). |
| Unexpected pH shift in the solution | Microbial metabolism altering the solution's chemical properties. Degradation of gibberellic acid can also lead to acidic byproducts.[3] | Discard the solution. Use a buffered aqueous solution to maintain a stable pH.[3] Prepare fresh solutions more frequently. |
| Precipitate formation upon storage | The concentration of gibberellic acid may have exceeded its solubility at lower storage temperatures.[3] | Gently warm the solution while stirring to redissolve the precipitate. If the problem persists, prepare a more dilute stock solution.[3] |
Frequently Asked Questions (FAQs)
Q1: Why can't I autoclave my this compound stock solution?
A1: Gibberellic acid is a thermolabile compound, meaning it is sensitive to heat. Autoclaving at high temperatures (121°C) will cause significant degradation of the hormone, rendering your stock solution inactive.[1] The recommended method for sterilization is filtration.[1][2][4]
Q2: What is the best way to sterilize a gibberellic acid solution?
A2: Sterile filtration is the most effective method. Use a syringe filter with a pore size of 0.22 µm to remove fungal spores and other microorganisms from the solution.[1][4]
Q3: How should I store my sterile gibberellic acid stock solution to prevent contamination?
A3: Store your sterile stock solution in a sterilized, airtight container at 2-8°C in the dark.[3][5] For longer-term storage, aliquoting the stock solution into smaller, single-use volumes can minimize the risk of contamination from repeated use. Stock solutions of gibberellic acid can be stored at -20°C for up to one month.[6]
Q4: Can I add an antifungal agent to my stock solution as a preventative measure?
A4: Yes, adding a filter-sterilized antifungal agent can be an effective preventative measure. However, it is crucial to use an appropriate concentration to avoid phytotoxicity, which can negatively impact your experiments.[7][8]
Data Presentation: Stability and Antifungal Agents
Stability of Gibberellic Acid (GA₃) in Aqueous Solution
The stability of gibberellic acid is influenced by factors such as pH and temperature. It is more stable in slightly acidic to neutral aqueous solutions.[3][9]
| Parameter | Condition | Half-life | Recommendation |
| pH | 2.0 - 8.0 | 16.1 - 24.6 days | Maintain a slightly acidic to neutral pH for optimal stability. The longest half-life is observed at pH 3.3.[9] |
| Temperature | Room Temperature | Degradation is accelerated | Store stock solutions at 2-8°C to minimize degradation.[3] |
| Light | Exposure to UV light | Photodegradation can occur | Store solutions in amber or foil-wrapped containers to protect from light.[3] |
Efficacy and Phytotoxicity of Antifungal Agents
The choice of an antifungal agent and its concentration is critical to prevent contamination without interfering with experimental outcomes.
| Antifungal Agent | Effective Concentration | Target Fungi | Phytotoxicity Notes |
| Carbendazim (B180503) | ≥ 0.5 µg/mL | Broad spectrum, including Rosellinia necatrix.[10] | Dosages higher than the recommended 2.6 mM can cause a decrease in dry weight and foliar pigments in tobacco plants.[7][8] |
| Benomyl | ≥ 0.5 µg/mL | Broad spectrum, effective against many common fungi.[10][11] | Can have phytotoxic effects, and its use is restricted in many countries due to health and environmental concerns.[12] |
| Thiophanate-methyl | ≥ 0.5 µg/mL | Systemic fungicide effective against a range of fungi.[10] | Generally considered to have low phytotoxicity. |
| Imazalil | Not specified in search results | Broad spectrum antifungal activity. | Generally considered safe for plant tissue culture. |
| Sportak 45 EC | 0.55 - 0.825 ml/L | Effective against Aspergillus niger, Epicoccum purpurascum, Cladosporium sphaerospermum, Mortierella isabellina, and Penicillium verrucosum.[13] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Sterile, purified water (e.g., distilled or deionized)
-
Sterile volumetric flask or glass container
-
Sterile magnetic stirrer and stir bar
-
Syringe and 0.22 µm sterile syringe filter
-
Sterile storage bottles (amber or foil-wrapped)
Procedure:
-
In a laminar flow hood or sterile environment, weigh 100 mg of this compound powder.
-
Transfer the powder to a sterile 100 mL volumetric flask.
-
Add approximately 80 mL of sterile, purified water.
-
Place a sterile magnetic stir bar in the flask and stir the solution until the powder is completely dissolved.
-
Bring the final volume to 100 mL with sterile, purified water.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile storage bottle.
-
Label the bottle with the solution name, concentration, and date of preparation.
-
Store the solution at 2-8°C in the dark.
Protocol 2: Incorporating an Antifungal Agent into the Stock Solution
Materials:
-
Prepared sterile this compound stock solution
-
Sterile stock solution of the chosen antifungal agent (e.g., Carbendazim)
-
Sterile pipettes and tips
Procedure:
-
In a sterile environment, calculate the volume of the antifungal agent stock solution needed to achieve the desired final concentration in the gibberellic acid solution.
-
Using a sterile pipette, aseptically add the calculated volume of the antifungal agent to the sterile gibberellic acid stock solution.
-
Gently swirl the bottle to ensure thorough mixing.
-
Label the bottle to indicate the presence and concentration of the antifungal agent.
-
Store as recommended for the gibberellic acid stock solution.
Visualizing the Workflow and Logic
To further clarify the process of preventing and troubleshooting fungal contamination, the following diagrams illustrate the key decision-making pathways and experimental procedures.
Caption: A flowchart for troubleshooting fungal contamination.
Caption: Experimental workflow for preparing a sterile solution.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. benchchem.com [benchchem.com]
- 4. labassociates.com [labassociates.com]
- 5. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Is the application of carbendazim harmful to healthy plants? Evidence of weak phytotoxicity in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Effects of Benomyl and Carbendazim on Plant Health and Disease Management [cnagrochem.com]
- 13. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
Factors affecting the efficacy of gibberellic acid potassium salt foliar spray
Welcome to the technical support center for the application of gibberellic acid (GA) potassium salt via foliar spray. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is gibberellic acid potassium salt and what are its primary functions in plants?
Gibberellic acid (GA) is a naturally occurring plant hormone that regulates various developmental processes, including stem elongation, seed germination, flowering, and fruit development.[1][2] The potassium salt of gibberellic acid is a common formulation used in research and agriculture due to its solubility and stability. When applied as a foliar spray, it is absorbed by the leaves and transported throughout the plant, where it elicits a physiological response.
Q2: What is the general mechanism of action for gibberellic acid?
Gibberellic acid's signaling pathway is well-characterized. GA binds to a soluble receptor called GID1 (GIBBERELLIN INSENSITIVE DWARF1).[2][3] This GA-GID1 complex then interacts with DELLA proteins, which are repressors of plant growth.[4][5] This interaction targets the DELLA proteins for degradation via the ubiquitin-proteasome pathway, specifically through an E3 ubiquitin ligase SCF complex (SCFSLY1/GID2).[3][5] The degradation of DELLA proteins relieves their growth-repressing effects, allowing for the expression of GA-responsive genes that promote processes like cell elongation and division.[1][2]
Q3: What are the key factors that influence the efficacy of a this compound foliar spray?
The effectiveness of a GA foliar spray is dependent on several factors:
-
Concentration: The optimal concentration varies significantly depending on the plant species, developmental stage, and desired outcome.[6][7]
-
Timing of Application: Application at the correct physiological stage of the plant is crucial for achieving the intended effect.[8]
-
Environmental Conditions: Temperature, humidity, and light intensity can affect the absorption and activity of the applied GA.[8][9]
-
Solution pH: The pH of the spray solution can influence the stability and uptake of gibberellic acid.
-
Use of Surfactants/Adjuvants: These can enhance the spreading and penetration of the GA solution on the leaf surface.[10][11]
-
Plant Species and Cultivar: Different plants and even different cultivars of the same species can exhibit varied responses to GA application.
Q4: How should I prepare and store a this compound solution?
To prepare a solution, dissolve the required amount of this compound powder in a small amount of warm water before diluting to the final volume with cool, distilled water to ensure complete dissolution. Dry gibberellic acid is stable at room temperature; however, aqueous solutions can undergo slow hydrolysis. It is recommended to prepare fresh solutions for each application to ensure potency.[6] If storage is necessary, keep the solution in a cool, dark place.[6]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No observable effect after application | - Insufficient Concentration: The applied dose may be too low for the specific plant species or developmental stage.[6]- Poor Coverage: The spray may not have been applied evenly, failing to reach target tissues.[6]- Incorrect Timing: Application was not synchronized with the responsive growth stage.- Degraded Solution: The GA solution may have lost its biological activity due to improper storage or age.[6]- Unfavorable Environmental Conditions: High temperatures or intense sunlight can cause rapid evaporation or degradation of the spray.[6][9] | - Conduct a dose-response experiment with a range of concentrations (e.g., 10, 50, 100, 200 ppm) to determine the optimal level for your specific application.- Ensure thorough and uniform coverage of the foliage. Consider using a surfactant to improve spreading.- Consult literature for the appropriate application timing for your plant species and desired outcome.- Always prepare a fresh solution before each experiment.[6]- Apply the foliar spray during cooler parts of the day, such as the early morning or late evening.[12] |
| Abnormal or excessive growth (e.g., etiolation, weak stems) | - Over-application: The concentration of GA used was too high.[6] | - Reduce the concentration for subsequent applications.[6]- Refer to literature for species-specific optimal concentrations. |
| Phytotoxicity (e.g., leaf burn, discoloration) | - High Concentration: Extremely high concentrations of GA can be phytotoxic.- Interaction with other chemicals: The GA solution may have been mixed with incompatible substances.[8]- Application during high heat or intense sunlight. [12] | - Lower the GA concentration.- Check for compatibility before mixing with other chemicals.[8]- Apply during cooler times of the day.[12] |
| Inconsistent results between experiments | - Variability in Plant Material: Differences in plant age, health, or genetic background.- Inconsistent Application Technique: Variations in spray volume, pressure, or coverage.- Fluctuating Environmental Conditions: Changes in temperature, humidity, or light between experiments. | - Use uniform and healthy plant material for all experiments.- Standardize the application protocol, including spray volume and technique.- Control and monitor environmental conditions as closely as possible. |
Data Presentation
Table 1: Recommended Concentration Ranges of Gibberellic Acid (GA₃) for Foliar Application in Various Plants
| Plant Species | Purpose | Concentration Range | Reference |
| Mungbean (Vigna radiata) | Improve growth and yield | 100 ppm | [13][14] |
| Tomato (Lycopersicon esculentum) | Enhance growth and productivity | 50 ppm | [15] |
| Tomato (Lycopersicon esculentum) | Increase vegetative and reproductive characteristics | 10⁻⁸ M | [16] |
| Strawberry (Fragaria ananassa) | Improve flowering and fruit quality | 150 - 450 ppm | [17] |
| Cucumber (Cucumis sativus) | Induce male flower development | 500 - 1500 ppm | [18] |
| Cucumber (Cucumis sativus) | Improve growth and yield | 0.01 g/L (10 ppm) in combination with Potassium | [19][20] |
| Blackgram (Vigna mungo) | Improve growth and yield | 30 - 45 ppm | [21] |
| Pansy (Viola × wittrockiana) | Enhance growth and flowering | 300 ppm | [22] |
| Grapes (Vitis vinifera) | Increase berry size | 20 - 30 mL/100L | [23] |
| Citrus | Delay rind senescence | 10 - 20 ppm | [23] |
Table 2: Effect of Surfactants on Gibberellic Acid (GA₃) Foliar Absorption in Sour Cherry Leaves
| Surfactant | Concentration | GA₃ Penetration (% of applied over 24h) | Reference |
| Control (No Surfactant) | - | 18.2% (abaxial) | [10] |
| Ortho X-77 | 0.0625% | 42.5% (abaxial) | [10][11] |
| Activator 90 | - | 41.7% (abaxial) | [10][11] |
| Tween 20 | - | 28.6% (abaxial) | [10][11] |
| Regulaid | 0.25% | 16.8% (abaxial) | [10][11] |
| Silwet L-77 | - | 10.7% (abaxial) | [10][11] |
Experimental Protocols
Standard Protocol for this compound Foliar Spray Application
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the required amount of the salt accurately.
-
In a clean beaker, add a small amount of warm (not hot) distilled or deionized water to the powder and stir until it is fully dissolved.
-
Transfer the concentrated solution to a volumetric flask and add cool distilled or deionized water to reach the final desired volume. Mix thoroughly.
-
If a surfactant is to be used, add it to the final solution at the recommended concentration and mix gently to avoid excessive foaming.
-
Measure and record the pH of the final solution. Adjust if necessary using a suitable buffer, as optimal pH for some applications is between 4.0 and 4.5.[23]
-
-
Plant Preparation:
-
Use healthy, well-watered plants of a uniform size and developmental stage for the experiment.
-
If applicable, label each plant or experimental unit clearly.
-
Move the plants to a location where the spray can be applied without contaminating other experiments.
-
-
Foliar Application:
-
Apply the solution during the cooler parts of the day, such as early morning or late evening, to minimize evaporation and potential phytotoxicity.[12]
-
Use a fine-mist sprayer to ensure even and thorough coverage of the foliage, including both the adaxial (upper) and abaxial (lower) leaf surfaces, until the point of runoff.
-
For control plants, spray with a solution containing all components except for the this compound (including water and any surfactants or buffers used).
-
Allow the plants to dry before moving them back to their growing environment.
-
-
Post-Application Care and Observation:
-
Maintain optimal growing conditions for the plants after treatment.
-
Observe the plants regularly for the desired effects and any signs of phytotoxicity.
-
Record data at predetermined time points according to the experimental design.
-
Visualizations
Caption: Gibberellic Acid Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 5. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 6. nbinno.com [nbinno.com]
- 7. juagrisciences.com [juagrisciences.com]
- 8. How to use Gibberellic Acid for best results? Lyphar Provide Top Quality [biolyphar.com]
- 9. Frontiers | Effects of Different Environment-Friendly Gibberellic Acid Microcapsules on Herbicide Injury of Wheat [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. hort [journals.ashs.org]
- 12. Buy Gibberellic Acid Plant Growth Regulator (PGR) & Booster Fertilizer | Nova GA [kaybeebio.com]
- 13. scispace.com [scispace.com]
- 14. journalasrj.com [journalasrj.com]
- 15. agetds.com [agetds.com]
- 16. uludag.edu.tr [uludag.edu.tr]
- 17. jptcp.com [jptcp.com]
- 18. foreverest.net [foreverest.net]
- 19. eeb.lu.lv [eeb.lu.lv]
- 20. researchgate.net [researchgate.net]
- 21. phytojournal.com [phytojournal.com]
- 22. journalijpss.com [journalijpss.com]
- 23. genfarm.com.au [genfarm.com.au]
Technical Support Center: Overcoming Variability in Seed Germination with Gibberellic Acid
Welcome to the technical support center for gibberellic acid (GA) applications in seed germination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no germination after applying gibberellic acid?
A1: Variability in seed germination response to GA can stem from several factors:
-
Incorrect Concentration: The optimal GA concentration is species-specific. Concentrations that are too low may not be sufficient to break dormancy, while excessively high concentrations can inhibit germination or lead to abnormal seedling growth.[1] It is recommended to perform a dose-response curve to identify the optimal concentration for your specific seeds.[1][2]
-
Improper Soaking Time: Insufficient soaking may prevent the seeds from absorbing an adequate amount of GA. Conversely, prolonged soaking can damage the seeds.[1] A common starting point for many species is a 24-hour soak.[1][3]
-
Seed Viability and Dormancy: The seeds may have low viability or deep dormancy that GA alone cannot overcome.[1] It is advisable to conduct a germination test on untreated seeds to assess their viability.[1] Some seeds require additional treatments like scarification or stratification to break physical or physiological dormancy.[3][4]
-
Improper Solution Preparation: Gibberellic acid powder can be difficult to dissolve in water.[5][6] Ensure the powder is fully dissolved, often with the help of a few drops of alcohol (e.g., ethanol (B145695) or isopropanol), before diluting to the final concentration with distilled water.[2][6] GA solutions can also degrade over time, so it is best to use freshly prepared solutions.[1]
Q2: My seedlings are showing abnormal growth (e.g., etiolation, stunted growth) after GA treatment. What is the cause?
A2: Abnormal seedling development is often a sign of over-application of GA.[1] Excessively high concentrations can lead to rapid, weak, and spindly growth (etiolation).[3][6] To address this, reduce the GA concentration in subsequent experiments. It is also crucial to consult literature for species-specific concentration recommendations.[1]
Q3: Can other hormones interfere with the gibberellic acid response?
A3: Yes, hormonal crosstalk is a critical factor. Abscisic acid (ABA) is a well-known antagonist to GA, particularly in regulating seed dormancy and germination. The ratio of GA to ABA is crucial for determining the germination outcome.[2][7] Environmental factors like temperature can influence the balance of these hormones.[7][8]
Q4: Why isn't a dwarf variety of a plant responding to gibberellic acid?
A4: Dwarfism in plants can result from either a deficiency in GA biosynthesis or an insensitivity to GA.[2] If the dwarf phenotype is due to a lack of endogenous GA, applying exogenous GA should restore the normal growth phenotype. However, if the plant has a mutation in a key component of the GA signaling pathway, such as the GID1 receptor or a DELLA protein, it will be insensitive to GA and will not respond to external application.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no germination | Incorrect GA concentration | Perform a dose-response experiment with a range of concentrations (e.g., 10, 50, 100, 500, 1000 ppm).[1][2] |
| Improper soaking duration | Standardize soaking time (a 24-hour period is a common starting point) and ensure seeds are fully submerged.[1][3] | |
| Low seed viability | Test the germination rate of untreated seeds to confirm viability.[1] | |
| Deep seed dormancy | Consider pre-treatments such as mechanical or chemical scarification for hard seed coats, or cold stratification for physiological dormancy.[3][4][9] | |
| Inadequate solution preparation | Ensure complete dissolution of GA powder, using a small amount of alcohol if necessary.[2][5] Always use freshly prepared solutions.[1] | |
| Erratic or non-uniform germination | Heterogeneous seed lot | Use seeds from a uniform and reliable source. |
| Inconsistent treatment application | Ensure all seeds receive uniform exposure to the GA solution. | |
| Abnormal seedling growth (e.g., tall, spindly) | Excessive GA concentration | Reduce the GA concentration in subsequent experiments.[1] |
| Species sensitivity | Research the optimal GA concentration for your specific plant species.[1] |
Experimental Protocols
Standard Protocol for Gibberellic Acid (GA3) Seed Germination Assay
This protocol provides a general framework for testing the effect of GA3 on seed germination.
-
Preparation of GA3 Stock Solution (1000 ppm):
-
Weigh 10 mg of GA3 powder.
-
Place the powder in a 10 mL volumetric flask.
-
Add a few drops of rubbing alcohol (isopropanol) or ethanol to dissolve the powder completely.[2][6]
-
Add distilled water to bring the total volume to 10 mL and mix thoroughly.
-
Store this stock solution in a dark container in a refrigerator (2-6°C) for up to a week.[2]
-
-
Preparation of Working Solutions:
-
Prepare a dilution series from the stock solution to test a range of concentrations (e.g., 10, 50, 100, 500 ppm).
-
Use distilled water for all dilutions.
-
Prepare a control solution of distilled water (containing a corresponding amount of alcohol if used for the stock solution).
-
-
Seed Sterilization and Treatment:
-
Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in a 5% (w/v) sodium hypochlorite (B82951) solution for 15 minutes, followed by four rinses with sterile deionized water.[10]
-
Place seeds in a sterile container and add the GA3 working solution, ensuring the seeds are fully submerged. A 24-hour soaking period at room temperature is a common starting point.[3]
-
-
Germination Assay:
-
Place sterile filter paper (e.g., Whatman No. 1) in sterile petri dishes.
-
Moisten the filter paper with sterile distilled water.
-
Aseptically place the treated seeds on the filter paper, ensuring they are evenly spaced. Use a set number of seeds per dish (e.g., 50 seeds) with multiple replicates (e.g., 4 reps).[11]
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation and Data Collection:
-
Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the plant species. A common condition is a 12-hour light/12-hour dark cycle at a constant temperature of 25°C.[11]
-
Record the number of germinated seeds (radicle emergence ≥ 2 mm) daily for a defined period (e.g., 7-14 days).[10]
-
Calculate the germination percentage for each treatment and the control.
-
Methods for Overcoming Seed Dormancy
| Dormancy Type | Method | Protocol |
| Physical (Impermeable Seed Coat) | Mechanical Scarification | Physically abrade the seed coat using sandpaper, a file, or by nicking it with a sharp blade. Be careful not to damage the embryo.[9][12] |
| Chemical Scarification | Soak seeds in concentrated sulfuric acid for a short period (e.g., 1-10 minutes), followed by thorough rinsing with sterile water. The duration needs to be optimized for the species.[4][13] | |
| Hot Water Treatment | Pour hot (77-100°C) water over the seeds and allow them to soak in the cooling water for up to 24 hours.[4] | |
| Physiological (Embryo Dormancy) | Cold Stratification | Mix seeds with a moist, sterile substrate (e.g., sand, vermiculite, or paper towels) and store them in a refrigerator (around 4°C) for a period ranging from a few weeks to several months.[3][4] |
Data Presentation
Table 1: Recommended Starting Concentrations of Gibberellic Acid for Seed Germination
| General Recommendation | Concentration Range (ppm) | Notes |
| Common Starting Point | 1000 | A widely used concentration for initial experiments with many species.[3] |
| Broad Range for Testing | 50 - 10,000 | The optimal concentration can vary significantly between species.[3] |
| Typical Dose-Response Range | 250, 500, 1000 | A good range for optimizing the concentration for a specific seed type.[1] |
Table 2: Common Parameters for Seed Germination Assays
| Parameter | Typical Value/Condition | Reference |
| Soaking Duration | 24 hours | [3] |
| Germination Temperature | 20-30°C (alternating or constant) | [11][14] |
| Photoperiod | 12h light / 12h dark | [11] |
| Replicates | 4 replicates of 50 seeds each | [11] |
| Germination Criterion | Radicle emergence ≥ 2 mm | [10] |
| Observation Period | 7 - 21 days | [10][11] |
Visualizations
Caption: Simplified GA signaling pathway leading to seed germination.
Caption: A typical experimental workflow for GA-induced seed germination.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. uaf.edu [uaf.edu]
- 4. Treatments to Overcome Seed Dormancy [depts.washington.edu]
- 5. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]
- 8. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 9. Strategies and Mechanisms for Breaking Seed Dormancy in Plants [preachbio.com]
- 10. Measuring Germination Percentage in Wheat [bio-protocol.org]
- 11. Germination Test Methods : USDA ARS [ars.usda.gov]
- 12. rngr.net [rngr.net]
- 13. researchgate.net [researchgate.net]
- 14. journaljeai.com [journaljeai.com]
Technical Support Center: Sterilization of Gibberellic Acid Potassium Salt Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the preparation and sterilization of gibberellic acid potassium salt (K-GA3) solutions for in vitro culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound (K-GA3) solutions?
The highly recommended method for sterilizing K-GA3 solutions is filter sterilization .[1][2] Gibberellic acid is heat-labile, meaning it can be degraded by the high temperatures used in autoclaving.[2][3] Filter sterilization, using a 0.22 µm syringe filter, effectively removes microbial contaminants without compromising the chemical integrity and biological activity of the hormone.[4][5]
Q2: Can I autoclave a K-GA3 solution?
Autoclaving K-GA3 solutions is generally not recommended . The standard autoclaving conditions (121°C and 15 psi) can cause the decomposition of gibberellic acid, leading to a significant loss of biological activity.[2][6] While some sources suggest that co-autoclaving with media is possible, they caution that a loss of activity may occur, which would require increasing the initial concentration to compensate.[6] For consistent and reproducible results, filter sterilization is the superior method.
Q3: How do I prepare a K-GA3 stock solution before sterilization?
This compound is more readily soluble in water than the free acid form.[7] To prepare a stock solution (e.g., 1 mg/mL), you would typically dissolve the K-GA3 powder in sterile, deionized, or distilled water. It is crucial to ensure the powder is fully dissolved before proceeding with sterilization.[8]
Q4: My gibberellic acid powder is not dissolving properly. What should I do?
If you are using the free acid form of gibberellic acid (GA3), it has poor solubility in water.[7] In this case, you can first dissolve the powder in a very small amount of ethanol (B145695), rubbing alcohol, or a weak alkaline solution like 1M NaOH or KOH before diluting it to the final volume with distilled water.[1][7] If you are using the potassium salt (K-GA3) and still face issues, gentle warming or vortexing can aid dissolution. Always use high-purity water for your solutions.
Q5: How should I store my sterile K-GA3 stock solution?
Sterile K-GA3 stock solutions should be stored in a refrigerator at 2-8°C in a sterile, sealed, and light-protected container (e.g., an amber bottle or a tube wrapped in aluminum foil).[9] Since GA3 can degrade in aqueous solutions over time, it is best to prepare fresh solutions for optimal activity or use stored solutions within a few weeks.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Plant Response | • Degraded Hormone: The GA3 solution may have lost potency due to improper sterilization (autoclaving), age, or incorrect storage.[8][10] • Incorrect Concentration: The final concentration in the media may be too low to elicit a response or too high, causing inhibition.[6][8] • Plant Insensitivity: The specific plant species or variety may not be responsive to GA3 at the tested developmental stage.[10] | • Prepare Fresh Solution: Always use a freshly prepared K-GA3 solution sterilized via filtration.[8] • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific application.[8] • Verify Plant Responsiveness: Consult literature for the appropriate application timing and expected response for your plant species. |
| Inconsistent Seed Germination | • Inadequate Solution Preparation: The K-GA3 powder may not have been fully dissolved, leading to an uneven concentration in the final solution.[8] • Poor Seed Viability: The seeds may be old or non-viable and will not respond to treatment.[8] • Improper Soaking Time: Seeds may not have been soaked long enough to absorb the hormone.[8] | • Ensure Complete Dissolution: Visually confirm that all powder is dissolved before sterilization and use. • Test Seed Viability: Perform a germination test on an untreated control group of seeds.[8] • Standardize Soaking: Follow a consistent, validated protocol for seed soaking times (typically 24 hours).[8] |
| Solution Appears Cloudy or Has Precipitate | • Solubility Issues: The concentration may be too high for the solvent, or the incorrect solvent was used (e.g., water for the free acid form). • Contamination: Microbial growth can cause turbidity in the solution. | • Check Solubility: Use the more soluble potassium salt form (K-GA3) for aqueous solutions. If using GA3 free acid, dissolve it in a small amount of ethanol or NaOH first.[7] • Ensure Sterility: Prepare the solution in a sterile environment (e.g., laminar flow hood) and use a 0.22 µm filter to remove any potential contaminants. |
Data Presentation: Comparison of Sterilization Methods
| Method | Principle | Pros | Cons | Recommendation for K-GA3 |
| Filter Sterilization | Physical removal of microorganisms by passing the solution through a microporous membrane (typically 0.22 µm).[4] | • Preserves the activity of heat-labile compounds.[5] • Fast and efficient for small volumes. | • Does not inactivate viruses or endotoxins. • Can be costly for large volumes. • Risk of membrane clogging with solutions containing particulates. | Highly Recommended. This is the standard and safest method to ensure the biological activity of the gibberellic acid is retained.[2] |
| Autoclaving | Sterilization using high-pressure saturated steam at 121°C.[11] | • Highly effective at killing all forms of microbial life, including spores and viruses. • Cost-effective for large volumes. | • Degrades heat-sensitive compounds like gibberellic acid, leading to loss of activity. [2][6] • Can cause some media components to precipitate or degrade. | Not Recommended. The risk of hormone degradation and subsequent experimental variability is high.[2] |
Experimental Protocols
Protocol: Preparation and Filter Sterilization of a 1 mg/mL K-GA3 Stock Solution
Materials:
-
This compound (K-GA3) powder
-
Sterile, deionized, or distilled water
-
Sterile 50 mL conical tube or volumetric flask
-
Analytical balance and weigh boat
-
Sterile syringe (10-20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottle (e.g., amber glass bottle)
-
Laminar flow hood or sterile work area
Procedure:
-
Calculate and Weigh: In a sterile weigh boat, accurately weigh the amount of K-GA3 powder needed for your desired final volume and concentration (e.g., 50 mg for a 50 mL solution of 1 mg/mL).
-
Dissolve: Transfer the powder into a sterile 50 mL conical tube. Using a sterile serological pipette, add approximately 40 mL of sterile water. Cap the tube and vortex or invert gently until the powder is completely dissolved.
-
Adjust Volume: Once fully dissolved, add sterile water to bring the final volume to 50 mL.
-
Prepare for Filtration: Working within a laminar flow hood, open the sterile syringe and sterile 0.22 µm filter packaging.
-
Draw Solution: Draw the K-GA3 solution into the syringe.
-
Attach Filter: Securely attach the sterile 0.22 µm filter to the tip of the syringe.
-
Sterilize: Uncap the sterile storage bottle. Carefully dispense the solution from the syringe through the filter into the sterile bottle. Apply steady, even pressure to the syringe plunger.
-
Label and Store: Tightly cap the bottle, label it clearly with the name ("Sterile K-GA3 Stock"), concentration (1 mg/mL), and preparation date. Store the solution in a dark, refrigerated environment at 2-8°C.
Visualizations
Caption: Experimental workflow for preparing a sterile K-GA3 solution.
Caption: Decision tree for choosing a sterilization method.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 4. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Life Technologies [lifetechindia.com]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. benchchem.com [benchchem.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
Validation & Comparative
Validating the Physiological Effects of Gibberellic Acid Potassium Salt Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gibberellic acid potassium salt's physiological effects with other plant growth regulators. It is designed to assist researchers in evaluating and selecting the appropriate compounds for their specific applications, supported by experimental data and detailed protocols.
Introduction to Gibberellic Acid and its Potassium Salt
Gibberellic acid (GA), a potent phytohormone, plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. The potassium salt of gibberellic acid offers a significant practical advantage over the free acid form due to its enhanced solubility in water, simplifying solution preparation for experimental applications. While direct comparative studies on the physiological efficacy of the potassium salt versus the free acid are limited, the biological activity is primarily attributed to the gibberellin molecule itself. Therefore, the extensive body of research on gibberellic acid (GA3) is largely applicable to its potassium salt form.
Comparative Analysis of Physiological Effects
The following tables summarize the quantitative effects of gibberellic acid (GA3) in comparison to other plant growth regulators, such as auxins (e.g., Indole-3-Acetic Acid, IAA) and cytokinins (e.g., Kinetin). The data is compiled from various studies and presented to highlight the differential impacts on key physiological parameters.
Table 1: Effect on Seed Germination
| Treatment | Plant Species | Concentration | Germination Percentage (%) | Mean Germination Time (Days) | Source |
| Control | Dianthus caryophyllus | 0 ppm | 60.23 | - | [1] |
| Gibberellic Acid (GA3) | Dianthus caryophyllus | 20 ppm | 87.46 | - | [1] |
| Kinetin | Dianthus caryophyllus | 20 ppm | 78.92 | - | [1] |
| Indole-3-Acetic Acid (IAA) | Dianthus caryophyllus | 20 ppm | 75.35 | - | [1] |
| Control | Cordia sinensis | 0 | 21.97 | - | [2] |
| Gibberellic Acid (250 ppm) + Potassium Nitrate (1%) | Cordia sinensis | - | 79.47 | 4.33 | [2] |
Table 2: Effect on Vegetative Growth
| Treatment | Plant Species | Parameter | Concentration | Result | Source |
| Control | Cicer arietinum | Shoot Length | 0 | Baseline | [3] |
| Gibberellic Acid (GA3) | Cicer arietinum | Shoot Length | 100 ppm | +88.94% after 60 days | [3] |
| Indole-3-Acetic Acid (IAA) | Cicer arietinum | Shoot Length | 100 ppm | -9.54% after 60 days | [3] |
| Kinetin | Cicer arietinum | Shoot Length | 20 ppm | +18.09% after 60 days | [3] |
| GA3 + Kinetin | Cicer arietinum | Shoot Length | 100 ppm + 20 ppm | +114.82% after 60 days | [3] |
| Control | Melissa officinalis | Seedling Fresh Weight (g) | 0 | 3.38 | [4] |
| Gibberellic Acid (GA3) | Melissa officinalis | Seedling Fresh Weight (g) | 200 ppm | 6.06 | [4] |
| Kinetin | Melissa officinalis | Seedling Fresh Weight (g) | 100 ppm | 4.03 | [4] |
| Zeatin | Melissa officinalis | Seedling Fresh Weight (g) | 20 ppm | 3.99 | [4] |
Table 3: Effect on Chlorophyll (B73375) Content under Salinity Stress
| Treatment | Plant Species | Salinity Level | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Total Chlorophyll (mg/g FW) | Source |
| Control (No Salt) | Green Gram | 0 mM | - | - | - | [5] |
| Control (Salt) | Green Gram | 150 mM NaCl | Baseline | Baseline | Baseline | [5] |
| Gibberellic Acid (GA3) | Green Gram | 150 mM NaCl | Increased | Increased | Increased | [5] |
| Naphthaleneacetic Acid (NAA) | Green Gram | 150 mM NaCl | Increased | Increased | Increased | [5] |
| Kinetin | Green Gram | 150 mM NaCl | Increased | Increased | Increased | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Protocol 1: Comparative Analysis of Seed Germination
Objective: To compare the effects of this compound, Indole-3-Acetic Acid (IAA), and Kinetin on the seed germination of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (ecotype Col-0)
-
This compound
-
Indole-3-Acetic Acid (IAA)
-
Kinetin
-
Murashige and Skoog (MS) medium including vitamins
-
Ethanol (B145695) (95%)
-
Sterile water
-
Petri dishes (90 mm)
-
Micropore tape
-
Growth chamber
Procedure:
-
Media Preparation:
-
Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and cool to approximately 50°C.
-
Prepare stock solutions of this compound (10 mM in sterile water), IAA (10 mM in 1N NaOH), and Kinetin (10 mM in 1N HCl).
-
Add the plant growth regulators to the cooled MS medium to achieve final concentrations of 10 µM. Prepare a control medium with no added growth regulators.
-
Pour the media into sterile Petri dishes.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 2 minutes.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Vortex for 10 minutes.
-
Wash the seeds five times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution.
-
-
Plating and Incubation:
-
Pipette approximately 50-100 seeds onto each prepared MS plate.
-
Seal the plates with micropore tape.
-
Stratify the seeds by storing the plates at 4°C in the dark for 3 days to synchronize germination.
-
Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection:
-
Score germination (radicle emergence) every 12 hours for 7 days.
-
Calculate the germination percentage for each treatment at each time point.
-
Protocol 2: Assessment of Vegetative Growth Parameters
Objective: To compare the effects of this compound and IAA on shoot and root growth of Arabidopsis thaliana seedlings.
Materials:
-
Materials from Protocol 1
-
Ruler or digital caliper
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seedling Growth:
-
Follow steps 1-3 from Protocol 1.
-
After 10 days of growth in the vertical position, carefully remove the seedlings from the agar.
-
-
Data Collection:
-
Primary Root Length: Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or digital caliper.
-
Lateral Root Number: Count the number of emerged lateral roots.
-
Shoot Fresh Weight: Weigh the shoots immediately after excision.
-
Shoot Dry Weight: Dry the shoots in an oven at 60°C for 48 hours and then weigh.
-
Protocol 3: Chlorophyll Content Assay
Objective: To determine the effect of this compound on the chlorophyll content of plant leaves under control and stress conditions.
Materials:
-
Leaf tissue (e.g., from Arabidopsis thaliana or other plants of interest)
-
Spectrophotometer
-
Mortar and pestle
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Collect a known weight (e.g., 100 mg) of fresh leaf tissue.
-
Grind the tissue in a mortar and pestle with 1 mL of 80% acetone until homogenized.
-
Transfer the homogenate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube for 1 minute and then incubate in the dark for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
-
Spectrophotometry:
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation:
-
Calculate the concentrations of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using the following equations (Arnon, 1949):
-
Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] x (V/1000 x W)
-
Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] x (V/1000 x W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] x (V/1000 x W)
-
Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).
-
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the gibberellin signaling pathway and a typical experimental workflow for comparing plant growth regulators.
Figure 1. Gibberellin Signaling Pathway.
Figure 2. Experimental Workflow for Comparing Plant Growth Regulators.
Conclusion
This compound is an effective plant growth regulator with a wide range of applications in research and agriculture. Its primary advantage lies in its water solubility, which facilitates ease of use in experimental setups. The physiological effects are comparable to those of gibberellic acid, promoting seed germination, stem elongation, and influencing various other developmental processes. When compared to other classes of plant hormones, such as auxins and cytokinins, gibberellins (B7789140) exhibit distinct and sometimes synergistic or antagonistic effects. The provided data tables and experimental protocols offer a foundation for researchers to design and conduct their own comparative studies to validate the effects of this compound for their specific research needs.
References
Comparative analysis of gibberellic acid potassium salt vs. gibberellic acid (GA3)
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and application of Gibberellic Acid and its potassium salt.
This guide provides a detailed comparison of gibberellic acid (GA3) and its potassium salt, offering insights into their chemical and physical properties, biological activity, and application in research. While both compounds are pivotal in plant physiology and related fields, their distinct characteristics can influence experimental design and outcomes.
Chemical and Physical Properties
Gibberellic acid (GA3) is a potent phytohormone belonging to the gibberellin family, known for its role in regulating various plant growth and development processes. The potassium salt of gibberellic acid is a derivative designed to enhance its solubility in aqueous solutions. A summary of their key properties is presented below.
| Property | Gibberellic Acid (GA3) | Gibberellic Acid Potassium Salt |
| Chemical Formula | C₁₉H₂₂O₆ | C₁₉H₂₁KO₆ |
| Molecular Weight | 346.37 g/mol | 384.46 g/mol |
| Appearance | White to pale-yellow crystalline solid | White crystalline powder |
| Solubility in Water | Slightly soluble (5 g/L at room temperature) | Readily soluble |
| Solubility in Organic Solvents | Soluble in methanol, ethanol (B145695), acetone (B3395972) | Soluble in alcohol, acetone |
| Stability | Dry form is stable at room temperature. Slowly hydrolyzes in aqueous solutions. Undergoes rearrangement in alkaline solutions to less biologically active compounds.[1] | Generally stable. |
Performance and Efficacy: A Comparative Overview
While direct comparative studies on the efficacy of this compound versus gibberellic acid (GA3) are not extensively available in the reviewed literature, the primary advantage of the potassium salt lies in its enhanced water solubility. This property can lead to more convenient and potentially more effective application in aqueous-based experimental setups.
Theoretical Advantages of this compound:
-
Ease of Use: The high water solubility of the potassium salt eliminates the need for organic solvents like ethanol or acetone to prepare stock solutions, simplifying experimental workflows and reducing potential solvent-induced artifacts.
-
Uniform Application: In aqueous sprays or media, the potassium salt is likely to provide a more uniform and consistent concentration of the active gibberellin molecule, which can be crucial for dose-response studies.
It is important to note that the biological activity of both compounds is attributed to the gibberellin A3 molecule. Therefore, on a molar basis, their intrinsic efficacy in eliciting a biological response is expected to be comparable. However, the improved solubility of the potassium salt may lead to better bioavailability in certain applications.
Gibberellin Signaling Pathway
Gibberellins exert their effects through a well-defined signaling pathway that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth. The key components of this pathway are illustrated in the diagram below.
Caption: Gibberellin signaling pathway leading to growth responses.
Experimental Protocols: Dwarf Rice Bioassay
The dwarf rice bioassay is a classic and sensitive method for quantifying the biological activity of gibberellins.[2][3]
Materials
-
Dwarf rice seeds (e.g., Oryza sativa L. cv. 'Tan-ginbozu')
-
Test solutions of gibberellic acid or its potassium salt at various concentrations
-
Control solution (solvent used for test solutions)
-
Sterilization solution (e.g., 2% sodium hypochlorite)
-
Sterile distilled water
-
Petri dishes or other suitable containers for germination
-
Growth chamber with controlled temperature and light
Methodology
-
Seed Sterilization: Surface sterilize the dwarf rice seeds by soaking them in a 2% sodium hypochlorite (B82951) solution for 40 minutes, followed by several rinses with sterile distilled water.
-
Germination: Place the sterilized seeds in a petri dish with sterile distilled water and incubate in the dark at 30°C until germination occurs.
-
Seedling Growth: Once germinated, transfer the seedlings to a growth chamber and grow them under continuous light at 30°C for approximately 24-48 hours, or until the second leaf sheath begins to emerge.
-
Application of Test Substance: Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution or control solution to the second leaf sheath of each seedling.
-
Incubation: Return the treated seedlings to the growth chamber and incubate for a set period, typically 3-5 days.
-
Measurement: After the incubation period, measure the length of the second leaf sheath for each seedling.
-
Data Analysis: Calculate the average increase in leaf sheath length for each concentration and plot it against the logarithm of the gibberellin concentration to generate a dose-response curve.
Caption: Experimental workflow for the dwarf rice bioassay.
Conclusion
Both gibberellic acid (GA3) and its potassium salt are indispensable tools in plant science research. The primary distinguishing factor is the enhanced water solubility of the potassium salt, which offers practical advantages in the preparation and application of experimental solutions. While their intrinsic biological activities are expected to be equivalent on a molar basis, the choice between the two may depend on the specific requirements of the experimental design, with the potassium salt being a more convenient option for aqueous-based systems. Further direct comparative studies would be beneficial to fully elucidate any potential differences in efficacy arising from their formulation.
References
Interaction of Gibberellic Acid Potassium Salt and Auxin in Plant Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of gibberellic acid (GA), applied as its potassium salt for enhanced solubility and uptake, and auxin in plant development, with a focus on their interactive effects. The information is supported by experimental data and detailed methodologies to assist in research and development.
Overview of Gibberellic Acid and Auxin Interaction
Gibberellic acid and auxin are two critical classes of phytohormones that regulate a wide array of developmental processes in plants. While each has distinct functions, their signaling pathways are intricately linked, resulting in synergistic, antagonistic, or additive interactions depending on the specific developmental context, tissue type, and hormonal concentrations.[1][2][3] Generally, auxin can promote the biosynthesis of GA, and both hormones are known to regulate cell division and expansion.[4][5] The crosstalk between their signaling pathways often converges on the regulation of DELLA proteins and AUXIN RESPONSE FACTOR (ARF)/Indole-3-acetic acid (IAA) protein interactions.[6][7]
Comparative Effects on Plant Development: Experimental Data
The following tables summarize the observed effects of gibberellic acid and auxin on key developmental processes based on various studies.
Table 1: Effects on Stem Elongation
| Treatment | Observed Effect on Stem Elongation | Key Molecular Players Involved | References |
| Control | Normal growth | - | - |
| Auxin (IAA) | Promotes cell elongation, particularly in shoot segments.[3][8] | Upregulation of cell wall modifying enzymes like expansins.[9] | [3][8][9] |
| Gibberellic Acid (GA₃) | Strong promotion of stem elongation by stimulating both cell division and elongation in internodes.[2] | Degradation of DELLA proteins, leading to the activation of growth-promoting transcription factors.[10][11] | [2][10][11] |
| Auxin + GA₃ | Synergistic effect, resulting in significantly greater stem elongation than either hormone alone.[12] | Auxin-induced GA biosynthesis and enhanced GA signaling.[11][13] | [11][12][13] |
| GA Synthesis Inhibitor (e.g., Uniconazole) | Reduced stem elongation (dwarf phenotype).[9] | Accumulation of DELLA proteins. | [9] |
| Auxin Transport Inhibitor (e.g., NPA) | Reduced stem elongation.[9] | Disruption of auxin gradients necessary for coordinated growth. | [9] |
Table 2: Effects on Root Development
| Treatment | Observed Effect on Root Development | Key Molecular Players Involved | References |
| Control | Normal root architecture | - | - |
| Auxin (IAA) | Promotes lateral root formation and initiation; can inhibit primary root elongation at high concentrations.[3][14][15] | Regulation of PIN-FORMED (PIN) auxin efflux carriers.[11] | [3][11][14][15] |
| Gibberellic Acid (GA₃) | Can inhibit lateral root formation in some species like Poplar, but may be required for GA-induced root elongation in Arabidopsis.[16][17][18] The effect can be concentration-dependent.[16] | Interaction with DELLA proteins which act as integrators of GA and auxin signals in the root.[1] | [1][16][17][18] |
| Auxin + GA₃ | Complex interaction; GA can modulate auxin transport to influence lateral root development. In some cases, GA-induced root elongation requires auxin signaling.[1][16] | Crosstalk between DELLA proteins and auxin signaling components.[1] | [1][16] |
| GA-deficient or -insensitive mutants | Increased lateral root proliferation in some species.[17][18] | Altered auxin levels and transport.[18] | [17][18] |
Table 3: Effects on Fruit Development
| Treatment | Observed Effect on Fruit Development | Key Molecular Players Involved | References |
| Control | Normal fruit set and development post-fertilization | - | - |
| Auxin (IAA) | Promotes fruit initiation and growth, particularly cell division in early stages.[4][5] Can induce parthenocarpy (fruit development without fertilization).[6] | Regulation of ARF/IAA signaling.[7] | [4][5][6][7] |
| Gibberellic Acid (GA₃) | Promotes fruit growth and enlargement, often by stimulating cell expansion.[4] Can also induce parthenocarpy.[6] | Degradation of DELLA proteins.[7] | [4][6][7] |
| Auxin + GA₃ | Synergistic promotion of fruit set and growth.[4][5] Auxin can stimulate GA biosynthesis, making its effect partially GA-dependent in some species like tomato.[4] | Interaction between ARF/IAA and DELLA proteins.[6][7] | [4][5][6][7] |
Signaling Pathways and Interaction Mechanisms
The interaction between gibberellic acid and auxin signaling is a complex network of crosstalk. A key point of convergence is the interplay between DELLA proteins (master repressors in the GA pathway) and components of the auxin signaling pathway.
Caption: GA and Auxin signaling crosstalk.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results in phytohormone research.
This protocol is based on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and accurate method for hormone quantification.[19][20][21]
Objective: To extract and quantify endogenous levels of GA and IAA from plant tissue.
Materials:
-
Plant tissue (10-50 mg fresh weight)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727) with internal standards)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Add pre-chilled extraction solvent containing known amounts of deuterated internal standards for GA and IAA to the powdered tissue. Vortex and incubate at 4°C in the dark.
-
Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.
-
Purification (SPE): Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds. Elute the hormone fraction with a suitable solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Hormones are separated by the UPLC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Calculate the concentration of each hormone in the original tissue by comparing the peak areas of the endogenous hormones to those of their respective internal standards.
Bioassays are used to determine the biological activity of hormone extracts.
Objective: To assess the growth-promoting activity of GA and auxin using a classic bioassay.
Example: Dwarf Pea (or Rice) Stem Elongation Bioassay [22]
-
Plant Material: Use dwarf pea or rice mutants that are deficient in GA biosynthesis, making them highly sensitive to exogenous GA application.
-
Treatment Application: Apply different known concentrations of GA and/or auxin solutions (and the unknown extract) to the shoot apex or leaves of the seedlings.[22]
-
Incubation: Grow the treated plants under controlled conditions (light, temperature, humidity) for a set period (e.g., 7 days).
-
Measurement: Measure the increase in stem or internode length compared to control plants treated with a mock solution.[22]
-
Standard Curve: Plot the stem elongation against the logarithm of the known hormone concentrations to generate a standard curve.
-
Activity Determination: Determine the biological activity of the unknown extract by comparing its effect on stem elongation to the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the interaction between gibberellic acid and auxin.
Caption: A typical workflow for studying GA-Auxin interaction.
Conclusion
The interaction between gibberellic acid and auxin is a cornerstone of plant developmental regulation. Their interplay is complex, involving mutual regulation of biosynthesis and a deeply integrated signaling network. For researchers and professionals in drug development, understanding these interactions is paramount for designing effective strategies to manipulate plant growth, improve crop yields, and develop novel plant growth regulators. A multi-faceted approach, combining quantitative phenotyping, hormone profiling, and molecular analysis, is essential to unravel the specific mechanisms of their interaction in any given plant system.
References
- 1. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revision Notes - Role of auxin and gibberellin in plant growth and development | Control and coordination | Biology - 9700 | AS & A Level | Sparkl [sparkl.me]
- 3. byjus.com [byjus.com]
- 4. Interplays between auxin and GA signaling coordinate early fruit development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse actions of auxin on fruit development and ripening [journal.hep.com.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Crosstalk between auxin and gibberellin during stalk elongation in flowering Chinese cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 11. Gibberellin - Wikipedia [en.wikipedia.org]
- 12. Gibberellin-Auxin Interaction in Pea Stem Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gibberellin signaling mediates lateral root inhibition in response to K+-deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gibberellins Regulate Lateral Root Formation in Populus through Interactions with Auxin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gibberellin-Auxin Crosstalk Modulates Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 20. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 22. biologydiscussion.com [biologydiscussion.com]
Comparative Guide to Endogenous Gibberellin Analysis Following Exogenous Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative changes in endogenous gibberellin (GA) levels in plants after the application of exogenous GAs. It details the underlying biological mechanisms, experimental data from key studies, and standardized protocols for quantification.
Introduction: Gibberellin Homeostasis
Gibberellins (B7789140) are vital phytohormones that regulate numerous aspects of plant development, including stem elongation, seed germination, and flowering.[1] Plants maintain a precise balance of bioactive GAs through a homeostatic mechanism involving feedback and feed-forward regulation.[2][3] When bioactive GAs are applied exogenously, this balance is perturbed, leading to compensatory changes in the plant's endogenous GA metabolism. Typically, high levels of bioactive GAs lead to the downregulation of GA biosynthesis genes (e.g., GA20ox, GA3ox) and the upregulation of GA catabolism (inactivation) genes (e.g., GA2ox), a process known as feedback regulation.[2][4] This guide examines the quantitative outcomes of this regulatory mechanism.
Comparative Analysis of Endogenous GA Levels
Exogenous application of one type of gibberellin, such as the widely used GA₃, can significantly alter the endogenous concentrations of other GAs, including the bioactive forms (e.g., GA₁, GA₄) and their precursors or catabolites.
A study on sweet cherry (Prunus avium) provides a clear example of this effect. When different concentrations of GA₃ were applied, the levels of endogenous GA₃ and GA₄ were quantified at various time points post-treatment. The results demonstrate a significant, dose-dependent increase in endogenous GA₃, while paradoxically causing a decrease in the endogenous bioactive GA₄.[5]
Table 1: Endogenous GA₃ and GA₄ Levels in Sweet Cherry Fruit After Exogenous GA₃ Application
| Treatment Group | Time Point | Endogenous GA₃ (ng/g FW) | Endogenous GA₄ (ng/g FW) |
| Control (CK) | 15 days | 15.87 | 10.15 |
| 30 mg/L GA₃ | 15 days | 25.12 | 8.98 |
| 60 mg/L GA₃ | 15 days | 32.45 | 7.64 |
| Control (CK) | 30 days | 12.03 | 8.52 |
| 30 mg/L GA₃ | 30 days | 21.78 | 6.88 |
| 60 mg/L GA₃ | 30 days | 28.91 | 5.43 |
Data synthesized from studies on the effects of exogenous GA₃ on endogenous hormone levels.[5][6]
Similarly, a study on tree peony (Paeonia suffruticosa) compared the effects of exogenous GA₃ and GA₄ on bud dormancy release. Both treatments were found to significantly increase the levels of multiple endogenous bioactive GAs, including GA₁, GA₃, GA₄, and GA₇, demonstrating a complex interplay and conversion between different GA forms within the plant tissue.[7][8]
Table 2: Comparison of Endogenous Bioactive GA Levels in Tree Peony Buds After GA₃ and GA₄ Treatment
| Treatment Group | Endogenous GA₁ (ng/g FW) | Endogenous GA₃ (ng/g FW) | Endogenous GA₄ (ng/g FW) | Endogenous GA₇ (ng/g FW) |
| Control (Mock) | 4.1 | 1.2 | 3.5 | 0.8 |
| GA₃ Treatment | 10.2 | 5.8 | 4.1 | 1.5 |
| GA₄ Treatment | 7.9 | 2.5 | 6.2 | 1.1 |
Data adapted from a study investigating dormancy release in tree peony.[7][8]
Visualizing the Regulatory Network and Experimental Process
To understand the data presented, it is crucial to visualize the underlying biological pathways and the experimental procedures used for quantification.
Caption: Gibberellin homeostasis feedback and feed-forward regulation pathway.
Caption: A typical workflow for the quantification of endogenous gibberellins.
Key Experimental Protocols
Accurate quantification of GAs is critical for reliable comparative studies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10]
A. Protocol for Gibberellin Extraction and Purification
This protocol is adapted from established methods for GA analysis in plant tissues.[9][10][11]
-
Sample Preparation : Harvest approximately 100-200 mg of fresh plant tissue, immediately freeze it in liquid nitrogen, and grind to a fine powder.
-
Extraction :
-
Add 1 mL of ice-cold 80% acetonitrile (B52724) (or methanol) containing 5% formic acid and internal standards (e.g., ²H₂-labeled GAs) to the powdered tissue.
-
Vortex thoroughly and extract overnight at 4°C with gentle shaking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification :
-
Use a mixed-mode SPE cartridge (e.g., Oasis MCX or MAX) for cleanup and selective enrichment.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with appropriate solvents (e.g., 5% formic acid) to remove interfering substances.
-
Elute the GA fraction with a suitable solvent (e.g., 80% methanol (B129727) with 5% ammonium (B1175870) hydroxide).
-
-
Final Preparation : Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase for UPLC-MS/MS analysis.
B. Protocol for UPLC-MS/MS Analysis
This protocol provides typical parameters for the quantification of GAs.[9][12]
-
Chromatography System : UPLC system with a C18 reversed-phase column (e.g., Acquity CSH®, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase :
-
Solvent A: 10 mM Ammonium Formate in water.
-
Solvent B: Methanol.
-
-
Gradient Elution : A linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 0.25 mL/min.
-
Mass Spectrometry System : Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Negative ESI mode is typically used for GAs as free acids.[9]
-
Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor-to-product ion transitions for each specific GA and its labeled internal standard must be optimized.
-
Quantification : GA levels are quantified using the standard isotope dilution method, where the ratio of the endogenous GA peak area to the known concentration of the corresponding labeled internal standard is calculated.[10]
Conclusion
The exogenous application of gibberellins triggers a sophisticated homeostatic response in plants, leading to significant and predictable changes in the endogenous GA profile. High levels of applied GA typically suppress the biosynthesis of endogenous bioactive GAs while promoting their inactivation.[2][4] This guide provides researchers with a framework for comparing these effects, supported by quantitative data and robust experimental protocols. The use of high-precision techniques like UPLC-MS/MS is essential for accurately elucidating the complex hormonal crosstalk that governs plant growth and development.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Joint metabolome and transcriptome analysis of the effects of exogenous GA3 on endogenous hormones in sweet cherry and mining of potential regulatory genes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GA3 is superior to GA4 in promoting bud endodormancy release in tree peony (Paeonia suffruticosa) and their potential working mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Gibberellin Isomer Efficacy in Promoting Stem Elongation
A Guide for Researchers, Scientists, and Drug Development Professionals
Gibberellins (B7789140) (GAs) are a diverse group of diterpenoid phytohormones that are pivotal in regulating various plant development processes, with stem elongation being one of the most prominent.[1][2] While over 100 gibberellins have been identified, only a select few are biologically active.[3] The most common and active forms include GA1, GA3, GA4, and GA7.[4] This guide offers a comparative overview of the efficacy of these key gibberellin isomers in promoting stem growth, supported by available experimental data and detailed methodologies to inform research and development.
Differential Efficacy of Bioactive Gibberellin Isomers
The primary mechanism by which gibberellins promote stem elongation is through the stimulation of both cell division and cell elongation.[5] The bioactivity of different GA isomers can vary significantly depending on the plant species and the specific developmental process. This variation is largely attributed to differences in their chemical structure, which affects their binding affinity to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[6]
While direct comparative studies quantifying the stem elongation effects of all four major bioactive GAs (GA1, GA3, GA4, and GA7) in a single experiment are limited in publicly available literature, data from various studies allow for a qualitative and partially quantitative comparison.
In general, GA4 is often considered one of the most active gibberellins in promoting vegetative growth, including stem elongation, in several plant species.[7] For instance, a study on Arabidopsis thaliana demonstrated that GA4 was significantly more potent in inducing flowering—a process closely linked with stem elongation in this rosette plant—than other tested GAs.[7]
GA3 , or gibberellic acid, is the most widely studied and commercially available gibberellin. It is known to be highly effective in promoting stem elongation across a broad range of plant species and is often used as a standard for gibberellin bioassays.[8][9] Dose-response curves for GA3 have been well-established for various species, showing a typical sigmoidal relationship between concentration and growth response.[10][11]
GA1 is another key bioactive gibberellin, and in some plants, it is the primary endogenous GA responsible for stem growth.[6] Its efficacy is generally considered to be high, often comparable to that of GA3.
GA7 is also a bioactive gibberellin, and its effectiveness can be comparable to GA3 and GA4 in certain applications.[4]
The following table summarizes the findings from a study on Arabidopsis thaliana that compared the effects of different gibberellin isomers on the induction of flowering, which serves as an indirect measure of their ability to promote the developmental transition that includes stem elongation. A lower number of leaves at the time of bolting indicates a stronger promotion of this transition.
| Gibberellin Isomer | Concentration (µM) | Mean Total Leaf Number at Bolting (± SE) |
| Mock (Control) | - | 28.5 ± 0.6 |
| GA3 | 10 | 15.3 ± 0.5 |
| GA4 | 10 | 13.9 ± 0.4 |
| GA5 (precursor) | 10 | 26.8 ± 0.7 |
| GA6 (inactive) | 10 | 27.6 ± 0.8 |
Data adapted from a study on Arabidopsis thaliana (L.) Heynh. grown under short-day conditions.
This data indicates that at the same concentration, GA4 was more effective than GA3 in promoting the transition to flowering and, by extension, stem elongation in Arabidopsis.
Experimental Protocols
To aid in the design of comparative studies, detailed experimental protocols for assessing gibberellin efficacy are provided below.
Dwarf Pea Stem Elongation Bioassay
This is a classic and reliable method for quantifying the biological activity of gibberellins.[8]
Objective: To determine and compare the dose-dependent effects of different gibberellin isomers on the stem elongation of dwarf pea seedlings.
Materials:
-
Dwarf pea seeds (Pisum sativum L., e.g., 'Progress No. 9' or 'Little Marvel')
-
Stock solutions of GA1, GA3, GA4, and GA7 in a suitable solvent (e.g., 95% ethanol)
-
Serial dilutions of each gibberellin isomer (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µg per plant)
-
Micropipette or syringe
-
Pots or trays with a suitable growth medium (e.g., vermiculite, perlite, or a sand-soil mixture)
-
Controlled environment growth chamber or greenhouse
-
Ruler or digital calipers
Procedure:
-
Plant Culture: Sow dwarf pea seeds in the growth medium and grow them under controlled conditions (e.g., 22-25°C, continuous light or a defined photoperiod) for 7-8 days.
-
Seedling Selection: Select uniform seedlings for the experiment.
-
Treatment Application: Apply a precise volume (e.g., 10 µL) of the respective gibberellin solution to the shoot apex of each seedling. A control group should be treated with the solvent only.
-
Incubation: Return the treated plants to the controlled environment and allow them to grow for an additional 5-7 days.
-
Data Collection: Measure the length of a specific internode (e.g., the third internode) or the total plant height from a reference point (e.g., the cotyledonary node) to the shoot apex.
-
Data Analysis: Calculate the mean and standard deviation for each treatment. Construct dose-response curves for each gibberellin isomer and compare their relative activities.
Barley Leaf Elongation Assay
This assay provides a sensitive measure of gibberellin activity, particularly for GA3.[10][12]
Objective: To assess the effect of different gibberellin isomers on the leaf elongation rate in barley seedlings.
Materials:
-
Barley seeds (Hordeum vulgare L.)
-
Solutions of different gibberellin isomers at various concentrations
-
Petri dishes or similar containers
-
Filter paper
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Germination: Germinate barley seeds on moist filter paper in the dark for 2-3 days.
-
Treatment: Transfer the germinated seeds to petri dishes containing filter paper moistened with the respective gibberellin solutions.
-
Growth and Measurement: Place the petri dishes in a controlled environment. Measure the length of the first leaf at regular intervals (e.g., every 24 hours) for several days.
-
Data Analysis: Calculate the leaf elongation rate for each treatment. Compare the rates to determine the efficacy of the different gibberellin isomers.
Gibberellin Signaling Pathway and Experimental Workflow
The biological activity of gibberellins is initiated by their perception by a nuclear receptor, which triggers a signaling cascade leading to growth responses. The general workflow for a gibberellin bioassay follows a standard experimental design.
Caption: The gibberellin signaling cascade leading to stem elongation.
Caption: A generalized workflow for a gibberellin bioassay.
References
- 1. omexcanada.com [omexcanada.com]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Tall or short? Slender or thick? A plant strategy for regulating elongation growth of roots by low concentrations of gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gibberellin dose-response curves and the characterization of dwarf mutants of barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Gibberellin dose-response curves and the characterization of dwarf mutants of barley | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Symphony: A Comparative Guide to Gene Expression Analysis in Response to Gibberellic Acid
For researchers, scientists, and drug development professionals delving into the intricate world of plant signaling, understanding the molecular response to phytohormones like gibberellic acid (GA) is paramount. This guide provides a comprehensive comparison of three widely used gene expression analysis techniques—Quantitative Polymerase Chain Reaction (qPCR), RNA-Sequencing (RNA-Seq), and Microarray analysis—in the context of validating the molecular response to GA. We present a synthesis of experimental data, detailed protocols, and visual workflows to aid in the selection and application of the most suitable method for your research needs.
Gibberellic acid, a diterpenoid phytohormone, orchestrates a multitude of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development. At the molecular level, GA triggers a signaling cascade that culminates in broad transcriptional changes. Validating and quantifying these changes is crucial for elucidating the downstream effects of GA and for the development of novel plant growth regulators.
Comparing the Titans: qPCR, RNA-Seq, and Microarray
The choice of gene expression analysis platform is a critical decision in experimental design, with each technique offering a unique balance of throughput, sensitivity, and cost. Below is a comparative overview of qPCR, RNA-Seq, and Microarray analysis for studying GA-induced gene expression.
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-Seq) | Microarray |
| Principle | Amplification of specific target genes using fluorescent probes or dyes. | High-throughput sequencing of the entire transcriptome. | Hybridization of labeled cDNA to a pre-designed array of probes. |
| Throughput | Low to medium; typically analyzes a few to a hundred genes at a time. | High; capable of analyzing the entire transcriptome in a single run. | High; can analyze thousands of pre-selected genes simultaneously. |
| Sensitivity | Very high; can detect low-abundance transcripts. | High; offers a broad dynamic range for detecting a wide range of transcript abundances. | Moderate; may have limitations in detecting very low-abundance transcripts. |
| Discovery Potential | None; limited to the analysis of known gene sequences. | High; enables the discovery of novel transcripts, isoforms, and non-coding RNAs. | Limited to the probes present on the array. |
| Quantitative Accuracy | High; considered the gold standard for quantitative validation. | High; provides digital gene expression counts. | Moderate; relies on hybridization intensity, which can be subject to background noise and cross-hybridization. |
| Cost per Sample | Low for a small number of genes, but increases with the number of targets. | High, but has been decreasing over time. | Moderate to high, depending on the array design and density. |
| Data Analysis | Relatively straightforward, often using the ΔΔCt method. | Complex; requires significant bioinformatics expertise and computational resources. | Moderately complex; involves image analysis, normalization, and statistical analysis. |
Quantitative Insights: Gene Expression in Response to Gibberellic Acid
To illustrate the quantitative data generated by these techniques, the following table summarizes the fold change in expression of key GA-responsive genes in Arabidopsis thaliana as reported in various studies. Note that direct, side-by-side comparisons of all three techniques in a single study are rare; this table compiles representative data to highlight the typical outputs.
| Gene | Function | qPCR Fold Change (GA-treated vs. Control) | RNA-Seq Fold Change (GA-treated vs. Control) | Microarray Fold Change (GA-treated vs. Control) |
| GA3ox1 | GA biosynthesis | ~8-10 fold increase[1] | Significant upregulation reported[2] | ~5-7 fold increase[3] |
| GA20ox1 | GA biosynthesis | ~4-6 fold increase[1] | Significant upregulation reported[2] | ~3-5 fold increase[3] |
| GID1a | GA receptor | Upregulation observed[4] | Upregulation reported[2] | Upregulation observed[4] |
| RGA | DELLA protein (repressor) | Downregulation observed | Downregulation reported | Downregulation observed |
| EXP8 | Expansin (cell wall modification) | Significant upregulation | Upregulation reported | ~2-4 fold increase[3] |
Note: The fold change values are approximate and can vary depending on the specific experimental conditions, such as GA concentration, treatment duration, and plant developmental stage.
Visualizing the Molecular Machinery
To facilitate a deeper understanding of the biological processes and experimental procedures, we provide the following diagrams generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic screening methods for gibberellin-sensitive and insensitive mutants
A comprehensive comparison of methods to identify gibberellin-sensitive and insensitive mutants, complete with experimental protocols and pathway visualizations.
For researchers in plant biology, genetics, and drug development, understanding the intricacies of gibberellin (GA) signaling is crucial for manipulating plant growth and development. The identification and characterization of gibberellin-sensitive (often GA-deficient) and insensitive mutants are foundational to this research. This guide provides an objective comparison of common phenotypic screening methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.
Comparison of Phenotypic Screening Methods
The selection of a screening method depends on the specific research question, the plant species, and available resources. The primary approaches involve direct observation of phenotypes related to GA deficiency or insensitivity, often coupled with exogenous GA application.
| Screening Method | Principle | Target Mutants | Throughput | Key Differentiator |
| Dwarf Phenotype Screening | Identification of plants with reduced stature (dwarfism or semi-dwarfism) compared to the wild type.[1][2][3][4] | GA-deficient (sensitive) & GA-insensitive | High | Simple, visual screen for mutants with altered stature.[4] |
| Germination Assay | Screening for seeds that fail to germinate or show delayed germination, which can be rescued by exogenous GA application.[3][5][6] | GA-deficient (sensitive) | Medium-High | Specifically identifies mutants with defects in GA-regulated germination.[3][5] |
| GA Response Assay | Treatment of a mutagenized population with GA and observing phenotypic responses such as shoot elongation or rescue of a dwarf phenotype.[2][4] | GA-deficient (sensitive) | Medium | Directly tests for GA sensitivity by observing a response to its application.[2] |
| GA-Insensitive Dwarf Screening | Identification of dwarf mutants that do not show a significant growth response to the application of exogenous GA.[1][2] | GA-insensitive | Medium | Selects for mutants with defects in the GA signaling pathway rather than biosynthesis.[1][2] |
| Reporter Gene-Based Screening | Utilizes transgenic lines expressing reporter genes (e.g., GUS, Luciferase) under the control of a GA-responsive promoter to identify mutants with altered GA signaling.[7] | GA-insensitive & mutants with altered signaling | Low-Medium | Allows for quantitative and often high-throughput screening of GA signaling components.[7] |
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a critical regulatory network in plants. Bioactive GAs bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, which then promotes the interaction between GID1 and DELLA proteins, a family of nuclear transcriptional regulators that act as repressors of GA responses.[8][9] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and allowing for growth and development.[1][9]
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Workflow for Phenotypic Screening
A generalized workflow for identifying gibberellin-related mutants involves several key steps, from mutagenesis to mutant characterization. This process is designed to systematically isolate and analyze plants with altered GA responses.
Caption: A generalized workflow for phenotypic screening of mutants.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments in the screening and characterization of gibberellin-sensitive and insensitive mutants.
Dwarf Phenotype Screening and GA Response Assay
This protocol is adapted for screening dwarf mutants and subsequently testing their response to exogenous gibberellin.
Materials:
-
Mutagenized seeds (M2 generation)
-
Wild-type seeds
-
Growth medium (e.g., Murashige and Skoog medium) in Petri dishes or soil in pots
-
Gibberellic acid (GA3) stock solution (e.g., 1 mM in ethanol)
-
Ethanol (B145695) (for control solution)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface sterilize M2 and wild-type seeds and plate them on growth medium or sow them in soil.
-
Germination and Growth: Place the plates or pots in a growth chamber under appropriate conditions for the plant species.
-
Dwarf Phenotype Identification: After a set period of growth (e.g., 2-3 weeks for Arabidopsis thaliana), visually inspect the M2 population for plants exhibiting a dwarf or semi-dwarf phenotype compared to the wild-type controls.[4]
-
Isolation of Putative Mutants: Carefully transplant the identified dwarf plants to individual pots.
-
GA Application: Prepare a working solution of GA3 (e.g., 10 µM in water with a drop of surfactant like Tween-20). Also, prepare a control solution with the same concentration of ethanol and surfactant but without GA3.
-
Treatment: Apply the GA3 solution to a subset of the putative dwarf mutants (e.g., by spraying or direct application to the rosette). Apply the control solution to another subset and to wild-type plants.
-
Phenotypic Assessment: Observe the plants over the next 1-3 weeks.
Germination Assay for GA-Deficient Mutants
This protocol is designed to identify mutants that require exogenous GA for germination.
Materials:
-
Mutagenized seeds (M2 generation)
-
Wild-type seeds
-
Growth medium (e.g., MS medium) in Petri dishes
-
Gibberellic acid (GA3)
-
Paclobutrazol (B33190) (PAC), a GA biosynthesis inhibitor (optional, for identifying mutants with increased GA signaling)[6]
Procedure:
-
Plating: Prepare two sets of Petri dishes with growth medium. One set will be the control, and the other will be supplemented with GA3 (e.g., 10 µM).
-
Seed Sowing: Plate the M2 seeds at a uniform density on both sets of plates. Include wild-type seeds as a control on each plate.
-
Stratification: If required for the species, cold-treat the plates (e.g., 4°C for 2-4 days) to break dormancy.
-
Incubation: Move the plates to a growth chamber.
-
Scoring Germination: After a defined period (e.g., 7-10 days), score the germination rate (emergence of the radicle) for each plate.
-
Identification of Mutants: Look for seeds that fail to germinate or have a very low germination rate on the control medium but germinate successfully on the GA3-supplemented medium.[3][5] These are putative GA-deficient mutants.
Optional screen for GA-insensitive or signaling mutants:
-
Include a set of plates containing a GA biosynthesis inhibitor like paclobutrazol (PAC).[6] Mutants that can germinate on PAC-containing medium may have constitutively active GA signaling or be insensitive to the inhibitor.[6]
By systematically applying these screening methods and protocols, researchers can effectively identify and characterize mutants in the gibberellin biosynthesis and signaling pathways, paving the way for a deeper understanding of plant growth and development.
References
- 1. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of gibberellin-insensitive mutants selected from among dwarf mutants of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and analysis of gibberellin sensitive mutants in Arabidopsis thaliana (L.) heynh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Fusion genetic analysis of gibberellin signaling mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
A Comparative Guide to the Statistical Analysis of Dose-Response Curves for Gibberellic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of gibberellic acid potassium salt in eliciting dose-dependent responses in plant systems. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Dose-Response of Gibberellic Acid
The following tables summarize quantitative data from various studies on the effect of gibberellic acid (GA3) on different plant species. While direct comparative data for the potassium salt versus other forms is limited in publicly available literature, these tables provide a baseline for the dose-dependent efficacy of GA3, which is the active component of the potassium salt. The primary difference between gibberellic acid and its potassium salt lies in their solubility; the potassium salt is readily soluble in water, whereas the free acid is more soluble in alcohol[1].
Table 1: Effect of Gibberellic Acid (GA3) Concentration on Seed Germination
| Plant Species | GA3 Concentration (ppm) | Germination Rate (%) | Incubation Conditions |
| Onion (Allium cepa) | 0 (Control) | 85.0 | Not specified |
| 250 | 97.5 | Not specified | |
| Dianthus (Dianthus caryophyllus) | 0 (Control) | Not specified | 24h soak at 25±2°C |
| 10 | Increased | 24h soak at 25±2°C | |
| 20 | 87.46 (Highest) | 24h soak at 25±2°C | |
| 30 | Decreased from peak | 24h soak at 25±2°C | |
| 40 | Decreased from peak | 24h soak at 25±2°C | |
| Soybean (Glycine max) | 0 (Control) | ~82-93 (cultivar dependent) | Not specified |
| 50 | Variable by cultivar | Not specified | |
| 100 | Highest (cultivar dependent) | Not specified | |
| 150 | Variable by cultivar | Not specified | |
| 200 | Negative effect | Not specified |
Data for Onion adapted from[2]. Data for Dianthus adapted from[3]. Data for Soybean adapted from[4].
Table 2: Effect of Gibberellic Acid (GA3) Concentration on Seedling Growth
| Plant Species | Growth Parameter | GA3 Concentration (mg/L) | Response |
| Lettuce (Lactuca sativa) | Hypocotyl Elongation | 10-4 M (~34.6 mg/L) | Marketability lost |
| 10-6 M (~0.0346 mg/L) | Stimulated growth and yield | ||
| 10-8 M (~0.000346 mg/L) | Stimulated growth and yield | ||
| Cucumber (Cucumis sativus) | Plant Height | 0 (Control) | Baseline |
| 10 | Increased | ||
| 40 | Further Increased | ||
| Oat (Avena sativa) | Shoot and Root Length | 100 ppm | Promoted growth |
| 150 ppm | Further promoted growth in tolerant cultivar |
Data for Lettuce adapted from[5]. Data for Cucumber adapted from[6]. Data for Oat adapted from[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of dose-response experiments. Below are protocols for a common gibberellin bioassay and the preparation of a this compound stock solution.
Lettuce Hypocotyl Elongation Bioassay
This bioassay is a standard method for determining the biological activity of gibberellins.
Materials:
-
Lettuce seeds (Lactuca sativa)
-
Petri dishes with filter paper
-
This compound
-
Distilled water
-
Growth chamber with controlled light and temperature
-
Ruler or digital caliper
Procedure:
-
Seed Germination: Place lettuce seeds on moist filter paper in petri dishes and allow them to germinate in the dark for 48-72 hours at a constant temperature (e.g., 25°C).
-
Seedling Selection: Select uniform seedlings with straight hypocotyls.
-
Treatment Application: Prepare a dilution series of this compound in distilled water (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).
-
Place a set number of germinated seedlings in petri dishes containing filter paper moistened with the respective gibberellic acid solutions.
-
Incubation: Incubate the petri dishes under continuous light for a set period (e.g., 72 hours) at a constant temperature.
-
Measurement: After the incubation period, measure the length of the hypocotyls (the stem between the cotyledons and the root) for each seedling.
-
Data Analysis: Calculate the average hypocotyl length for each concentration and plot the data to generate a dose-response curve.
Preparation of this compound Stock Solution
This compound is water-soluble, making solution preparation straightforward[1].
Materials:
-
This compound powder
-
Distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the powder to a volumetric flask. Add a portion of the distilled water and swirl to dissolve. A magnetic stirrer can be used to aid dissolution.
-
Final Volume: Once the powder is completely dissolved, add distilled water to the final desired volume and mix thoroughly. For example, to prepare a 1000 ppm (1 mg/mL) stock solution, dissolve 100 mg of the salt in a final volume of 100 mL of distilled water[8].
-
Storage: Store the stock solution in a refrigerator to maintain its stability. Prepare fresh dilutions from the stock solution for each experiment.
Mandatory Visualizations
Gibberellic Acid Signaling Pathway
Gibberellic acid (GA) signaling is a well-characterized pathway that leads to various growth and developmental responses in plants. The binding of GA to its receptor, GID1, triggers a cascade of events culminating in the degradation of DELLA proteins, which are repressors of growth.
Caption: Gibberellic Acid Signaling Pathway.
Experimental Workflow for Dose-Response Curve Generation
The following diagram illustrates a typical workflow for conducting a dose-response experiment with this compound.
Caption: Dose-Response Experiment Workflow.
References
- 1. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Different Gibberellic Acid (GA3) Doses on Seed Germination Properties of Some Soybean [Glycine max (L.) Merr.] Cultivars [ijiaar.penpublishing.net]
- 5. scispace.com [scispace.com]
- 6. The using of Plant Growth Regulators in Lettuce - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
A Comparative Analysis of Gibberellic Acid Potassium Salt and Paclobutrazol on Plant Height Regulation
A comprehensive guide for researchers and drug development professionals on the contrasting effects of gibberellic acid potassium salt and paclobutrazol (B33190) on plant stature, supported by experimental data and detailed protocols.
This guide provides an objective comparison of this compound, a plant growth promoter, and paclobutrazol, a plant growth retardant, focusing on their significant impact on plant height. The information presented herein is curated from various scientific studies to assist researchers in understanding the mechanisms of action and practical applications of these two compounds in agricultural and horticultural contexts.
Introduction: Two Sides of the Growth Regulation Coin
Gibberellic acid (GA) is a naturally occurring plant hormone that plays a crucial role in various developmental processes, most notably stem elongation.[1][2][3] Its potassium salt is a commonly used formulation to enhance plant growth. Conversely, paclobutrazol is a synthetic triazole fungicide that acts as an antagonist to gibberellin biosynthesis.[4][5][6] This inhibitory action leads to a reduction in internodal growth, resulting in shorter, more compact plants.[4][7] Understanding the distinct and opposing effects of these two compounds is essential for their effective application in managing plant architecture.
Mechanism of Action: A Tale of Promotion and Inhibition
The physiological effects of gibberellic acid and paclobutrazol on plant height are rooted in their molecular mechanisms of action.
Gibberellic Acid Signaling Pathway: Gibberellic acid promotes stem elongation by initiating a signaling cascade that leads to the degradation of DELLA proteins.[1][3] These proteins act as repressors of plant growth. The binding of GA to its receptor, GID1, triggers the formation of a GA-GID1-DELLA complex.[1] This complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[1][8] The removal of the DELLA repressor allows for the expression of genes responsible for cell division and elongation, ultimately resulting in increased plant height.
Paclobutrazol's Inhibitory Action: Paclobutrazol functions by inhibiting the biosynthesis of gibberellins (B7789140).[4][5][7] Specifically, it targets the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase, which catalyzes a key step in the gibberellin biosynthetic pathway.[4][5][6] By blocking this enzyme, paclobutrazol effectively reduces the endogenous levels of active gibberellins in the plant. This deficiency of gibberellins prevents the degradation of DELLA proteins, which then continue to suppress growth, leading to a dwarf or compact phenotype.[4]
Quantitative Comparison of Effects on Plant Height
The following table summarizes the quantitative effects of this compound and paclobutrazol on plant height across various plant species as reported in scientific literature.
| Plant Species | Treatment | Concentration | Application Method | Effect on Plant Height | Reference |
| Groundnut (Arachis hypogaea L.) | Paclobutrazol | 100 ppm | Foliar Spray | 4.3% - 27.7% reduction | [9] |
| Ornamental Pepper (Capsicum chinense 'Pitanga') | Paclobutrazol | 30 - 150 mg ai•L⁻¹ | Foliar Spray | Significant decrease | [10] |
| Ornamental Pepper (Capsicum chinense 'Pitanga') | Paclobutrazol | 5 - 60 mg ai•L⁻¹ | Drench | Significant decrease | [10] |
| Oil-seed Rape (Brassica napus L.) | Paclobutrazol | Various | Foliar Spray (Spring) | Most effective in reduction | [11] |
| Schefflera arboricola | Gibberellic Acid (GA₃) | 300 ppm | Foliar Spray | Increased height | [12] |
| Schefflera arboricola | Paclobutrazol | 450 ppm | Foliar Spray | Shortest plants | [12] |
| Wheat (Triticum aestivum) | Gibberellic Acid (GA₃) | 100 ppm | Foliar Spray | Non-significant effect | [13][14] |
| Wheat (Triticum aestivum) | Paclobutrazol | 50 ppm | Foliar Spray | Non-significant effect | [13][14] |
| Geranium (Pelargonium × hortorum) | Paclobutrazol | 0.06 mg a.i./pot | Drench | Excessive growth suppression | [15] |
| Geranium (Pelargonium × hortorum) | Paclobutrazol | 100 mg·liter⁻¹ | Foliar Spray | Excessive growth suppression | [15] |
| Geranium (Pelargonium × hortorum) | Gibberellic Acid (GA₃) | 100 mg·liter⁻¹ | Foliar Spray | Reversed PBZ-induced suppression | [15] |
| Radish (Raphanus sativus) | Gibberellic Acid (GA₃) | 150 mg/L | Foliar Spray | Enhanced shoot growth | [16] |
| Radish (Raphanus sativus) | Paclobutrazol | 50 mg/L | Foliar Spray | Decreased shoot growth | [16] |
| Sweet Sorghum (Sorghum bicolor) | Paclobutrazol | Not specified | In nutrient solution | Decreased plant height | [17] |
| Aegilops caudata | Gibberellic Acid (GA₃) | 1 µM | In nutrient solution | Increased leaf elongation rate | [18] |
| Aegilops tauschii | Paclobutrazol | 1 µM | In nutrient solution | Decreased leaf elongation rate | [18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for the application of this compound and paclobutrazol.
General Preparation of Solutions
-
This compound: To prepare a stock solution, dissolve a known weight of this compound in a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) before diluting with distilled water to the final volume. For direct dissolution in water, gentle heating and stirring may be required. Serial dilutions can then be made to achieve the desired experimental concentrations.
-
Paclobutrazol: Paclobutrazol is often available as a liquid concentrate or a wettable powder. Prepare a stock solution by diluting the commercial formulation with distilled water according to the manufacturer's instructions. Further dilutions can be made to obtain the required concentrations for the experiment. A surfactant may be added to foliar spray solutions to ensure uniform coverage.
Application Methods
-
Foliar Spray: This method involves uniformly spraying the aerial parts of the plant with the prepared solution until runoff. A control group should be sprayed with a mock solution (water and any surfactant used). Applications are typically made at specific growth stages, such as before flowering or during early vegetative growth.[7][12]
-
Soil Drench: A specified volume of the treatment solution is applied directly to the soil or growing medium around the base of the plant.[7] This method allows for uptake through the roots. The volume of the drench should be consistent across all treatments.
-
Seed Priming: Seeds are soaked in the treatment solution for a predetermined period before sowing. This method is often used to influence early seedling growth.[19][20]
-
Trunk Injection: For trees, paclobutrazol can be administered via trunk injection to manage growth.[7]
Experimental Design and Data Collection
A typical experimental setup would involve a completely randomized design with multiple replications for each treatment group (including a control). Plant height should be measured at regular intervals from a consistent point (e.g., soil level to the apical bud). Data on other growth parameters such as the number of nodes, internode length, and biomass can also be collected for a more comprehensive analysis.
Conclusion
This compound and paclobutrazol exhibit diametrically opposed effects on plant height, making them valuable tools for manipulating plant architecture. While gibberellic acid promotes stem elongation through the degradation of growth-repressing DELLA proteins, paclobutrazol inhibits gibberellin biosynthesis, leading to a reduction in plant stature. The choice between these two compounds depends on the desired outcome, whether it is to increase biomass and height or to produce more compact and sturdy plants. The experimental data and protocols provided in this guide offer a solid foundation for researchers and professionals in the field of plant science and drug development to further explore and utilize these potent plant growth regulators.
References
- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. EFFECTS OF PACLOBUTRAZOL ON GROWTH AND FRUITING CHARACTERISTICS OF ´PITANGA´ ORNAMENTAL PEPPER | International Society for Horticultural Science [ishs.org]
- 11. The effect of paclobutrazol on plant height and seed yield of oil-seed rape (Brassica napus L.) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 12. curresweb.com [curresweb.com]
- 13. Frontiers | Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat [frontiersin.org]
- 14. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Exogenously Applied Gibberellic Acid Enhances Growth and Salinity Stress Tolerance of Maize through Modulating the Morpho-Physiological, Biochemical and Molecular Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thepab.org [thepab.org]
Safety Operating Guide
Proper Disposal of Gibberellic Acid Potassium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational responsibility. This guide provides essential, step-by-step procedures for the proper disposal of gibberellic acid potassium salt, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.[1][2][3] While gibberellic acid and its potassium salt are often not classified as hazardous substances, proper chemical handling practices must be followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.[2]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Body Protection: A lab coat or chemical-resistant apron is recommended.[2]
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.
Disposal of Unused this compound and Contaminated Materials
The primary and most recommended method for disposing of this compound is through a licensed professional waste disposal service.[4]
Step-by-Step Disposal Procedure:
-
Do Not Mix: Keep this compound waste separate from other chemical waste. It should be stored in its original or a clearly labeled, compatible container.
-
Solid Waste:
-
Aqueous Solutions:
-
Contact a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company.[4] They can provide guidance on proper packaging and labeling for transport.
-
Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
Disposal of Empty Containers
Properly cleaned containers may be recycled, but always check with local regulations first.
-
Triple Rinse: Triple or pressure rinse the empty container with a suitable solvent (e.g., water).[5][8]
-
Collect Rinsate: Add the rinse water (rinsate) to a designated aqueous waste container for disposal; do not pour it down the drain.[5]
-
Prevent Reuse: Puncture or otherwise render the container unusable to prevent its reuse for other purposes.[9]
-
Recycle or Dispose: Dispose of the cleaned container in accordance with local recycling or waste management guidelines.[9][10] If recycling is not available, the container may need to be disposed of as chemical waste.
Quantitative Data
No specific quantitative data, such as concentration limits for aqueous waste or reportable quantities for disposal, were found in the reviewed safety data sheets and literature. Disposal procedures are primarily guided by the general principle of responsible chemical waste management in accordance with regulatory requirements.
Experimental Protocols
The standard and recommended procedure for the disposal of this compound does not involve on-site experimental degradation or neutralization. The accepted protocol is to transfer the waste to a licensed facility capable of handling chemical waste, typically through incineration.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. media.laballey.com [media.laballey.com]
- 2. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. genfarm.com.au [genfarm.com.au]
- 6. plantersplace.com [plantersplace.com]
- 7. shapiroe.com [shapiroe.com]
- 8. novachemsds.co.nz [novachemsds.co.nz]
- 9. earth911.com [earth911.com]
- 10. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
